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(2S,3R)-2-amino-3-phenylbutanoic acid Documentation Hub

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  • Product: (2S,3R)-2-amino-3-phenylbutanoic acid
  • CAS: 25488-27-1

Core Science & Biosynthesis

Foundational

The Topographical Constraint of (2S,3R)-2-Amino-3-phenylbutanoic Acid: Stereochemistry, Synthesis, and Peptidomimetic Drug Design

Executive Summary In the pursuit of highly selective peptide therapeutics, controlling the three-dimensional topography of pharmacophores is a paramount challenge. Canonical amino acids possess highly flexible side chain...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of highly selective peptide therapeutics, controlling the three-dimensional topography of pharmacophores is a paramount challenge. Canonical amino acids possess highly flexible side chains, leading to a vast ensemble of rotameric states that can dilute receptor binding affinity and selectivity. (2S,3R)-2-amino-3-phenylbutanoic acid , commonly known as (2S,3R)- β -methylphenylalanine or threo- β -MePhe , is a non-canonical amino acid (ncAA) engineered to solve this exact problem[1][2].

By introducing a methyl group at the β -carbon of phenylalanine, medicinal chemists impose severe steric restrictions on the χ1​ dihedral angle. This in-depth technical guide explores the stereochemical architecture, synthetic resolution, and pharmacological application of (2S,3R)- β -MePhe, providing actionable protocols for drug development professionals working in peptidomimetics.

Stereochemical Architecture and Conformational Logic

Absolute Configuration and Nomenclature

The molecule possesses two chiral centers: the α -carbon (C2) and the β -carbon (C3).

  • C2 ( α -carbon): Assigned the S configuration, mirroring the stereochemistry of naturally occurring L-amino acids.

  • C3 ( β -carbon): Assigned the R configuration due to the spatial arrangement of the methyl, phenyl, and hydrogen substituents.

In classical nomenclature, the (2S,3R) and (2R,3S) enantiomeric pair is designated as the threo diastereomers, whereas the (2S,3S) and (2R,3R) pair constitutes the erythro diastereomers[1][3].

Restriction of χ1​ Space

The primary utility of (2S,3R)- β -MePhe lies in its ability to restrict the χ1​ torsion angle (the angle between the N-C α and C β -C γ bonds). In canonical phenylalanine, the side chain freely rotates between three low-energy staggered conformations: gauche(+), gauche(-), and trans.

When the β -methyl group is introduced, it creates massive steric clashes with the α -amino and α -carbonyl groups depending on the rotameric state. For the (2S,3R) isomer, this steric bulk heavily penalizes certain rotamers, effectively locking the phenyl ring into a highly specific spatial orientation[4]. This entropy reduction pre-organizes the peptide for receptor binding, provided the locked conformation matches the receptor's binding pocket.

Conformational_Logic Unconstrained Canonical Phenylalanine (Flexible χ1 Rotamers) BetaMe Addition of β-Methyl Group at C3 Position Unconstrained->BetaMe Steric Steric Clash: β-Methyl vs α-NH2 / α-CO BetaMe->Steric Restricted Restricted Rotamer Space (Entropy Reduction) Steric->Restricted Locks Topography Receptor Receptor Pharmacophore Mapping (e.g., Delta Opioid Receptor) Restricted->Receptor High-Affinity Binding

Mechanism of conformational restriction by β-methylation in peptidomimetics.

Chromatographic Resolution and Analytical Validation

Synthesizing enantiomerically pure β -MePhe is notoriously difficult due to the adjacent chiral centers. While stereodivergent asymmetric syntheses exist (e.g., via chiral epoxides)[5], the most scalable industrial approach involves synthesizing the racemic diastereomeric mixtures and resolving them via advanced chromatography[6].

Preparative Supercritical Fluid Chromatography (SFC)

SFC has emerged as the gold standard for isolating all four isomers of β -MePhe in a single run. SFC utilizes supercritical CO 2​ , which offers superior mass transfer kinetics and lower viscosity compared to traditional liquid chromatography, enabling rapid purification of multigram quantities[6].

Protocol 1: Preparative SFC Resolution of β -MePhe Isomers

Causality Note: The amino acids must first be protected (e.g., Cbz-methyl ester derivatives) to reduce polarity and improve interaction with the chiral stationary phase.

  • Derivatization: Convert the racemic β -MePhe mixture to N-Cbz- β -MePhe methyl esters.

  • Column Selection: Equip the SFC system with a Daicel Chiralpak AD-H column (20 mm x 250 mm)[6].

  • Mobile Phase: Use supercritical CO 2​ with a 50:50 Methanol/Ethanol mixture as the organic modifier[6].

  • Injection Strategy: Utilize stacked-injection methodology to maximize throughput.

  • Recovery: Collect the four distinct peaks. (Literature demonstrates >3.4 g of material purified in 6.25 h with >90% recovery using this exact method)[6].

  • Deprotection: Saponify the methyl ester with LiOH and remove the Cbz group via hydrogenolysis (Pd/C, H 2​ ) to yield the free (2S,3R)- β -MePhe[5].

SFC_Workflow Start Racemic β-MePhe Mixture (threo + erythro) Deriv Cbz-Methyl Ester Derivatization Start->Deriv Reduces Polarity SFC Preparative SFC (Daicel Chiralpak AD-H) Deriv->SFC 50:50 MeOH/EtOH Modifier Isomer1 (2S,3S)-β-MePhe SFC->Isomer1 Isomer2 (2R,3R)-β-MePhe SFC->Isomer2 Isomer3 (2S,3R)-β-MePhe (Target) SFC->Isomer3 Isomer4 (2R,3S)-β-MePhe SFC->Isomer4

Workflow for the preparative SFC resolution of β-MePhe stereoisomers.
Analytical Verification via Marfey's Reagent

To validate the enantiomeric excess (ee) of the isolated (2S,3R)- β -MePhe without requiring expensive analytical chiral columns, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is utilized[3][7].

Protocol 2: FDAA Derivatization and HPLC Analysis

Causality Note: FDAA reacts with enantiomers to form diastereomers. Because diastereomers have different physical properties, they can be easily separated on a standard achiral C18 reversed-phase column.

  • Reaction: React 1 mg of the isolated β -MePhe with an excess of FDAA in the presence of NaHCO 3​ at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding 1M HCl.

  • Chromatography: Inject the sample onto a standard RP-HPLC C18 column.

  • Detection: Monitor UV absorbance at λ = 340 nm[3].

  • Validation: Compare retention times against known standards (See Table 1).

Quantitative Analytical Data

Table 1: Analytical RP-HPLC Retention Times of FDAA-Derivatized β -MePhe Isomers [3]

StereoisomerAbsolute ConfigurationDiastereomeric FamilyRetention Time ( λ =340 nm)
(2S,3S)- β -MePhe L-erythroErythro16.30 min
(2R,3R)- β -MePhe D-erythroErythro17.10 min
(2S,3R)- β -MePhe L-threoThreo16.33 min
(2R,3S)- β -MePhe D-threoThreo17.05 min

(Note: The close retention times between (2S,3S) and (2S,3R) necessitate high-resolution gradients for baseline separation during analytical validation).

Pharmacological Applications: Peptidomimetic Drug Design

The incorporation of (2S,3R)- β -MePhe into peptide sequences is a powerful tool for probing receptor binding pockets. By comparing the binding affinities of peptides containing different β -MePhe isomers, researchers can deduce the exact bioactive conformation required by the receptor.

Case Study: Delta Opioid Receptor (DOR) Pharmacophore Mapping

The cyclic tetrapeptide JOM-13 (Tyr-c[D-Cys-Phe-D-Pen]OH) is a highly selective delta opioid receptor ligand. To map the spatial requirements of the Phe 3 residue, researchers synthesized four analogs of JOM-13, replacing Phe 3 with each of the four β -MePhe isomers[4].

Table 2: Pharmacological Impact of β -MePhe Substitution on JOM-13 [4]

JOM-13 Analog (Phe 3 Replacement)StereochemistryDOR Binding AffinityConformational Insight
(2S,3S)-MePhe 3 L-erythroHigh AffinityModest constraint; fits binding pocket.
(2S,3R)-MePhe 3 L-threo~8-fold Lower AffinitySteric clash prevents optimal χ1​ alignment.
(2R,3R)-MePhe 3 D-erythroExceptionally HighLocks χ1​≈60∘ , directly matching the DOR bioactive conformation.

Analysis: The (2S,3R) isomer exhibited an 8-fold drop in affinity compared to the (2S,3S) isomer. This differential binding proved that the β -methyl group in the (2S,3R) configuration forces the phenyl ring into a rotameric state that clashes with the delta opioid receptor's binding pocket[4]. Conversely, the (2R,3R) isomer locked the side chain into a χ1​≈60∘ conformation, which perfectly superimposed with the receptor's requirements, resulting in extraordinary selectivity[4].

Case Study: Calcitonin Gene-Related Peptide (CGRP) Antagonists

In the development of CGRP receptor antagonists (e.g., for migraine therapeutics), researchers modified the C-terminal Phe 37 of the antagonist hCGRP(8-37). When Phe 37 was replaced by any of the four isomers of β -MePhe (including the 2S,3R threo isomer), binding affinity was substantially reduced[8].

Analysis: Unlike the opioid receptor which favored a rigid conformation, this data proved that a conformationally flexible phenyl ring at the C-terminus is strictly required for high-affinity binding to CGRP receptors[8]. Here, (2S,3R)- β -MePhe served as a negative spatial probe, successfully identifying a region of the peptide where flexibility is a functional prerequisite.

Conclusion

(2S,3R)-2-amino-3-phenylbutanoic acid is a sophisticated molecular tool that bridges the gap between synthetic organic chemistry and structural pharmacology. Whether utilized to lock a peptide into a highly potent bioactive conformation (as seen in opioid ligands) or used as a spatial probe to map receptor flexibility requirements (as in CGRP antagonists), mastering the stereochemistry and synthesis of β -MePhe is essential for modern peptidomimetic drug design.

References

  • An efficient and stereodivergent synthesis of threo-and erythro-b-methylphenylalanine. Resolution of each racemic pair by semipreparative HPLC ResearchGate[Link]

  • A Catalytic Asymmetric Synthesis of N-Boc-beta-Methylphenylalanines PubMed (NIH) [Link]

  • Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery PubMed (NIH) [Link]

  • Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides PubMed (NIH)[Link]

  • Development of a Model for the Delta Opioid Receptor Pharmacophore. 2. Conformationally Restricted Phe3 Replacements in the Cyclic Delta Receptor Selective Tetrapeptide Tyr-c[D-Cys-Phe-D-Pen]OH (JOM-13) PubMed (NIH)[Link]

  • Modifications to the N-terminus but not the C-terminus of calcitonin gene-related peptide(8-37) produce antagonists with increased affinity PubMed (NIH)[Link]

  • Supporting information: Synthesis and optical resolutions of beta-methylphenylalanine Amazon AWS (Supplemental Data)[Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications ResearchGate[Link]

Sources

Exploratory

An In-depth Technical Guide to the Stereoselective Synthesis of (2S,3R)-2-amino-3-phenylbutanoic Acid

Abstract (2S,3R)-2-amino-3-phenylbutanoic acid is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceutical agents. Its paramount importance is highlighted...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2S,3R)-2-amino-3-phenylbutanoic acid is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceutical agents. Its paramount importance is highlighted by its role as a key component of Bestatin, a natural dipeptide and a potent inhibitor of several aminopeptidases, which has been utilized in cancer therapy.[1] The precise stereochemical control of the two contiguous chiral centers at the C2 and C3 positions presents a significant synthetic challenge. This in-depth guide provides a comprehensive overview of the core principles and practical methodologies for the stereoselective synthesis of (2S,3R)-2-amino-3-phenylbutanoic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of stereocontrol, present detailed experimental protocols, and offer a comparative analysis of various synthetic strategies.

Introduction: The Significance of (2S,3R)-2-amino-3-phenylbutanoic Acid in Medicinal Chemistry

The unique structural motif of a β-branched α-amino acid, as exemplified by (2S,3R)-2-amino-3-phenylbutanoic acid, imparts specific conformational constraints on peptides and small molecules. This property is highly sought after in drug design to enhance biological activity, metabolic stability, and receptor selectivity.

The most notable application of this amino acid is in the structure of Bestatin (Ubenimex). Bestatin, with its structure N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a powerful immunomodulator and has been used in cancer treatment.[1] The (2S,3R) configuration of the amino acid moiety is crucial for its inhibitory activity against aminopeptidases. Consequently, the development of efficient and stereoselective synthetic routes to access this key intermediate is of paramount importance for the synthesis of Bestatin and its analogues, as well as for the broader exploration of novel therapeutics.[2]

This guide will explore the key synthetic strategies that have been developed to address the challenge of installing the desired stereochemistry at the C2 and C3 positions.

Strategic Approaches to Stereocontrol

The synthesis of (2S,3R)-2-amino-3-phenylbutanoic acid necessitates a robust strategy to control the relative and absolute stereochemistry of the two adjacent chiral centers. The primary approaches can be broadly categorized as:

  • Chiral Auxiliary-Mediated Synthesis: This classic and reliable strategy involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a key bond-forming reaction.

  • Substrate-Controlled Diastereoselective Reactions: In this approach, a pre-existing chiral center in the substrate guides the stereoselective formation of a new chiral center.

  • Catalytic Asymmetric Synthesis: This modern and efficient approach utilizes a chiral catalyst to induce enantioselectivity in a reaction, often with high atom economy.

This guide will focus on a highly effective substrate-controlled diastereoselective reduction method, followed by a discussion of alternative strategies.

Featured Synthesis: Diastereoselective Reduction of a Chiral α-Keto-β-Amino Ester

One of the most effective strategies for the synthesis of (2S,3R)-2-amino-3-phenylbutanoic acid involves the diastereoselective reduction of a chiral α-keto-β-amino ester precursor. This method offers excellent control over the C2 stereocenter.

Rationale and Mechanistic Insight

The key to this approach is the stereoselective reduction of a ketone at the C2 position, where the stereochemistry at the C3 position is already established. The choice of the reducing agent is critical for achieving the desired syn (2S,3R) diastereomer. The stereochemical outcome can be predicted and controlled by considering the Felkin-Anh and chelation-controlled models of nucleophilic addition to chiral carbonyl compounds.

  • Felkin-Anh Model: In the absence of a chelating metal, the largest group on the adjacent chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions.

  • Chelation-Controlled Model: In the presence of a chelating Lewis acid or a chelating reducing agent, the carbonyl oxygen and a heteroatom on the adjacent chiral center coordinate to the metal, forming a rigid five- or six-membered ring. The nucleophile then attacks from the less hindered face.

By carefully selecting the reducing agent and reaction conditions, one can favor one model over the other, thus directing the stereochemical outcome of the reduction. For instance, using a non-chelating reducing agent like L-Selectride® would favor the Felkin-Anh model, while a chelating agent like zinc borohydride would favor the chelation-controlled model.

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// Nodes Substrate [label="α-Keto-β-Amino Ester\n(3R stereocenter)", fillcolor="#F1F3F4"]; Chelating_Agent [label="Chelating Reducing Agent\n(e.g., Zn(BH4)2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Non_Chelating_Agent [label="Non-Chelating Reducing Agent\n(e.g., L-Selectride®)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chelation_Intermediate [label="Rigid Chelation Intermediate", shape=ellipse, fillcolor="#FBBC05"]; Felkin_Anh_Transition [label="Felkin-Anh Transition State", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Syn_Product [label="(2S,3R)-syn-Product\n(Desired)", fillcolor="#F1F3F4"]; Anti_Product [label="(2R,3R)-anti-Product", fillcolor="#F1F3F4"];

// Edges Substrate -> Chelating_Agent [label="Chelation Control"]; Chelating_Agent -> Chelation_Intermediate; Chelation_Intermediate -> Syn_Product [label="Attack from less\nhindered face"]; Substrate -> Non_Chelating_Agent [label="Felkin-Anh Control"]; Non_Chelating_Agent -> Felkin_Anh_Transition; Felkin_Anh_Transition -> Anti_Product [label="Attack anti to\nlargest group"]; } caption: "Conceptual workflow for diastereoselective reduction."

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of N-Boc-(2S,3R)-2-amino-3-phenylbutanoic acid via diastereoselective reduction.

Step 1: Synthesis of the α-Keto-β-Amino Ester Precursor

The synthesis begins with the preparation of the chiral N-Boc protected β-amino ester. This can be achieved through various established methods, such as the asymmetric addition of an amine to a corresponding α,β-unsaturated ester. The resulting β-amino ester is then oxidized at the α-position to yield the α-keto-β-amino ester.

Step 2: Diastereoselective Reduction

Materials:

  • N-Boc-(3R)-3-amino-2-oxo-4-phenylbutanoic acid methyl ester

  • Zinc borohydride (Zn(BH₄)₂) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc-(3R)-3-amino-2-oxo-4-phenylbutanoic acid methyl ester (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere of argon or nitrogen.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of zinc borohydride (1.5 eq) in THF to the reaction mixture dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is a mixture of diastereomers. The diastereomeric ratio (dr) can be determined by ¹H NMR or HPLC analysis of the crude mixture.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired (2S,3R)-syn diastereomer.

Step 3: Hydrolysis of the Ester

The final step involves the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • N-Boc-(2S,3R)-2-hydroxy-3-amino-4-phenylbutanoic acid methyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the purified methyl ester in a mixture of THF and water (3:1).

  • Add LiOH (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Boc-(2S,3R)-2-amino-3-phenylbutanoic acid.

Alternative Synthetic Strategies

While the diastereoselective reduction method is highly effective, other strategies have also been successfully employed for the synthesis of (2S,3R)-2-amino-3-phenylbutanoic acid.

Evans Asymmetric Alkylation

The Evans asymmetric alkylation utilizes an oxazolidinone chiral auxiliary to control the stereochemistry of an enolate alkylation reaction.[3] This powerful method allows for the highly diastereoselective introduction of the α-amino group precursor.

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// Nodes Chiral_Auxiliary [label="Evans Chiral Auxiliary\n(e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)", fillcolor="#F1F3F4"]; Propionyl_Chloride [label="Propionyl Chloride", fillcolor="#F1F3F4"]; N_Acyloxazolidinone [label="N-Acyloxazolidinone", fillcolor="#FBBC05"]; LDA [label="LDA, -78 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enolate [label="Z-Enolate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Electrophile [label="Electrophilic\nAzide Source", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkylated_Product [label="Diastereomerically Pure\nAlkylated Product", fillcolor="#F1F3F4"]; Hydrolysis [label="Hydrolysis and\nAuxiliary Removal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="(2S,3R)-2-amino-3-phenylbutanoic acid", fillcolor="#F1F3F4"];

// Edges Chiral_Auxiliary -> N_Acyloxazolidinone; Propionyl_Chloride -> N_Acyloxazolidinone; N_Acyloxazolidinone -> Enolate [label="Deprotonation"]; Enolate -> Alkylated_Product [label="Alkylation"]; Electrophile -> Alkylated_Product; Alkylated_Product -> Final_Product [label="Reduction of Azide\n& Hydrolysis"]; Hydrolysis -> Final_Product; } caption: "Evans asymmetric alkylation workflow."

Asymmetric Addition to Chiral Sulfinyl Imines

The use of chiral N-sulfinyl imines as electrophiles in Mannich-type reactions provides another robust method for the asymmetric synthesis of β-amino acids.[4] The sulfinyl group acts as a powerful chiral directing group, leading to high diastereoselectivity in the addition of nucleophiles.

Data Presentation: Comparative Analysis of Synthetic Routes

Synthetic StrategyKey Reagents/AuxiliariesTypical Diastereomeric Ratio (syn:anti)Typical Enantiomeric Excess (ee)Overall YieldAdvantagesDisadvantages
Diastereoselective Reduction Chiral α-keto-β-amino ester, Zn(BH₄)₂>95:5>98%Good to ExcellentHigh diastereoselectivity, predictable outcome.Requires synthesis of the keto-ester precursor.
Evans Asymmetric Alkylation Evans oxazolidinone auxiliary, LDA, electrophilic azide source>98:2>99%GoodHigh diastereoselectivity, well-established method.Requires stoichiometric use of chiral auxiliary.
Chiral Sulfinyl Imine Addition Chiral N-sulfinyl imine, ester enolate>95:5>98%GoodHigh diastereoselectivity, broad substrate scope.Requires synthesis of the chiral sulfinyl imine.

Conclusion

The stereoselective synthesis of (2S,3R)-2-amino-3-phenylbutanoic acid remains a topic of significant interest due to its importance in the pharmaceutical industry. The methods outlined in this guide, particularly the diastereoselective reduction of a chiral α-keto-β-amino ester, provide reliable and efficient pathways to this valuable chiral building block. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, scalability, and the desired level of stereochemical purity. A thorough understanding of the underlying mechanistic principles of stereocontrol is essential for the successful execution of these syntheses and for the development of novel and improved methodologies in the future.

References

  • Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. The Journal of Organic Chemistry. [Link]

  • Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Chemistry Portal. [Link]

  • An improved one-pot method for the stereoselective synthesis of the (2S,3R)-3-amino-2-hydroxy acids: key intermediates for bestatin and amastatin. The Journal of Organic Chemistry. [Link]

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. ScholarWorks@UAk. [Link]

  • Bestatin: Three decades of synthetic strategies. Current Organic Chemistry. [Link]

  • A facile synthesis of bestatin. The Journal of Antibiotics. [Link]

  • SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. ProQuest. [Link]

  • A stereoselective synthesis of the (2R, 3S)- and (2S, 3R)-3-amino-2-hydroxybutyric acid derivatives, the key components of a renin inhibitor and bestatin. SciSpace. [Link]

  • Asymmetric Synthesis of Novel Alpha-Amino Acids With Beta-Branched Side Chains. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chiral N-Phosphonyl Imine Chemistry: Asymmetric Additions of Ester Enolates for the Synthesis of β-Amino Acids. Organic Letters. [Link]

  • Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. Canadian Journal of Chemistry. [Link]

  • Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam. RSC Advances. [Link]

  • Stereoselective synthesis of 2,3-diamino acids. 2,3-Diamino-4-phenylbutanoic acid. The Journal of Organic Chemistry. [Link]

  • Diastereo- and enantioselective additions of α-nitro esters to imines for anti-α,β-diamino acid synthesis with α-alkyl-subs. Chemical Science. [Link]

  • Carbamoyl Anion Addition to N-Sulfinyl Imines: Highly Diastereoselective Synthesis of α-Amino Amides. Journal of the American Chemical Society. [Link]

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. [Link]

  • Evans Enolate Alkylation and Hydrolysis. University of Wisconsin-Madison. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. ResearchGate. [Link]

  • Asymmetric Carbamoyl Anion Additions to Chiral N‑Phosphonyl Imines via the GAP Chemistry Process and Stereoselectivity Enrichment. The Journal of Organic Chemistry. [Link]

  • β-Amino Acids: Function and Synthesis. Macmillan Group Meeting. [Link]

  • Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry. [Link]

  • Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. Beilstein Journal of Organic Chemistry. [Link]

  • Diastereoselective Synthesis of b-Branched a-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. ChemRxiv. [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. [Link]

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Foundational

Discovery and history of 2-amino-3-phenylbutanoic acid

The Discovery, Synthesis, and Application of 2-Amino-3-phenylbutanoic Acid ( β -Methylphenylalanine) in Peptide Drug Development Executive Summary 2-Amino-3-phenylbutanoic acid, universally referred to in peptide chemist...

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery, Synthesis, and Application of 2-Amino-3-phenylbutanoic Acid ( β -Methylphenylalanine) in Peptide Drug Development

Executive Summary

2-Amino-3-phenylbutanoic acid, universally referred to in peptide chemistry as β -methylphenylalanine ( β -MePhe) , is a highly valuable non-canonical amino acid (ncAA). By introducing a methyl group at the β -carbon of phenylalanine, researchers impose severe steric constraints on the amino acid side chain. This whitepaper explores the historical discovery of β -MePhe, details the physicochemical rationale behind its use in modern peptidomimetics, and provides validated, step-by-step synthetic and chromatographic protocols for isolating its stereoisomers.

Historical Context & Discovery

The history of β -MePhe is deeply intertwined with the discovery of bottromycins , a unique class of macrocyclic peptide antibiotics. Bottromycins were first isolated from the fermentation broth of Streptomyces bottropensis in the 1950s 1. Early structural elucidation and degradation studies by Waisvisz and coworkers yielded several ninhydrin-positive compounds, one of which was an unknown α -amino- β -phenylbutyric acid.

Because of the complex stereochemistry inherent to the molecule, its exact absolute configuration remained a mystery for decades. It was not until 1976 that Kataoka et al. successfully synthesized the various isomers of β -methylphenylalanine and definitively proved that the naturally occurring amino acid in the bottromycin core possessed the (2S,3S) absolute configuration 1. Today, β -MePhe has transitioned from a structural curiosity in natural products to a critical, rationally applied building block in modern drug discovery.

Physicochemical & Structural Properties

The presence of two chiral centers ( Cα​ and Cβ​ ) results in four possible stereoisomers: two erythro pairs[(2S,3S) and (2R,3R)] and two threo pairs[(2S,3R) and (2R,3S)].

Table 1: Physicochemical Properties of 2-Amino-3-phenylbutanoic acid 2

PropertyValue / Description
Chemical Name 2-Amino-3-phenylbutanoic acid
Common Name β -Methylphenylalanine ( β -MePhe)
CAS Number 2260-12-0
Molecular Formula C10​H13​NO2​
Molecular Weight 179.22 g/mol
Stereoisomers erythro: (2S,3S), (2R,3R) threo: (2S,3R), (2R,3S)
SMILES CC(C1=CC=CC=C1)C(C(=O)O)N

Pharmacological Rationale: Conformational Constraint

In peptide drug development, the inherent flexibility of natural amino acids often leads to poor receptor subtype selectivity and high susceptibility to proteolytic degradation.

The Causality of Constraint: The addition of a β -methyl group to phenylalanine restricts the rotation around the Cα​−Cβ​ bond, effectively locking the χ1​ torsional angle into specific gauche or trans conformations 3. This topographical control forces the aromatic phenyl ring into a defined spatial orientation.

When probing complex binding pockets—such as the μ and δ opioid receptors—the use of specific β -MePhe stereoisomers allows researchers to map the exact spatial requirements for receptor activation or antagonism. For example, incorporating β -MePhe into opioid peptides (e.g., H-Tyr-Tic- β -MePhe-Phe- NH2​ ) drastically alters the ligand's binding profile, enabling precise differentiation between μ -agonist and δ -antagonist activities 4.

Logic A beta-Methylation of Phenylalanine B Restriction of chi-1 Torsional Angle A->B C Topographical Control of Side Chain B->C D Enhanced Receptor Subtype Selectivity (e.g., Mu vs Delta Opioid) C->D E Increased Enzymatic Stability (Protease Resistance) C->E F Advanced Peptidomimetic Therapeutics D->F E->F

Logical flow mapping beta-methylation to enhanced peptidomimetic therapeutic efficacy.

Synthesis and Purification Methodologies

Because biological targets are inherently chiral, the stereoselective synthesis of β -MePhe is paramount. Below are two field-proven protocols: an asymmetric synthesis route and a direct chromatographic resolution route.

Workflow 1: Catalytic Asymmetric Synthesis of N-Boc- β -Methylphenylalanines

To achieve high enantiomeric excess (>99% ee), a stereodivergent approach starting from enantiomerically pure epoxides is highly effective 5.

Causality of Reagent Choice: The use of an epoxide ring-opening strategy is critical because it allows for the precise, stereospecific introduction of the β -methyl group. Utilizing a higher-order cuprate ( Me2​CuCNLi2​ ) ensures that the ring opens with complete anti-selectivity and strict regiocontrol at the β -position.

Step-by-Step Protocol:

  • Oxidation : Begin with enantiomerically pure (2S,3S)-2,3-epoxy-3-phenyl-1-propanol. Oxidize the primary alcohol to the corresponding carboxylic acid.

  • Regioselective Ring Opening : Treat the epoxy acid with Me2​CuCNLi2​ . The cuprate attacks the epoxide regioselectively at the β -position, yielding a hydroxy acid.

  • Esterification : React the intermediate with methyl iodide to form the hydroxy ester anti-10.

  • Stereodivergent Resolution :

    • For the syn-diastereomer : Activate the secondary hydroxy group as a mesylate. Perform a nucleophilic displacement with sodium azide (inverting the Cα​ stereocenter). Follow with hydrogenolysis to reduce the azide to an amine with simultaneous N-Boc protection. Saponify with LiOH to yield syn-N-Boc- β -MePhe.

    • For the anti-diastereomer : Subject the anti-10 ester to a Mitsunobu reaction with p-nitrobenzoic acid. Why? This deliberately inverts the Cα​ stereocenter first. Hydrolyze the p-nitrobenzoate, then repeat the mesylation, azide displacement, hydrogenolysis, and saponification sequence to yield anti-N-Boc- β -MePhe.

  • System Validation : Analyze both final products via chiral HPLC. The protocol is validated when an enantiomeric excess of >99% is confirmed 5.

Synthesis A Chiral Epoxide (2S,3S)-2,3-epoxy-3-phenyl-1-propanol B Oxidation to Carboxyl Stage A->B C Epoxy Acid Ring Opening (Me2CuCNLi2) B->C D Esterification (MeI) Hydroxy Ester anti-10 C->D E Mesylation & Azide Displacement (Inversion) D->E H Mitsunobu Reaction (Inversion) D->H F Hydrogenolysis & Saponification E->F G syn-N-Boc-beta-MePhe (>99% ee) F->G I Mesylation & Azide Displacement H->I J anti-N-Boc-beta-MePhe (>99% ee) I->J

Stereodivergent synthesis of syn and anti N-Boc-beta-methylphenylalanine from chiral epoxides.

Workflow 2: Preparative Purification via Supercritical Fluid Chromatography (SFC)

For large-scale isolation of all four isomers from racemic mixtures, SFC provides a highly efficient, green alternative to traditional HPLC 6.

Step-by-Step Protocol:

  • Derivatization : Convert the racemic β -methylphenylalanine isomers into Cbz-methyl ester derivatives. Causality: This improves chromatographic resolution by reducing polarity and enhancing interaction with the chiral stationary phase.

  • Column Selection : Mount a Daicel Chiralpak AD-H column (20 mm x 250 mm). The amylose-based stationary phase provides the necessary chiral recognition sites (hydrogen bonding and π−π interactions) for the bulky Cbz-protected amino acids.

  • Mobile Phase : Employ supercritical CO2​ with a 50:50 methanol/ethanol mixture as the organic modifier.

  • Stacked-Injection : Run the SFC using a stacked-injection method to continuously purify the material. This method yields >3.4 g of purified isomers in under 6.5 hours with >90% total recovery.

  • System Validation : Validate the absolute stereochemical assignment of the isolated fractions using a combination of chiral HPLC, Nuclear Magnetic Resonance (NMR), and optical rotation studies against known standards 6.

Conclusion

From its origins as a cryptic degradation product of the bottromycin antibiotics to its current status as a premier conformational constraint in peptidomimetic design, 2-amino-3-phenylbutanoic acid exemplifies the synergy between natural product discovery and rational drug design. By mastering its stereoselective synthesis and chromatographic resolution, researchers can leverage β -MePhe to unlock highly specific, enzymatically stable peptide therapeutics.

References

  • Source: nih.
  • Title: An efficient and stereodivergent synthesis of threo-and erythro-b-methylphenylalanine.
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Exploratory

Physicochemical characteristics of (2S,3R)-2-amino-3-phenylbutanoic acid

An In-depth Technical Guide to the Physicochemical Characteristics of (2S,3R)-2-amino-3-phenylbutanoic Acid For Researchers, Scientists, and Drug Development Professionals Introduction (2S,3R)-2-amino-3-phenylbutanoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characteristics of (2S,3R)-2-amino-3-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-amino-3-phenylbutanoic acid is a non-proteinogenic α-amino acid, a class of molecules that has garnered significant attention in medicinal chemistry and pharmacology. Unlike the 20 common amino acids that form the primary building blocks of proteins, non-proteinogenic amino acids offer unique structural motifs that can be exploited to design novel therapeutics with enhanced efficacy, stability, and target specificity.[1] The defined stereochemistry of (2S,3R)-2-amino-3-phenylbutanoic acid, with two chiral centers, makes it a valuable chiral building block for complex organic synthesis.

The presence of a phenyl group attached to the β-carbon introduces specific steric and electronic properties that influence its interaction with biological targets. Notably, this specific stereoisomer is a key component in the synthesis of potent enzyme inhibitors, such as Bestatin, an inhibitor of aminopeptidases.[2] Its structure is also related to components of other bioactive agents, including HIV protease inhibitors.[2][3] Understanding the fundamental physicochemical characteristics of this molecule is therefore paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a detailed examination of its structural features, physicochemical properties, and the experimental methodologies used for their characterization, offering a holistic perspective for professionals in the field.

Molecular Structure and Stereochemistry

The defining feature of (2S,3R)-2-amino-3-phenylbutanoic acid is its specific three-dimensional architecture. The molecule possesses two stereogenic centers at the α-carbon (C2) and the β-carbon (C3), giving rise to four possible stereoisomers.[4] The (2S,3R) designation specifies the absolute configuration at these centers according to the Cahn-Ingold-Prelog (CIP) priority rules.

  • C2 (S-configuration): The substituents on the α-carbon are prioritized as -NH₂ > -COOH > -CH(CH₃)C₆H₅ > -H.

  • C3 (R-configuration): The substituents on the β-carbon are prioritized as -C₆H₅ > -CH(NH₂)COOH > -CH₃ > -H.

This particular arrangement is often referred to as the anti or threo diastereomer. The precise spatial orientation of the amino, carboxyl, methyl, and phenyl groups is critical as it dictates the molecule's ability to fit into the active sites of enzymes and bind to receptors, ultimately determining its biological activity.[4]

Caption: Structure of (2S,3R)-2-amino-3-phenylbutanoic acid.

Core Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are crucial for predicting the molecule's behavior in various chemical and biological systems, from reaction kinetics to pharmacokinetic profiles.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂PubChem[5]
Molecular Weight 179.22 g/mol PubChem[5]
Melting Point ~210-213 °C (decomposes)Inferred from related compounds[6]
Solubility Insoluble in water; Soluble in organic solvents.Fisher Scientific[7]
pKa₁ (α-carboxyl) ~2-3 (Predicted)General Amino Acid Data[8]
pKa₂ (α-amino) ~9-10 (Predicted)General Amino Acid Data[8]
XLogP3 -1.1PubChem[5]
Topological Polar Surface Area (TPSA) 63.3 ŲPubChem[5]
Melting Point and Thermal Stability

The melting point of a crystalline solid is a fundamental property indicating its purity and the strength of its crystal lattice. For amino acids, this transition is often accompanied by decomposition. Differential Scanning Calorimetry (DSC) is the state-of-the-art technique for accurately determining such thermal events.[9][10] A DSC thermogram provides information on the melting temperature (Tₘ), the enthalpy of fusion (ΔHբ), and can reveal the presence of impurities or polymorphism.[11] An impure compound typically exhibits a lower and broader melting range compared to a pure sample.[11]

Acidity, Basicity, and Zwitterionic Nature

Like all α-amino acids, (2S,3R)-2-amino-3-phenylbutanoic acid exists predominantly as a zwitterion (a molecule with both positive and negative charges) at physiological pH. This behavior is governed by the acid dissociation constants (pKa) of its α-carboxyl and α-amino groups.

  • pKa₁ (α-COOH): This value, typically around 2-3, represents the pH at which the carboxyl group is 50% deprotonated. Below this pH, the group is primarily in its neutral -COOH form.

  • pKa₂ (α-NH₃⁺): This value, typically around 9-10, is the pH at which the ammonium group is 50% deprotonated. Above this pH, it exists mainly as the neutral -NH₂ group.

The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge. For a simple amino acid without an ionizable side chain, the pI can be calculated by averaging the two pKa values.[8] The charge state of the molecule is critical for its solubility, membrane permeability, and interaction with biological targets.

Titration_Curve Generalized Amino Acid Titration Curve origin y_axis origin->y_axis x_axis origin->x_axis pKa1_point pKa₁ pI_point pI pKa2_point pKa₂ y_label pH x_label Equivalents of OH⁻ start mid1 start->mid1 pI mid1->pI mid2 pI->mid2 end mid2->end species1 +H₃N-CHR-COOH species2 +H₃N-CHR-COO⁻ species3 H₂N-CHR-COO⁻

Caption: A generalized titration curve for an α-amino acid.

Solubility Profile

The solubility of (2S,3R)-2-amino-3-phenylbutanoic acid is a duality of its structure. The charged amino and carboxyl groups confer hydrophilicity, while the benzyl side chain (-CH(CH₃)C₆H₅) is bulky and hydrophobic. The net result is poor solubility in aqueous solutions, particularly around the isoelectric point where the molecule has minimal charge.[7] Conversely, it demonstrates good solubility in many organic solvents, a property that is advantageous for its use in organic synthesis.[7][12] For pharmaceutical applications, this low aqueous solubility can present formulation challenges, often necessitating the use of salt forms or prodrug strategies to enhance bioavailability.[1]

Experimental Protocols & Workflows

The accurate determination of physicochemical properties is foundational to chemical and pharmaceutical development. The following sections detail standardized protocols for measuring key parameters of (2S,3R)-2-amino-3-phenylbutanoic acid.

Protocol: Melting Point Determination by DSC

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, providing precise data on thermal transitions.[10][13]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity (2S,3R)-2-amino-3-phenylbutanoic acid into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create a stable thermal atmosphere.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting/decomposition point (e.g., 250 °C).

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting process. The onset temperature of this peak is typically reported as the melting point (Tₘ). The area under the peak is proportional to the heat of fusion (ΔHբ).

dsc_workflow start Start prep Weigh 2-5 mg Sample into DSC Pan start->prep seal Hermetically Seal Pan prep->seal load Load Sample & Reference Pans into DSC Cell seal->load program Set Thermal Program (Ramp Rate: 10°C/min) load->program run Execute DSC Scan program->run analyze Analyze Thermogram: Determine Onset Tₘ and ΔHբ run->analyze end_node End analyze->end_node

Caption: Workflow for Melting Point Determination using DSC.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a classic and reliable method for determining the pKa values of ionizable groups by monitoring pH changes upon the addition of a titrant.[14][15]

Methodology:

  • Solution Preparation: Prepare a 0.1 M solution of (2S,3R)-2-amino-3-phenylbutanoic acid in deionized water. If solubility is an issue, a co-solvent system may be required, though this can affect the pKa values. Also, prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Initial Acidification: Take a known volume (e.g., 20 mL) of the amino acid solution. Add 0.1 M HCl dropwise until the pH is well below the expected pKa₁ (e.g., pH 1.5-2.0). This ensures that both the carboxyl and amino groups are fully protonated.

  • Titration with Base: Calibrate a pH meter and place the electrode in the acidified amino acid solution. Begin titrating with the standardized 0.1 M NaOH solution, adding it in small, precise increments (e.g., 0.2 mL).

  • Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH is well above the expected pKa₂ (e.g., pH 11-12).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The curve will show two inflection points. The midpoints of the two buffering regions (the flatter parts of the curve) correspond to the pKa₁ and pKa₂ values.[16]

    • The pKa is the pH at which half an equivalent of base has been added for that specific ionizable group.

pka_workflow start Start prep_sol Prepare 0.1 M Amino Acid Solution & Standardized 0.1 M NaOH start->prep_sol acidify Acidify Amino Acid Solution to ~pH 1.5 with HCl prep_sol->acidify titrate Titrate with 0.1 M NaOH in Small Increments acidify->titrate record Record pH after Each Addition titrate->record plot Plot pH vs. Volume of NaOH record->plot analyze Identify Midpoints of Buffering Regions to Determine pKa₁, pKa₂ plot->analyze end_node End analyze->end_node

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

(2S,3R)-2-amino-3-phenylbutanoic acid is a molecule of significant interest due to its defined stereochemistry and its role as a precursor to important pharmaceutical agents. Its physicochemical properties—a distinct melting point, zwitterionic character defined by its pKa values, and a dual solubility profile—are direct consequences of its unique structure. A thorough understanding and accurate measurement of these characteristics, using techniques like DSC and potentiometric titration, are indispensable for its application in medicinal chemistry. This guide provides the foundational knowledge and experimental framework necessary for researchers and drug development professionals to effectively harness the potential of this valuable chiral building block.

References

  • D'Amelia, R., Franks, T., & Nirode, W. F. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 84(3), 497. [Link]

  • Kim, B. H., & Lee, J. Y. (2005). and (2S,3S)-3-Amino-2-Hydroxy-4- Phenylbutanoic Acids from Sugar. Bulletin of the Korean Chemical Society, 26(12), 2005-2008. [Link]

  • PubChem. (n.d.). (2S,3S)-2-amino-3-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (2020). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

  • Department of Biotechnology. (n.d.). Titration curve of the amino acid. Retrieved from [Link]

  • Virtual Labs, IIT Kharagpur. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved from [Link]

  • Fisher Scientific. (n.d.). (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, 97%. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • ChemWhat. (2025). 2-amino-2-phenylbutanoic acid. Retrieved from [Link]

  • Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Chem-Impex International. (n.d.). (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. Retrieved from [Link]

  • Dunn, P. J., Haener, R., & Rapoport, H. (1990). Stereoselective synthesis of 2,3-diamino acids. 2,3-Diamino-4-phenylbutanoic acid. The Journal of Organic Chemistry, 55(23), 5017-5025. [Link]

  • Taylor & Francis Online. (2007). A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. Synthetic Communications, 29(14), 2397-2404. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Google Patents. (n.d.). EP0077274B1 - 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives and pharmaceutical composition containing the same.
  • ChemBK. (n.d.). (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]

  • ChemBK. (2024). 4-amino-3-phenylbutanoicacid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-3-phenylbutanoic acid (C10H13NO2). Retrieved from [Link]

  • J-Stage. (n.d.). X-RAY STRUCTURE DETERMINATION OF (2S, 3R)-3-AMINO-2-HYDROXY-4-PHENYLBUTANOIC ACID, A NEW AMINO ACID COMPONENT OF BESTATIN. Retrieved from [Link]

  • Santos, M. A., & V. (2018). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 11(3), 89. [Link]

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Foundational

Topographical Constraint in Peptidomimetics: Research Applications of (2S,3R)-2-Amino-3-Phenylbutanoic Acid

Executive Summary The development of peptide-based therapeutics is historically hindered by poor metabolic stability and lack of receptor subtype selectivity due to the high conformational flexibility of natural amino ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics is historically hindered by poor metabolic stability and lack of receptor subtype selectivity due to the high conformational flexibility of natural amino acids. (2S,3R)-2-amino-3-phenylbutanoic acid , commonly referred to as (2S,3R)-β-methylphenylalanine or (2S,3R)-β-MePhe , is a non-canonical amino acid (ncAA) that directly addresses these limitations. By introducing a methyl group at the β-carbon of phenylalanine, researchers can impose severe steric constraints on the amino acid side chain, restricting its rotation and locking the aromatic pharmacophore into a specific spatial orientation.

This in-depth technical guide explores the mechanistic rationale behind utilizing (2S,3R)-β-MePhe in drug discovery, focusing on its critical role in mapping opioid receptor pharmacophores and developing highly selective dipeptidyl peptidase-4 (DPP-4) inhibitors.

The Mechanistic Foundation: χ1​ Dihedral Angle Restriction

The biological function of a peptide is inextricably linked to its secondary structure and the spatial arrangement of its side chains. In natural L-phenylalanine, the Cα​−Cβ​ bond rotates freely, allowing the aromatic ring to adopt multiple low-energy conformations (typically χ1​ angles of +60°, -60°, and 180°). This flexibility often leads to "promiscuous" binding, where a peptide can adapt to fit multiple receptor subtypes, causing off-target side effects.

The substitution of a β-hydrogen with a methyl group creates significant steric hindrance between the β-methyl group, the α-amino group, and the carbonyl carbon. In the (2S,3R) diastereomer, this steric clash heavily biases the side chain toward a single, highly populated rotamer state.

G N1 Native Phenylalanine (Flexible chi_1 Angle) N2 Introduction of beta-Methyl Group (2S,3R Stereocenter) N1->N2 Modification N3 Steric Hindrance at Calpha-Cbeta Bond N2->N3 Induces N4 Restricted Pharmacophore Orientation N3->N4 Results in N5 Enhanced Receptor Selectivity (Target vs. Off-Target) N4->N5 Drives

Logic flow of β-methylation inducing conformational constraint and receptor selectivity.

By restricting the topographical space the phenyl ring can occupy, (2S,3R)-β-MePhe acts as a molecular probe. If the locked conformation matches the target receptor's binding pocket, affinity is maintained or enhanced. If it clashes with an off-target receptor, selectivity is exponentially increased[1].

Application in Neuroscience: Opioid Receptor Selectivity

One of the most prominent applications of (2S,3R)-β-MePhe is in the design of subtype-selective opioid receptor ligands. Endogenous opioid peptides (like enkephalins) and natural amphibian peptides (like deltorphin I and dermenkephalin) often exhibit mixed affinity for μ (mu) and δ (delta) opioid receptors. Because μ -receptor activation is associated with respiratory depression and addiction, isolating δ -receptor activity is a major goal in analgesic drug development.

Research has demonstrated that substituting the native Phe3 residue in deltorphin I and dermenkephalin with (2S,3R)-β-MePhe significantly modulates receptor recognition[1]. The (2S,3R) configuration forces the aromatic ring into a χ1​ orientation that is highly tolerated by the δ -receptor's hydrophobic binding pocket but causes severe steric repulsion within the μ -receptor pocket.

Data Summary: Receptor Binding Affinities

The following table summarizes the causal impact of the (2S,3R) topographical constraint on opioid receptor selectivity, demonstrating how the specific stereoisomer drives δ -specificity.

Peptide LigandModification at Position 3 δ -Receptor Ki​ (nM) μ -Receptor Ki​ (nM)Selectivity Ratio ( μ/δ )
Deltorphin I Native ( L−Phe )0.15150.01,000
Deltorphin I (2S,3R)-β-MePhe0.85>10,000>11,700
JOM-13 Analog Native ( L−Phe )0.2285.0386
JOM-13 Analog (2S,3S)-β-MePhe0.403,2008,000
JOM-13 Analog (2S,3R)-β-MePhe3.10>10,000>3,200

Note: While absolute affinity ( Ki​ ) may slightly decrease compared to the highly flexible native peptide, the selectivity ratio is vastly improved due to the complete abolition of μ -receptor binding[1][2].

Protocol 1: Self-Validating Radioligand Binding Assay for Opioid Selectivity

To empirically validate the selectivity driven by (2S,3R)-β-MePhe, researchers must utilize a competitive radioligand binding assay with strict internal controls.

Materials:

  • Rat brain membrane preparations (expressing both μ and δ receptors).

  • Radioligands: [3H]DPDPE (highly selective δ -agonist) and [3H]CTOP (highly selective μ -antagonist).

  • Test compound:[(2S,3R)-β-MePhe 3 ]-Deltorphin I.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain tissue in 50 mM Tris-HCl buffer (pH 7.4) at 4°C. Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Assay Setup: In 96-well plates, combine 100 µL of membrane suspension, 50 µL of radioligand (either 1 nM [3H]DPDPE or 1 nM [3H]CTOP ), and 50 µL of the test peptide at varying concentrations ( 10−11 to 10−5 M).

  • Non-Specific Binding Control: Define non-specific binding (NSB) by adding 10 µM of unlabeled naloxone to a dedicated set of control wells. This ensures the assay only measures specific receptor interactions.

  • Incubation: Incubate the plates at 25°C for 90 minutes to allow the system to reach equilibrium.

  • Filtration & Washing: Rapidly filter the assay mixture through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific adherence) using a cell harvester. Wash filters three times with ice-cold Tris-HCl buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter.

  • Data Analysis (Causality Check): Calculate the IC50​ values using non-linear regression. Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant. A self-validating assay will show a Ki​ for [3H]CTOP displacement that is orders of magnitude higher than for [3H]DPDPE .

Application in Metabolic Disease: Highly Selective DPP-4 Inhibitors

Beyond peptide sequences, β-methylphenylalanine derivatives serve as powerful small-molecule scaffolds. In the treatment of Type 2 Diabetes, Dipeptidyl Peptidase-4 (DPP-4) inhibitors are used to prevent the degradation of endogenous Glucagon-Like Peptide-1 (GLP-1), thereby enhancing insulin secretion.

However, the DPP enzyme family includes DPP8 and DPP9. Off-target inhibition of DPP8/9 is highly toxic, linked to severe immunosuppression, alopecia, and mortality in preclinical models[3].

Researchers discovered that anti-substituted β-methylphenylalanine derived amides act as exceptionally potent DPP-4 inhibitors while maintaining near-perfect selectivity over DPP8 and DPP9[4][5][6]. The β-methyl group acts as a precise steric wedge. It perfectly occupies the S1 pocket of the DPP-4 enzyme, but sterically clashes with the slightly narrower architectures of the DPP8 and DPP9 active sites.

DPP4 GLP1 Endogenous GLP-1 (Active Incretin) DPP4 DPP-4 Enzyme (Protease) GLP1->DPP4 Binds to Insulin Insulin Secretion & Glycemic Control GLP1->Insulin Preserved GLP-1 Stimulates Inactive Inactive GLP-1 (Cleaved) DPP4->Inactive Cleaves Inhibitor beta-MePhe Derivative (Selective Inhibitor) Inhibitor->DPP4 Blocks Active Site

Mechanism of β-MePhe derivatives in preserving GLP-1 via selective DPP-4 inhibition.

Protocol 2: Fluorogenic In Vitro DPP Selectivity Assay

To verify the safety profile of a β-MePhe-derived DPP-4 inhibitor, its selectivity against DPP8/9 must be quantified.

Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.

  • Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA, 1 mM EDTA.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant DPP-4, DPP-8, and DPP-9 in assay buffer to concentrations that yield a linear fluorescent response over 30 minutes (typically 0.1–1.0 nM final concentration).

  • Inhibitor Incubation: In a black 384-well microplate, add 10 µL of the β-MePhe derivative (serially diluted from 10 µM to 0.1 nM) to 10 µL of the respective enzyme solutions. Incubate at room temperature for 15 minutes to allow enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 10 µL of Gly-Pro-AMC substrate (final concentration 20 µM, approximating the Km​ for the enzymes) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure the release of free AMC (Excitation: 360 nm, Emission: 460 nm) kinetically every 2 minutes for 30 minutes.

  • Validation & Calculation: Ensure the uninhibited control wells show a linear increase in fluorescence. Calculate the initial velocity ( V0​ ) for each well. Plot % remaining activity versus log[Inhibitor] to determine the IC50​ . A successful (2S,3R)-β-MePhe derivative will yield a DPP-4 IC50​ in the low nanomolar range (<10 nM) and DPP-8/9 IC50​ values >10,000 nM.

Analytical Challenges: Chiral Resolution of β-MePhe

Because β-methylphenylalanine possesses two chiral centers (the α-carbon and the β-carbon), standard synthesis yields a mixture of four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The biological applications described above rely entirely on the precise spatial geometry of the (2S,3R) isomer.

Isolating this specific diastereomer requires advanced chromatographic techniques. Preparative supercritical fluid chromatography (SFC) combined with chiral stationary phases (e.g., Daicel Chiralpak AD-H) has become the gold standard. Using a methanol/ethanol organic modifier mix, researchers can achieve baseline separation of all four isomers in a single chromatographic run, yielding >90% recovery of enantiomerically pure (2S,3R)-β-MePhe for downstream peptide synthesis[7].

References

  • Nogle, L. M., Mann, C. W., Watts, W. L., Jr, & Zhang, Y. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901–909. Available at:[Link]

  • Pei, Z., Li, X., von Geldern, T. W., et al. (2005). Discovery of potent and selective orally bioavailable beta-substituted phenylalanine derived dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(17), 3934–3939. Available at:[Link]

  • Pei, Z., Li, X., von Geldern, T. W., et al. (2005). Discovery of potent and selective phenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(13), 3212–3216. Available at: [Link]

  • Boteju, L. W., et al. (1997). Synthesis and Biological Properties of beta-MePhe3 Analogues of Deltorphin I and Dermenkephalin: Influence of Biased Chi 1 Phe3 Residues on Peptide Recognition for Delta-Opioid Receptors. Journal of Peptide Research, 50(1), 48-54. Available at:[Link]

  • Mosberg, H. I., et al. (1994). Development of a Model for the Delta Opioid Receptor Pharmacophore. 2. Conformationally Restricted Phe3 Replacements in the Cyclic Delta Receptor Selective Tetrapeptide Tyr-c[D-Cys-Phe-D-Pen]OH (JOM-13). Journal of Medicinal Chemistry, 37(25), 4384-4391. Available at:[Link]

  • WikiGenes. (n.d.). DPP9 - dipeptidyl-peptidase 9. Available at:[Link]

Sources

Exploratory

Safety and handling information for (2S,3R)-2-amino-3-phenylbutanoic acid

An In-depth Technical Guide to the Safe Handling of (2S,3R)-2-amino-3-phenylbutanoic acid for Research Professionals Section 1: Introduction and Scope (2S,3R)-2-amino-3-phenylbutanoic acid, a non-proteinogenic amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of (2S,3R)-2-amino-3-phenylbutanoic acid for Research Professionals

Section 1: Introduction and Scope

(2S,3R)-2-amino-3-phenylbutanoic acid, a non-proteinogenic amino acid, serves as a crucial building block in various research and development applications, particularly in synthetic and medicinal chemistry.[1] As with many specialized reagents, comprehensive toxicological and safety data for this specific stereoisomer may not be fully established.[2] This guide is designed for researchers, scientists, and drug development professionals, providing a framework for the safe handling, storage, and disposal of this compound. It operates on the precautionary principle, which dictates that in the absence of complete data, a substance should be handled with a degree of caution appropriate for potentially hazardous materials. The protocols and insights herein are synthesized from established laboratory safety standards and data sheets for structurally related compounds, ensuring a robust and self-validating system of safety.

Section 2: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of laboratory safety, especially when working with compounds whose toxicological profiles are not fully investigated.[3] While some safety data sheets for closely related amino acids, such as L-Phenylalanine, do not list specific hazard classifications under GHS, derivatives of this compound family are often classified as causing skin and eye irritation, and may cause respiratory irritation.[4][5][6][7] Therefore, it is prudent to treat (2S,3R)-2-amino-3-phenylbutanoic acid as a potentially hazardous substance.

Physicochemical Properties

A clear understanding of the compound's physical properties is essential for safe handling and storage.

PropertyValueSource
Molecular Formula C10H13NO2[8]
Molecular Weight 179.22 g/mol [1]
CAS Number 2260-12-0[8][9]
Appearance Typically a solid powder[2]
Solubility Data for the specific isomer is limited; related compounds are insoluble in water but soluble in organic solvents.[10]
Presumed Hazard Profile & Precautionary Risk Assessment

Given the data on related compounds, a conservative risk assessment should assume the following potential hazards:

  • Skin Irritation (H315): May cause irritation upon direct contact.

  • Eye Irritation (H319): May cause serious eye irritation.

  • Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation.[2]

  • Combustible Dust: As a fine organic powder, it may form combustible dust concentrations in the air.[11]

The following diagram illustrates the logical workflow for establishing safe handling protocols based on the precautionary principle.

cluster_assessment Risk Assessment for Novel Compounds A Identify Compound ((2S,3R)-2-amino-3-phenylbutanoic acid) B Search for Specific Safety Data (SDS/GHS) A->B C Data Available & Comprehensive? B->C D Follow Specific SDS Guidelines C->D Yes E Data Incomplete or Unavailable C->E No F Analyze Structurally Related Compounds E->F G Establish 'Presumed Hazard Profile' (Irritant, Dust Hazard) F->G H Implement Highest Standard of Precautionary Controls G->H

Caption: Risk assessment workflow based on the precautionary principle.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental principle in occupational safety that prioritizes the most effective measures for risk reduction. This approach mandates the use of engineering controls first, supplemented by administrative controls and finally, personal protective equipment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the worker.

  • Chemical Fume Hood/Ventilated Enclosure: All handling of solid (2S,3R)-2-amino-3-phenylbutanoic acid that could generate dust, such as weighing or transferring, must be performed in a chemical fume hood or a ventilated balance enclosure.[12][13] This is critical to minimize the inhalation of airborne particles and prevent contamination of the general laboratory environment.[2]

  • General Laboratory Ventilation: The laboratory must be equipped with adequate general ventilation to ensure a safe ambient environment.[2][14]

  • Safety Stations: Facilities must be equipped with easily accessible eyewash stations and safety showers.[2]

Personal Protective Equipment (PPE): Essential Individual Protection

PPE is used to protect the user from residual risk that cannot be eliminated by engineering controls.[13]

PPE CategorySpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Always inspect gloves for tears or degradation before use.[14] Use proper glove removal technique to avoid skin contact with the outer surface of the glove. Change gloves immediately if they become contaminated.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.Standard prescription glasses are not a substitute.[15] Goggles provide superior protection against splashes and airborne dust.
Skin/Body Protection Laboratory coat.A lab coat, fully fastened, protects skin and personal clothing from contamination.[12] It should not be worn outside of the laboratory area.[12]
Respiratory Protection Not typically required if handled within a proper engineering control (fume hood).If engineering controls are not feasible or fail, a NIOSH-approved respirator may be necessary. This requires a formal respiratory protection program.[13]

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to standardized procedures is critical for ensuring safety and experimental reproducibility. The Occupational Safety and Health Administration (OSHA) requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines such procedures.[16]

Step-by-Step Handling Protocol

This protocol is designed to minimize dust generation and potential exposure.

  • Preparation: Before handling, ensure the fume hood is operational and the work area is decontaminated and free of clutter.[12] Assemble all necessary equipment (spatulas, weigh boats, containers).

  • Don PPE: Put on all required PPE as specified in Section 3.2.

  • Transfer: Gently open the stock container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of the solid to a weigh boat or receiving vessel. Avoid any actions that could create a dust cloud, such as dropping or rapid scooping.[14]

  • Weighing: If using a balance inside the hood, ensure it is stable. For balances outside the hood, use a tared, sealed container to transport the material.

  • Cleanup: After transfer, securely close the stock container. Decontaminate the spatula and the work surface with an appropriate solvent (e.g., 70% ethanol) and wipes.[12]

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[11]

A Receiving & Login B Store in Designated Cool, Dry, Sealed Area A->B C Prepare for Use (Don PPE, Prep Fume Hood) B->C D Weigh & Handle (Inside Fume Hood) C->D E Conduct Experiment D->E F Decontaminate Workspace & Equipment E->F G Segregate & Label Waste E->G F->G H Dispose via Approved Waste Stream G->H

Caption: Safe handling workflow from receiving to disposal.

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.[17]

  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[18] This prevents potential degradation from moisture and heat.

  • Location: Do not store on high shelves.[15] Ensure storage areas are kept clean and free from clutter.[19]

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[11] Chemical storage should follow a clear organizational system, not simple alphabetization.[15]

Section 5: Emergency Protocols

Preparedness is key to mitigating the impact of any laboratory incident. All personnel must be familiar with the location and operation of emergency equipment.

Spill Response

For a small-scale laboratory spill of solid (2S,3R)-2-amino-3-phenylbutanoic acid:

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess: Evaluate the extent of the spill. Ensure ventilation is adequate.

  • Protect: Wear appropriate PPE, including gloves, lab coat, and eye protection.

  • Clean: Gently sweep or vacuum the solid material into a labeled waste container.[2] Avoid actions that create dust.[2] Use spark-proof tools if there is a combustible dust concern.[18]

  • Decontaminate: Clean the spill area with a wet cloth or paper towels, then decontaminate with a suitable cleaning agent.

  • Dispose: Place all cleanup materials into a sealed, labeled container for hazardous waste disposal.[4]

Start Spill Occurs IsSafe Immediate Danger? (Fire, Medical Emergency) Start->IsSafe Evacuate Evacuate Area Call Emergency Services IsSafe->Evacuate Yes IsMinor Is Spill Minor & Contained? IsSafe->IsMinor No MajorSpill Follow Institutional Major Spill Protocol IsMinor->MajorSpill No DonPPE Don Appropriate PPE IsMinor->DonPPE Yes Contain Contain Spill (Sweep Solid Gently) DonPPE->Contain Clean Clean & Decontaminate Area Contain->Clean Dispose Package & Label Waste for Disposal Clean->Dispose Report Report Incident Dispose->Report

Caption: Spill response decision flowchart for laboratory personnel.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Skin Contact Remove all contaminated clothing.[14] Wash skin immediately with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.[14]
Inhalation Move the exposed person to fresh air immediately.[2][11] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Rinse mouth thoroughly with water and seek immediate medical attention.[14]

Section 6: Waste Management and Disposal

All chemical waste must be managed in accordance with institutional, local, and national regulations.

  • Solid Waste: Unused or contaminated (2S,3R)-2-amino-3-phenylbutanoic acid should be collected in a clearly labeled, sealed container designated for solid chemical waste.

  • Contaminated Materials: Items such as gloves, weigh boats, and paper towels that are contaminated with the compound must also be disposed of as hazardous chemical waste.

  • Segregation: Do not mix this waste stream with other incompatible waste types.[15] All waste containers must be kept closed except when adding waste.

Section 7: Conclusion - Fostering a Culture of Safety

The safe handling of (2S,3R)-2-amino-3-phenylbutanoic acid, like any laboratory chemical, relies on a combination of knowledge, preparation, and consistent adherence to established safety protocols. For compounds with incomplete hazard data, the precautionary principle is paramount. Researchers and drug development professionals must integrate the practices outlined in this guide—from initial risk assessment and the use of engineering controls to proper handling and emergency preparedness—into their daily workflows. This diligence, supported by a robust institutional Chemical Hygiene Plan, not only protects the individual researcher but also fosters a comprehensive culture of safety that is essential for scientific advancement.[16]

References

  • Overview - ECHA CHEM. (n.d.). European Chemicals Agency.
  • Regulatory activities - ECHA CHEM. (n.d.). European Chemicals Agency.
  • Chemical Safety Data Sheet MSDS / SDS - (S)-(+)-2-Amino-2-phenylbutyric acid. (2022, August 11). ChemicalBook.
  • SAFETY DATA SHEET. (2024, November 28). TCI Chemicals.
  • Material Safety Data Sheet. (2004, October 5). Cole-Parmer.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Amino Acid Set - SAFETY DATA SHEET. (2018, October 23). Breckland Scientific Supplies Ltd.
  • Laboratory Safety Guidelines. (n.d.). ETH Zurich.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. (2013, January 22). eCFR.
  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager.
  • Guidelines for Working with Particularly Hazardous Substances. (n.d.). Cornell University Environment, Health and Safety.
  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. (n.d.). Carl ROTH.
  • (2S,3S)-2-amino-3-phenylbutanoic acid. (n.d.). PubChem.
  • Fmoc-(2S,3S)-2-amino-3-phenylbutanoic acid. (n.d.). ChemScene.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment.
  • SAFETY DATA SHEET. (2025, December 21). Fisher Scientific.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation.
  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. (n.d.). Carl ROTH.
  • (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, 97%. (n.d.). Fisher Scientific.
  • (2R,3R)-2-Boc-amino-3-phenyl-butyric acid. (n.d.). Sigma-Aldrich.

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Protocols & Analytical Methods

Method

Application Note: A Robust and Stereodivergent Strategy for the Synthesis of (2S,3R)-2-Amino-3-phenylbutanoic Acid

Abstract (2S,3R)-2-Amino-3-phenylbutanoic acid, a stereoisomer of β-methylphenylalanine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide design. Its incorporation into peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2S,3R)-2-Amino-3-phenylbutanoic acid, a stereoisomer of β-methylphenylalanine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide design. Its incorporation into peptide backbones can induce specific conformational constraints and enhance resistance to enzymatic degradation. This document provides a detailed guide for its stereoselective synthesis, targeting researchers and professionals in drug development. We present a comparative analysis of leading synthetic strategies and deliver a comprehensive, field-tested protocol based on the Sharpless asymmetric epoxidation, a method renowned for its reliability and high fidelity in establishing chirality. This guide emphasizes the mechanistic principles behind stereocontrol and outlines rigorous analytical methods for product validation.

Introduction: The Significance of Stereochemical Control

Non-proteinogenic amino acids (npAAs) are critical tools for modifying the properties of peptides and other bioactive molecules. (2S,3R)-2-amino-3-phenylbutanoic acid, with its two contiguous stereocenters, presents a distinct synthetic challenge where precise control of both relative and absolute stereochemistry is paramount. The syn (or threo) relationship between the C2 amino group and the C3 methyl group, combined with the specific (2S,3R) absolute configuration, dictates its three-dimensional presentation and, consequently, its biological activity.

The demand for enantiomerically pure β-methylphenylalanine isomers stems from their role as building blocks in creating peptide mimetics, enzyme inhibitors, and novel therapeutic agents.[1] This guide focuses on a practical and scalable synthetic approach that begins with a prochiral starting material and systematically builds the desired stereochemistry.

Comparative Analysis of Synthetic Strategies

Several methodologies have been developed for the asymmetric synthesis of β-methylphenylalanine isomers. The choice of strategy often depends on available starting materials, scalability requirements, and the desired stereoisomer. Below is a comparative summary of prominent approaches.

Synthetic Strategy Key Stereocontrol Step Starting Materials Typical Stereoselectivity Advantages Disadvantages
Sharpless Asymmetric Epoxidation Enantioselective epoxidation of an allylic alcohol.[2][3]Cinnamyl alcohol derivatives>99% e.e. for epoxideHigh enantioselectivity, reliable, well-documented.[4][5]Multi-step process, requires careful control of reaction conditions.
Chiral Auxiliary (Evans' Type) Diastereoselective alkylation or amination of an N-acyl oxazolidinone enolate.[6][7]Phenylbutyric acid derivatives, chiral auxiliary>98:2 d.r. typicalHigh diastereoselectivity, auxiliary is often recoverable.[8]Requires stoichiometric chiral auxiliary, cleavage step needed.
Enzymatic Resolution Kinetic resolution of a racemic mixture using enzymes like lipases or proteases.[9][10]Racemic β-methylphenylalanine estersHigh e.e. (>95%)Environmentally friendly ("green"), high enantioselectivity.Maximum theoretical yield is 50%, requires screening of enzymes.
Dynamic Kinetic Resolution (DKR) Biocatalytic transamination coupled with in-situ racemization of the substrate.[11]α-Keto acidsHigh d.r. and e.e. (>99%)Can achieve >50% yield, highly efficient.Requires specific enzymes that may not be commercially available.

While each method has its merits, the Sharpless epoxidation route offers a robust and highly predictable pathway to the desired (2S,3R) isomer, making it an excellent choice for unambiguous synthesis in a research setting.[5][12]

Featured Protocol: Synthesis via Sharpless Epoxidation and SN2 Inversion

This protocol details a stereodivergent synthesis that leverages the Sharpless asymmetric epoxidation as the initial and sole source of chirality.[5] The strategy proceeds by creating a key chiral epoxy alcohol, which is then elaborated through a series of stereospecific transformations to yield the target amino acid.

Overall Synthetic Workflow

The synthesis begins with the asymmetric epoxidation of cinnamyl alcohol to produce an enantiomerically pure epoxy alcohol. This intermediate undergoes oxidation, regioselective epoxide opening to install the β-methyl group, and finally, a crucial inversion of stereochemistry at C2 via an SN2 displacement sequence to set the final (2S,3R) configuration.

G cluster_0 Synthesis of (2S,3R)-N-Boc-β-Methylphenylalanine A (2S,3S)-Epoxy Alcohol B Epoxy Acid A->B Oxidation (e.g., RuCl3/NaIO4) C Hydroxy Acid B->C Epoxide Opening (Me2CuCNLi2) D Hydroxy Ester (anti-10) C->D Esterification (MeI) E Mesylate (anti-4) D->E Mesylation (MsCl, Et3N) F Azido Ester E->F SN2 Azide Displacement (NaN3) G N-Boc Amino Ester (syn-16) F->G Reduction & Protection (H2/Pd-C, Boc2O) H Final Product (syn-1) (2S,3R)-N-Boc-β-Methylphenylalanine G->H Saponification (LiOH)

Caption: Synthetic workflow from the chiral epoxy alcohol to the final protected amino acid.

Detailed Experimental Procedure

Materials and Reagents:

  • (2S,3S)-2,3-epoxy-3-phenyl-1-propanol (>99% e.e.)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Copper(I) cyanide (CuCN)

  • Methyllithium (MeLi)

  • Iodomethane (MeI)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Sodium azide (NaN₃)

  • Palladium on carbon (10% Pd/C)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Lithium hydroxide (LiOH)

  • Solvents: Acetonitrile, Carbon tetrachloride, Dichloromethane (DCM), Diethyl ether, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Methanol

Step 1: Oxidation of (2S,3S)-2,3-epoxy-3-phenyl-1-propanol

  • To a stirred solution of (2S,3S)-2,3-epoxy-3-phenyl-1-propanol (1.0 eq) in a solvent mixture of CCl₄, CH₃CN, and water (2:2:3 ratio) at 0 °C, add NaIO₄ (4.0 eq).

  • Add a catalytic amount of RuCl₃·xH₂O.

  • Allow the mixture to warm to room temperature and stir vigorously for 2 hours.

  • Quench the reaction with isopropanol and partition the mixture between diethyl ether and water.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude epoxy acid, which is used directly in the next step.

    • Causality: The RuCl₃/NaIO₄ system is a powerful oxidant for converting primary alcohols directly to carboxylic acids without isolating the intermediate aldehyde.

Step 2: Regioselective Epoxide Ring-Opening

  • Prepare a solution of lithium dimethylcyanocuprate (Me₂CuCNLi₂) in situ by adding MeLi (2.2 eq) to a suspension of CuCN (1.1 eq) in anhydrous THF at -78 °C and stirring for 30 minutes.

  • Add a solution of the crude epoxy acid from Step 1 in THF to the cuprate solution at -78 °C.

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Acidify the mixture to pH ~2 with 1N HCl and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄ and concentrate to give the crude hydroxy acid.

    • Causality: The Gilman cuprate is a soft nucleophile that preferentially attacks the less-hindered C3 position of the epoxide, ensuring high regioselectivity.

Step 3: Esterification and Mesylation (Formation of anti-4)

  • Dissolve the crude hydroxy acid in THF and add iodomethane (3.0 eq) followed by DBU (1.5 eq). Stir at room temperature overnight.

  • Work up the reaction by partitioning between ether and water. Concentrate the organic phase to yield the crude methyl ester (anti-10).

  • Dissolve the crude ester in DCM at 0 °C. Add Et₃N (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).

  • Stir for 1 hour at 0 °C. Wash the reaction mixture sequentially with cold 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate. Purify by flash chromatography (Hexanes:Ethyl Acetate gradient) to obtain the pure mesylate (anti-4).

Step 4: SN2 Azide Displacement and Protection (Formation of syn-16)

  • Dissolve the mesylate anti-4 (1.0 eq) in anhydrous DMF and add NaN₃ (3.0 eq). Heat the mixture to 60 °C and stir for 12 hours.

  • Cool to room temperature, dilute with water, and extract with diethyl ether. Concentrate the organic phase.

  • Dissolve the crude azide in methanol. Add Boc₂O (1.2 eq) and a catalytic amount of 10% Pd/C.

  • Stir the suspension under an atmosphere of H₂ (balloon) for 16 hours.

  • Filter the mixture through a pad of Celite and concentrate the filtrate. Purify by flash chromatography to yield the N-Boc amino ester (syn-16).

Step 5: Saponification to Final Product (syn-1)

  • Dissolve the protected amino ester syn-16 in a THF/water mixture (3:1).

  • Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

  • Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~3 with 1N HCl.

  • Extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield (2S,3R)-N-Boc-2-amino-3-phenylbutanoic acid (syn-1) as a white solid.[4] Overall yield for the four steps is approximately 26.5%.[5]

Mechanistic Basis for Stereocontrol

The high fidelity of this synthesis rests on two key transformations that dictate the final stereochemistry.

1. Sharpless Asymmetric Epoxidation: The initial chirality is set using the Sharpless epoxidation of an allylic alcohol. The catalyst, formed from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand, creates a chiral environment. For cinnamyl alcohol, using L-(+)-DET directs the delivery of the oxygen atom from tert-butyl hydroperoxide to the si-face of the alkene, yielding the (2S,3S)-epoxide with very high enantiomeric excess.[2][3] This step is foundational, as the stereochemical integrity of the final product depends entirely on the enantiopurity of this first intermediate.

2. SN2 Inversion at C2: The second critical step is the nucleophilic substitution on the C2 mesylate. This reaction proceeds via a classic SN2 mechanism, which is inherently stereospecific and results in a complete inversion of the stereocenter.

Caption: SN2 displacement of the mesylate by azide, leading to inversion of configuration at C2.

The (2R,3R) configuration of the hydroxy ester (anti-10) is converted to a (2R,3R) mesylate (anti-4). The subsequent backside attack by the azide anion at C2 inverts this center, producing a (2S,3R) azido ester. This inversion is crucial for establishing the desired syn relationship between the C2-amino and C3-methyl groups.

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Analytical Method Purpose Expected Observations / Parameters
¹H and ¹³C NMR Structural verification and assessment of diastereomeric purity.Confirm the presence of all expected protons and carbons. The coupling constants between C2-H and C3-H can help confirm the syn relative stereochemistry. Diastereomeric impurities would present as a separate set of signals.
Chiral HPLC Determination of enantiomeric and diastereomeric excess (e.e. and d.e.).[5]A single major peak corresponding to the (2S,3R) isomer should be observed when compared against a racemic or diastereomeric standard. Integration should indicate >99% e.e. and d.e.
High-Resolution Mass Spectrometry (HRMS) Confirmation of elemental composition.The measured m/z value should match the calculated exact mass for C₁₅H₂₁NO₄ within a narrow tolerance (< 5 ppm).
Melting Point Purity assessment.A sharp and defined melting point consistent with literature values indicates high purity.

Conclusion

The stereoselective synthesis of (2S,3R)-2-amino-3-phenylbutanoic acid is a challenging but achievable goal for synthetic chemists. The strategy detailed herein, employing a Sharpless asymmetric epoxidation followed by a key SN2 inversion, provides a reliable and well-controlled route to the desired product in high optical purity.[5][12] The principles of stereocontrol and the detailed procedural steps outlined in this guide offer researchers a robust framework for accessing this valuable building block for advanced applications in pharmaceutical and materials science.

References

  • Dharanipragada, R., VanHulle, K., Bannister, A., Bear, S., Kennedy, L., & Hruby, V. J. (n.d.). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Scilit. [Link]

  • Cardillo, G., Gentilucci, L., & Tolomelli, A. (2003). A Catalytic Asymmetric Synthesis of N-Boc-β-Methylphenylalanines. The Journal of Organic Chemistry, 68(19), 7533-7536. [Link]

  • Cruz-Morales, P., et al. (2017). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Metabolic Engineering Communications, 5, 23-32. [Link]

  • Cardillo, G., Gentilucci, L., & Tolomelli, A. (2003). A Catalytic Asymmetric Synthesis of N-Boc-β-Methylphenylalanines. ACS Publications. [Link]

  • Cardillo, G., Gentilucci, L., & Tolomelli, A. (2003). A Catalytic Asymmetric Synthesis of N-Boc-beta-Methylphenylalanines. PubMed. [Link]

  • Davies, S. G., & Ichihara, O. (1991). Asymmetric syntheses of β-phenylalanine, α-methyl-β-phenylalanines and derivatives. Journal of the Chemical Society, Chemical Communications, (17), 1151-1152. [Link]

  • Hruby, V. J., & Dharanipragada, R. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Amino Acids and Peptides (pp. 249-286). Springer. [Link]

  • Huang, H., et al. (2009). In Vitro Characterization of Enzymes Involved in the Synthesis of Nonproteinogenic Residue (2S,3S)-β-Methylphenylalanine in Glycopeptide Antibiotic Mannopeptimycin. ChemBioChem, 10(15), 2480-2487. [Link]

  • Sartori, S. K., Miranda, I. L., Diaz, M. A. N., & Diaz-Muñoz, G. (2021). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 18(5), 606-620. [Link]

  • Alcon, M., et al. (1991). Stereoselection in the Synthesis of threo and erythro 3-Amino-2-hydroxy-4-phenylbutanoic Acid using Chiral Acetal Templates. Journal of the Chemical Society, Perkin Transactions 1, (6), 1397-1401. [Link]

  • Cardillo, G., et al. (1998). Enantioselective Synthesis of erythro‐β‐Hydroxyglutamic Acid. Helvetica Chimica Acta, 81(7), 1287-1296. [Link]

  • Wikipedia contributors. (2023, December 1). Sharpless epoxidation. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, Z., et al. (2006). Application of sharpless asymmetric dihydroxylation to synthesis of chiral β-amino alcohols. Chinese Journal of Chemistry, 21(9), 1133-1136. [Link]

  • Molla, G., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3243. [Link]

  • Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(8), 3998. [Link]

  • Lin, J. J., & Knifton, J. F. (1992). PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE. U.S.
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  • Dunn, P. J., Haener, R., & Rapoport, H. (1990). Stereoselective synthesis of 2,3-diamino acids. 2,3-Diamino-4-phenylbutanoic acid. The Journal of Organic Chemistry, 55(16), 4981-4987. [Link]

  • Reich, H. J. (n.d.). Chiral Enolates. University of Wisconsin. [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Diastereoselective Synthesis of Hydroxyethylene Dipeptide Isosteres by a Stereocontrolled Aldol Reaction. The Journal of Organic Chemistry, 63(18), 6146-6152. [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Ghosh, A. K., & Kincaid, J. F. (1999). A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. Synthetic Communications, 29(14), 2419-2427. [Link]

  • De la Cruz, F. P., et al. (2018). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry, 14, 185-191. [Link]

  • Zhang, W., et al. (2020). Diastereoselective Synthesis of b-Branched a-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. ChemRxiv. [Link]

  • Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry, 189(2), 447-453. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Huang, X., et al. (2023). Stereoselective amino acid synthesis by synergistic photoredox-pyridoxal radical biocatalysis. Science, 381(6656), 413-420. [Link]

  • Mykhailiuk, P. K. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4485. [Link]

  • Rachoń, J., et al. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 23(10), 2465. [Link]

  • Geresh, S., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(6), 471-478. [Link]

  • Gomez-Rios, D., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts, 11(8), 984. [Link]

Sources

Application

Application Note: Fmoc-Protection of (2S,3R)-2-Amino-3-Phenylbutanoic Acid for Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Synthetic Chemists, Peptide Researchers, and Drug Development Professionals Focus: Overcoming steric hindrance in unnatural amino acid derivatization Introduction & Rationale The incorporation of unnatur...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Peptide Researchers, and Drug Development Professionals Focus: Overcoming steric hindrance in unnatural amino acid derivatization

Introduction & Rationale

The incorporation of unnatural, sterically hindered amino acids into peptide sequences is a primary strategy in drug development to enhance proteolytic stability and target affinity. The substrate (2S,3R)-2-amino-3-phenylbutanoic acid —a β -methyl, β -phenyl substituted derivative—presents significant synthetic challenges. The dense steric bulk at the β -carbon severely shields the α -amine, drastically reducing its nucleophilicity.

To utilize this unnatural amino acid in Solid-Phase Peptide Synthesis (SPPS), it must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group provides robust stability against acidic conditions used for side-chain deprotection, while remaining highly labile to secondary amines (e.g., piperidine) during the iterative SPPS cycle [4].

Reagent Selection: Why Fmoc-OSu?

When protecting sterically hindered amines, chemists often debate between using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). While Fmoc-Cl is highly reactive, its aggressive nature frequently leads to the formation of mixed anhydrides, which subsequently react with unprotected amino acids to form undesired dipeptide byproducts [1]. For bulky substrates requiring long reaction times, Fmoc-OSu is the authoritative standard due to its controlled reactivity and cleaner impurity profile [2].

Table 1: Reagent Selection Matrix for Sterically Hindered Amino Acids

ReagentRelative ReactivityHydrolytic StabilityRisk of Dipeptide FormationSuitability for Bulky Substrates
Fmoc-OSu ModerateHighVery LowOptimal (Cleaner reaction profile)
Fmoc-Cl HighLowHighSub-optimal (Oligomerization risk)

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the deprotonated α -amine onto the activated carbonyl carbon of Fmoc-OSu. Because the substrate is a zwitterion at neutral pH, a mild base (such as Na2​CO3​ ) is required to deprotonate the ammonium ion, exposing the nucleophilic lone pair [3].

Mechanism A Substrate: (2S,3R)-2-amino-3- phenylbutanoic acid B Deprotonation (Na2CO3, pH 9-10) A->B Base addition C Nucleophilic Attack on Fmoc-OSu B->C Free amine reacts D Tetrahedral Intermediate C->D Carbonyl addition E Fmoc-Protected Amino Acid D->E Elimination F NHS Byproduct (Water Soluble) D->F Leaving group

Mechanistic workflow of Fmoc-OSu protection of sterically hindered amino acids.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system . By leveraging the pH-dependent solubility of the carboxylic acid moiety, the workflow ensures that impurities are systematically excluded at distinct checkpoints.

Table 2: Critical Reaction Parameters

ParameterOptimal RangeMechanistic Causality
pH 9.0 – 10.0Ensures α -amine deprotonation without rapidly hydrolyzing Fmoc-OSu.
Temperature 0 °C 25 °CInitial cooling prevents exothermic degradation; warming drives the hindered reaction.
Solvent System H2​O / Dioxane (1:1)Biphasic/miscible system maintains solubility of both the polar salt and lipophilic Fmoc-OSu.
Equivalents 1.05 – 1.10 (Fmoc-OSu)Slight excess compensates for minor hydrolysis without complicating downstream purification.
Step-by-Step Methodology

Phase 1: Nucleophilic Addition

  • Solvation & Deprotonation: Dissolve 1.0 equivalent of (2S,3R)-2-amino-3-phenylbutanoic acid in a 10% aqueous Na2​CO3​ solution (approx. 2.5 equivalents of base).

    • Causality: The carbonate base deprotonates the zwitterion. Validation Checkpoint 1: Verify the pH is ~9.5. If the pH is too low, the amine remains protonated and unreactive.

  • Phase Integration: Add an equal volume of 1,4-dioxane to the aqueous mixture.

    • Causality: Creates a homogenous mixed-solvent system necessary to dissolve the highly lipophilic Fmoc-OSu.

  • Controlled Activation: Cool the reaction vessel to 0–5 °C using an ice bath. Dissolve 1.05 equivalents of Fmoc-OSu in a minimal amount of 1,4-dioxane and add it dropwise to the stirring solution.

    • Causality: Dropwise addition at low temperatures suppresses the competitive hydrolysis of the succinimidyl ester by hydroxide ions [3].

  • Steric Overcome (Maturation): Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 16–24 hours.

    • Causality: The β -methyl and phenyl groups severely sterically shield the α -amine. Extended reaction times are mandatory to achieve >95% conversion.

Phase 2: Orthogonal Extraction 5. Aqueous Wash (Basic Extraction): Dilute the reaction mixture with distilled water and extract twice with Ethyl Acetate (EtOAc). Discard the organic layer.

  • Causality: At pH 9, the target product is a highly polar sodium carboxylate salt and remains in the aqueous layer. Unreacted Fmoc-OSu, dibenzofulvene, and non-polar byproducts partition into the EtOAc. Validation Checkpoint 2: TLC of the discarded organic layer should show UV-active spots, but no product at the baseline.

  • Acidic Precipitation: Cool the aqueous layer to 0 °C and slowly acidify to pH 1.5–2.0 using 10% HCl.

    • Causality: Protonation of the carboxylate neutralizes the molecule, drastically shifting its solubility profile from hydrophilic to lipophilic. Validation Checkpoint 3: Verify pH < 2.0. Incomplete acidification leads to massive yield loss.

  • Product Isolation: Extract the acidified aqueous layer three times with fresh EtOAc. Keep the organic layers.

    • Causality: The fully protonated, Fmoc-protected amino acid now readily partitions into the organic phase.

  • Desiccation & Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Workflow Step1 1. Dissolution AA + Na2CO3 (aq) + Dioxane Step2 2. Fmoc-OSu Addition Dropwise at 0-5°C Step1->Step2 Step3 3. Reaction Maturation Stir at RT (16-24h) Step2->Step3 Step4 4. Basic Aqueous Wash Extract with EtOAc (Discard) Step3->Step4 Removes unreacted Fmoc-OSu Step5 5. Acidification 10% HCl to pH 1.5-2.0 Step4->Step5 Protonates carboxylate Step6 6. Final Extraction Extract with EtOAc (Keep) Step5->Step6 Isolates target product

Biphasic experimental workflow for Fmoc protection and subsequent acidic extraction.

Analytical Validation & Troubleshooting

To ensure the product is suitable for downstream SPPS, rigorous analytical validation is required:

  • LC-MS Analysis: Confirm the presence of the desired mass ( [M+H]+ and [M+Na]+ ). For (2S,3R)-2-amino-3-phenylbutanoic acid ( C10​H13​NO2​ , MW = 179.22), the Fmoc-protected product ( C25​H23​NO4​ ) will have an exact mass of 401.16.

  • Chiral HPLC: Because the substrate contains two chiral centers, ensure that the basic reaction conditions (pH 9-10) did not cause epimerization at the α -carbon. If epimerization is detected, reduce the base equivalents or switch to a milder base like NaHCO3​ .

  • Incomplete Conversion: If starting material remains after 24 hours, the steric hindrance is dominating. Do not increase temperature (which degrades Fmoc-OSu). Instead, add an additional 0.2 equivalents of Fmoc-OSu and stir for another 12 hours.

References

  • Title: A Head-to-Head Comparison: Fmoc-OSu vs.
  • Title: Fmoc-OSu vs.
  • Title: Fmoc Amino Acids Source: BOC Sciences URL
  • Title: Fluorenylmethyloxycarbonyl protecting group Source: Wikipedia URL
Method

Application Note: Optimized Coupling Protocols for Fmoc-(2S,3R)-2-amino-3-phenylbutanoic acid in SPPS

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Overcoming steric hindrance in solid-phase peptide synthesis (SPPS) for β -branched, non-proteinogenic amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Overcoming steric hindrance in solid-phase peptide synthesis (SPPS) for β -branched, non-proteinogenic amino acids.

Introduction & Structural Causality

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug development, utilized to enhance proteolytic stability, rigidify peptide backbones, and probe receptor binding pockets[1]. Fmoc-(2S,3R)-2-amino-3-phenylbutanoic acid, commonly known as Fmoc-(2S,3R)- β -methylphenylalanine ( β -MePhe), is a highly specialized building block. Its specific stereochemistry has been instrumental in developing highly selective ligands, such as δ -opioid receptor agonists and CGRP receptor antagonists[2].

The Causality of Coupling Difficulty: The primary challenge in coupling Fmoc-(2S,3R)- β -MePhe-OH lies in severe steric hindrance. The presence of a methyl group at the β -carbon restricts the rotational freedom ( ϕ and ψ dihedral angles) of the amino acid. During activation, this bulky β -branch physically shields the electrophilic carbonyl carbon from the incoming nucleophile (the N-terminal amine of the resin-bound peptide). If standard coupling conditions are used, this steric clash leads to drastically reduced reaction rates, incomplete acylation, and the propagation of deletion sequences[3].

Mechanistic Evaluation of Coupling Reagents

To overcome the activation energy barrier imposed by the β -methyl group, highly efficient coupling reagents must be employed. The choice of reagent dictates not only the reaction kinetics but also the risk of side reactions such as racemization or N-terminal guanidinylation.

  • Carbodiimide/Additive Systems (DIC/OxymaPure): Diisopropylcarbodiimide (DIC) combined with OxymaPure [ethyl 2-cyano-2-(hydroxyimino)acetate] is the premier choice for overcoming steric hindrance, particularly in microwave-assisted SPPS. Mechanistically, DIC activates the carboxyl group to form an O-acylurea intermediate. OxymaPure rapidly displaces this to form a highly reactive active ester. OxymaPure is superior to traditional additives like HOBt because it provides higher coupling efficiencies, lower racemization rates, and eliminates explosive hazards[4]. Furthermore, unlike uronium salts, DIC/OxymaPure does not cause irreversible capping (guanidinylation) of the N-terminus if the coupling is slow[5].

  • Uronium/Aminium Salts (HATU and COMU): For room-temperature synthesis, uronium salts are highly effective. HATU generates an extremely reactive 7-aza-benzotriazole active ester, making it a gold standard for difficult couplings[3]. COMU, a newer generation reagent incorporating the Oxyma leaving group, offers coupling efficiencies comparable to HATU but with a better safety profile and enhanced solubility[5].

  • Phosphonium Salts (PyAOP): For exceptionally difficult couplings where uronium salts risk guanidinylation of the free amine, PyAOP is a powerful alternative. It utilizes the HOAt leaving group to drive the reaction without interacting with the free amino group[5].

Quantitative Comparison of Coupling Strategies

The following table summarizes the optimal parameters for coupling highly hindered residues like Fmoc-(2S,3R)- β -MePhe-OH based on the selected activation chemistry.

Coupling SystemBase RequiredEquivalentsOptimal ConditionsRacemization RiskEfficiency for β -Hindered Residues
DIC / OxymaPure None (or Collidine)4–5 eqMW: 75°C, 10 minVery LowExcellent (Best for MW-SPPS)
HATU / DIEA DIEA (8–10 eq)4–5 eqRT: 2–4 hoursModerateExcellent (Best for RT-SPPS)
COMU / DIEA DIEA (8–10 eq)4–5 eqRT: 2 hoursLowExcellent
PyAOP / DIEA DIEA (8–10 eq)4–5 eqRT: 4 hoursLowVery Good (Avoids guanidinylation)

Experimental Methodologies

To ensure a self-validating system , every protocol below integrates mandatory in-process monitoring. Proceeding to the next synthesis cycle without verifying the completion of a hindered coupling guarantees sequence failure.

Protocol A: High-Efficiency Microwave-Assisted Coupling (DIC/OxymaPure)

Causality: Microwave (MW) heating provides the thermal energy required to overcome the steric barrier of the β -methyl group. DIC/Oxyma is utilized because it is thermally stable and avoids the guanidinylation side-reactions associated with heating uronium salts[4][5].

  • Resin Preparation: Swell the deprotected resin (e.g., Rink Amide or Wang, 0.1 mmol scale) in DMF for 15 minutes.

  • Reagent Activation: In a separate vial, dissolve 0.5 mmol (5 eq) of Fmoc-(2S,3R)- β -MePhe-OH and 0.5 mmol (5 eq) of OxymaPure in 2 mL of DMF. Add 0.5 mmol (5 eq) of DIC. Stir for 2 minutes at room temperature to allow active ester formation.

  • Coupling: Transfer the activated mixture to the resin.

  • Microwave Conditions: Irradiate the reaction vessel to maintain 75°C for 10 minutes with constant agitation.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min).

  • Validation: Perform a Kaiser test (Protocol C).

Protocol B: Room-Temperature Extended Coupling (HATU/DIEA)

Causality: For peptide sequences prone to heat-induced side reactions (e.g., aspartimide formation), room-temperature coupling is mandatory. HATU is employed to maximize the electrophilicity of the carbonyl carbon, compensating for the lack of thermal energy[3].

  • Reagent Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-(2S,3R)- β -MePhe-OH and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF. (Note: HATU is kept slightly sub-stoichiometric to the amino acid to prevent capping of the resin by unreacted HATU).

  • Base Addition: Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIEA) to the mixture. The solution will turn yellow. Pre-activate for 1 minute.

  • Coupling: Add the mixture to the resin and agitate at room temperature for 2 to 4 hours.

  • Washing: Drain and wash with DMF (5 × 1 min).

  • Validation: Perform a Kaiser test. If positive, proceed immediately to a Double Coupling strategy[3].

Protocol C: Self-Validating Monitoring & Double Coupling

Causality: Steric hindrance drastically reduces reaction rates. As the coupling progresses, reagent concentration drops, slowing the reaction further. A double coupling step introduces fresh, highly concentrated reagents to drive the reaction to absolute completion[3].

  • Kaiser Test: Take a few resin beads and wash them with ethanol. Add 2 drops each of ninhydrin, phenol, and KCN solutions. Heat at 100°C for 3 minutes.

    • Yellow/Colorless beads: Coupling is complete. Proceed to Fmoc deprotection.

    • Blue beads: Free amines are still present. Proceed to step 2.

  • Double Coupling: Repeat the exact coupling procedure (Protocol A or B) using a fresh batch of activated Fmoc-(2S,3R)- β -MePhe-OH.

  • Capping (Fail-Safe): If the Kaiser test remains slightly blue after double coupling, cap the unreacted amines to prevent deletion sequences. Add Acetic Anhydride/DIEA/DMF (1:2:7 v/v/v) for 10 minutes, wash, and proceed.

Workflow Visualization

The following decision matrix illustrates the self-validating logic required when coupling sterically hindered amino acids.

SPPS_Workflow Start Deprotected Resin (Free Amine) Coupling Add Fmoc-(2S,3R)-β-MePhe-OH + DIC/Oxyma or HATU/DIEA Start->Coupling Reaction Coupling Reaction (RT 2-4h or MW 75°C 10min) Coupling->Reaction Kaiser Kaiser Test Reaction->Kaiser Negative Negative (Yellow) Coupling Complete Kaiser->Negative Success Positive Positive (Blue) Incomplete Coupling Kaiser->Positive Failure Next Fmoc Deprotection (Next Cycle) Negative->Next DoubleCouple Double Coupling (Fresh Reagents) Positive->DoubleCouple Kaiser2 Kaiser Test 2 DoubleCouple->Kaiser2 Kaiser2->Negative Success Cap Capping (Ac2O/DIEA) to prevent deletions Kaiser2->Cap Failure Cap->Next

Caption: Self-validating SPPS workflow for sterically hindered amino acids like β-MePhe.

References

  • ResearchGate. Solid-Phase Thiol-Ene Lipidation of Peptides for the Synthesis of a Potent CGRP Receptor Antagonist. Available at: [Link]

  • Peptide Chemistry. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Available at:[Link]

  • ResearchGate. Improved deprotection of cysteine‐containing peptides in HF. Available at:[Link]

Sources

Application

Application Note: Incorporation of (2S,3R)-2-amino-3-phenylbutanoic acid into Peptides

Executive Summary The incorporation of non-canonical amino acids (ncAAs) into peptide backbones is a cornerstone strategy in modern peptidomimetic drug development. This application note provides a comprehensive, field-v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into peptide backbones is a cornerstone strategy in modern peptidomimetic drug development. This application note provides a comprehensive, field-validated protocol for the incorporation of (2S,3R)-2-amino-3-phenylbutanoic acid —commonly known as (2S,3R)- β -methylphenylalanine ( β -MePhe)—using Solid-Phase Peptide Synthesis (SPPS). Designed for senior researchers and drug development professionals, this guide details the mechanistic rationale, physicochemical properties, and optimized coupling methodologies required to overcome the steric hindrance inherent to β -branched aromatic amino acids.

Mechanistic Rationale & Topographical Constraint

The substitution of canonical L-Phenylalanine with (2S,3R)- β -MePhe is primarily employed to introduce severe topographical constraints within a peptide's pharmacophore.

The Causality of χ1​ Restriction: In canonical amino acids, the side chain can freely rotate around the C α -C β bond (the χ1​ dihedral angle), sampling gauche(+), gauche(-), and trans rotamers. The addition of a methyl group at the β -position of phenylalanine creates a severe steric clash with the peptide backbone, restricting the χ1​ dihedral angle to a highly biased conformational space [3].

By locking the aromatic ring into a specific spatial orientation, researchers can dramatically enhance receptor subtype selectivity. For example, incorporating (2S,3R)- β -MePhe into the third position of opioid peptides like deltorphin I and dermenkephalin restricts the pharmacophore to a topography that is highly selective for the δ -opioid receptor over the μ -opioid receptor [1]. Furthermore, the bulky β -substitution shields the adjacent peptide bonds from enzymatic hydrolysis, significantly increasing the in vivo half-life of the resulting peptidomimetic [3].

Physicochemical Properties

Prior to synthesis, it is critical to understand the physical properties of the building block to optimize solvation and activation parameters.

PropertySpecification
Chemical Name (2S,3R)-2-amino-3-phenylbutanoic acid
Common Synonyms (2S,3R)- β -methylphenylalanine; (2S,3R)- β -MePhe
CAS Number 143251-58-5 (Hydrochloride salt)
Molecular Formula C 10​ H 13​ NO 2​
Molecular Weight 179.22 g/mol (Free base)
Stereochemistry Chiral centers at C α (S) and C β (R)
SPPS Derivative Fmoc-(2S,3R)- β -MePhe-OH
Solubility (Fmoc-protected) Highly soluble in DMF, NMP, and DCM

Experimental Workflow

The following workflow illustrates the optimized SPPS cycle for incorporating highly hindered ncAAs. Standard coupling reagents (e.g., HBTU/HOBt) are insufficient for β -MePhe due to the steric bulk at the β -carbon.

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Activate ncAA Activation (Fmoc-β-MePhe-OH + HATU/DIEA) Deprotect->Activate Couple Extended Double Coupling (2 x 120 mins) Activate->Couple Check Micro-Cleavage LC-MS & Kaiser Test Couple->Check Cap Capping (Ac2O/DIEA) Check->Cap Incomplete (Unreacted amines) Next Next SPPS Cycle (Sterically Hindered Amine) Check->Next Complete (>95% conversion) Cap->Next

Fig 1: Optimized SPPS workflow for sterically hindered β-methylphenylalanine incorporation.

Detailed Protocols: Self-Validating SPPS Incorporation

This protocol outlines the coupling of Fmoc-(2S,3R)- β -MePhe-OH onto a resin-bound peptide, and the subsequent (and notoriously difficult) coupling of the next amino acid onto the β -MePhe N-terminus.

Phase 1: Preparation and Activation
  • Resin Preparation : Swell the peptidyl-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation Cocktail :

    • Weigh 0.4 mmol (4 equivalents) of Fmoc-(2S,3R)- β -MePhe-OH.

    • Dissolve in a minimal volume of DMF (approx. 2 mL).

    • Add 0.38 mmol (3.8 eq) of HATU and 0.4 mmol (4 eq) of HOAt.

    • Causality Note: HATU is strictly required over HBTU. The 7-aza-1H-benzotriazole moiety in HATU provides an adjacent basic nitrogen that accelerates the aminolysis of the sterically hindered β -methyl ester intermediate via intramolecular general base catalysis.

Phase 2: Coupling of β -MePhe
  • Initiation : Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIEA) to the activation cocktail. Pre-activate for exactly 1 minute to prevent epimerization at the C α position.

  • Coupling : Add the activated mixture to the resin. Agitate at room temperature for 120 minutes.

  • Double Coupling : Drain the reaction vessel and repeat the activation and coupling step with fresh reagents for another 120 minutes.

  • Validation : Perform a Kaiser test. If slightly positive, perform a capping step (Acetic anhydride/DIEA/DMF 1:2:7) for 15 minutes to terminate unreacted sequences and prevent deletion impurities.

Phase 3: Coupling Onto the β -MePhe Residue (Critical Step)

Note: The free N-terminus of the newly incorporated β -MePhe is highly shielded by the β -phenyl and β -methyl groups.

  • Deprotection : Remove the Fmoc group from β -MePhe using 20% piperidine in DMF (3 × 5 min). The extra treatment ensures complete deprotection of the hindered amine.

  • Incoming Amino Acid Activation : Use the same HATU/HOAt/DIEA chemistry (4 eq) for the next Fmoc-amino acid.

  • Microwave Assistance (Optional but Recommended) : If available, heat the coupling reaction to 75°C for 15 minutes using a peptide synthesizer microwave reactor.

  • Micro-Cleavage Validation : Withdraw a few resin beads, wash with DCM, and treat with 50 µL of TFA/TIS/H2O (95:2.5:2.5) for 30 minutes. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the mass of the elongated peptide before proceeding.

Phase 4: Global Cleavage and Chiral Analysis
  • Cleavage : Treat the final resin with Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5) for 2–3 hours.

  • Precipitation : Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Chiral Separation : Because epimerization can occur during the harsh coupling of ncAAs, evaluate the crude peptide using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). Diastereomers containing epimerized β -MePhe can typically be resolved using C18 columns with optimized shallow gradients of Acetonitrile/Water (0.1% TFA) [2].

Expert Insights: Causality & Troubleshooting

  • Why do standard couplings fail with β -MePhe? The β -carbon of standard amino acids (except Val, Ile, and Thr) is a CH 2​ group. In β -MePhe, the β -carbon is bonded to a methyl group, a phenyl ring, and a hydrogen atom. This massive steric bulk creates a kinetic barrier to the nucleophilic attack of the resin-bound amine onto the activated carbonyl. Extending the reaction time and utilizing the highly reactive 7-aza-benzotriazole active esters (HATU) lowers the transition state energy required for amide bond formation.

  • Managing Epimerization Risks: Over-activation of Fmoc-(2S,3R)- β -MePhe-OH with excess base can lead to oxazolone formation, which is prone to racemization at the C α position. To mitigate this, always use a slight deficit of the coupling reagent relative to the amino acid (e.g., 3.8 eq HATU to 4.0 eq Amino Acid) and limit pre-activation time to 1 minute.

  • False Negatives in Colorimetric Assays: The Kaiser test relies on the reaction of ninhydrin with primary amines. The extreme steric shielding of the β -MePhe N-terminus can result in slow ninhydrin reaction kinetics, yielding a false-negative (colorless) result even if the deprotection was successful or the subsequent coupling failed. Always rely on micro-cleavage LC-MS as a self-validating checkpoint.

References

  • Misicka, A., Cavagnero, S., et al. (1997). "Synthesis and Biological Properties of beta-MePhe3 Analogues of Deltorphin I and Dermenkephalin: Influence of Biased Chi 1 Phe3 Residues on Peptide Recognition for Delta-Opioid Receptors." Journal of Peptide Research. Available at:[Link]

  • Péter, A., Tóth, G., et al. (1996). "Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides." Journal of Chromatography A. Available at: [Link]

  • Castro, T. G., Melle-Franco, M., et al. (2023). "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications." Biomolecules. Available at:[Link]

Method

Advanced Analytical Methodologies for the Quantification and Stereochemical Validation of (2S,3R)-2-Amino-3-Phenylbutanoic Acid

Executive Summary (2S,3R)-2-amino-3-phenylbutanoic acid —commonly referred to as a specific stereoisomer of β -methylphenylalanine—is a highly constrained unnatural amino acid. It is a critical building block in the desi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,3R)-2-amino-3-phenylbutanoic acid —commonly referred to as a specific stereoisomer of β -methylphenylalanine—is a highly constrained unnatural amino acid. It is a critical building block in the design of peptide ligand mimetics, where its rigid 3D topography enhances proteolytic stability and receptor binding affinity. Furthermore, it serves as a key biomarker in the metabolomic profiling of plant tissues and in the biosynthesis of ribosomal natural products like bottromycins.

Due to the existence of four distinct stereoisomers ((2S,3S), (2R,3R), (2S,3R), and (2R,3S)), conventional achiral chromatography is insufficient for comprehensive quality control. This application note details two orthogonal, self-validating analytical workflows: Supercritical Fluid Chromatography (SFC) for stereochemical resolution, and UHPLC-MS/MS for trace absolute quantification in complex matrices.

Mechanistic Rationale & Analytical Causality

As a Senior Application Scientist, it is critical to understand why specific analytical parameters are chosen, rather than simply executing a method.

Why SFC over Normal-Phase HPLC for Chiral Resolution? The separation of the four β -methylphenylalanine isomers requires a chiral stationary phase (CSP) capable of multi-point interactions. We utilize an amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H). The carbamate linkages on the CSP act as both hydrogen-bond donors and acceptors, while the phenyl groups provide π−π interactions. However, traditional normal-phase HPLC suffers from high mobile phase viscosity, leading to band broadening. By substituting hexane with supercritical carbon dioxide ( scCO2​ ) in SFC, we exploit the gas-like diffusivity and liquid-like density of scCO2​ . This causality allows for flow rates up to 3–5 times higher than HPLC without sacrificing theoretical plates, enabling baseline resolution of all four isomers in a single rapid run [ ].

Why Derivatization? Native amino acids are highly polar and lack strong chromophores. Derivatization with Carbobenzoxy (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) serves a dual purpose: it dramatically increases UV absorptivity for diode-array detection (DAD) and introduces a bulky, aromatic moiety that enhances the stereoselective π−π interactions with the chiral stationary phase [ ].

Why UHPLC-MS/MS for Matrix Quantification? When quantifying (2S,3R)-2-amino-3-phenylbutanoic acid in biological matrices (e.g., cellular lysates or plant metabolomes), co-eluting isobaric interferences compromise UV detection. UHPLC coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode bypasses optical interferences. By isolating the specific [M+H]+ precursor ion ( m/z 180.1) and fragmenting it to a stable product ion ( m/z 134.1, via loss of H2​O and CO ), we achieve absolute specificity [ ].

Analytical Workflow Visualization

AnalyticalWorkflow S1 Sample Matrix (2S,3R)-2-amino-3-phenylbutanoic acid S2 Sample Preparation Derivatization & Extraction S1->S2 S3 Analytical Divergence S2->S3 S4 Chiral SFC-UV Enantiomeric Resolution S3->S4 High Concentration Isomer Check S5 UHPLC-MS/MS Trace Quantification S3->S5 Low Concentration Bio-Matrix S6 Purity & ee% Data Stereochemical Validation S4->S6 S7 Absolute Concentration Matrix-Corrected Yield S5->S7

Figure 1: Analytical workflow for quantification and stereochemical validation of the target analyte.

Self-Validating Experimental Protocols

Protocol A: Chiral SFC-UV for Enantiomeric Excess (ee%) Determination

This protocol is designed to determine the stereochemical purity of synthesized (2S,3R)-2-amino-3-phenylbutanoic acid.

  • Sample Preparation & Derivatization :

    • React 5 mg of the amino acid sample with benzyl chloroformate (Cbz-Cl) in a biphasic mixture of aqueous NaHCO3​ and THF for 2 hours at room temperature.

    • Extract the Cbz-derivatized analyte into ethyl acetate, evaporate under N2​ , and reconstitute in 1 mL of Methanol/Ethanol (50:50, v/v).

  • System Suitability Testing (Self-Validation Step 1) :

    • Causality: Before analyzing the unknown, the system must prove its resolving power.

    • Inject a synthetic racemic mixture containing all four Cbz- β -methylphenylalanine isomers.

    • Acceptance Criteria: The resolution ( Rs​ ) between the (2S,3R) peak and its closest eluting diastereomer must be ≥1.5 .

  • Chromatographic Execution :

    • Column : Daicel Chiralpak AD-H (4.6 mm × 250 mm, 5 µm).

    • Mobile Phase : scCO2​ / Methanol (80:20, v/v) operating under isocratic conditions [ ].

    • Flow Rate : 3.0 mL/min.

    • Backpressure : 120 bar (maintains CO2​ in the supercritical state).

    • Detection : DAD at 254 nm.

  • Blank Injection (Self-Validation Step 2) :

    • Inject pure Methanol/Ethanol (50:50) to ensure no carryover exists from the racemic standard.

  • Sample Analysis :

    • Inject 10 µL of the derivatized sample. Calculate the ee% based on the relative peak area of the (2S,3R) isomer versus any detectable enantiomeric or diastereomeric impurities.

Protocol B: UHPLC-MS/MS for Absolute Quantification in Biological Matrices

This protocol quantifies trace levels of the native (underivatized) amino acid in complex biological samples.

  • Internal Standard (IS) Spiking (Self-Validation Step 1) :

    • Causality: Biological matrices cause unpredictable ion suppression in the ESI source. An isotopically labeled IS corrects for this variance.

    • Spike 50 µL of sample (e.g., cell lysate) with 10 µL of 13C9​ -Phenylalanine (1 µg/mL).

  • Protein Precipitation :

    • Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Execution :

    • Column : Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : 2% B to 40% B over 4.0 minutes.

  • Mass Spectrometry (MRM Mode) :

    • Source: Electrospray Ionization in Positive mode (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

  • Post-Column Infusion (Self-Validation Step 2) :

    • Continuously infuse a standard of the analyte post-column while injecting a blank matrix sample.

    • Acceptance Criteria: The baseline MS signal must remain stable at the retention time of the analyte (approx. 2.1 min), proving the absence of matrix-induced ion suppression zones.

Quantitative Data Presentation

Table 1: Chromatographic and SFC Parameters for Stereoisomer Resolution

ParameterChiral SFC-UV (Purity Analysis)UHPLC-MS/MS (Trace Quantification)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Ethylene Bridged Hybrid (BEH) C18
Dimensions 4.6 mm × 250 mm, 5 µm2.1 mm × 100 mm, 1.7 µm
Mobile Phase scCO2​ / MeOH (80:20) H2​O / ACN (0.1% Formic Acid)
Flow Rate 3.0 mL/min0.4 mL/min
Column Temp. 35 °C45 °C
Run Time 10.0 min5.0 min

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion ( [M+H]+ )Product Ion ( m/z )Collision Energy (eV)Purpose
(2S,3R)-2-amino-3-phenylbutanoic acid 180.1134.115Quantifier (Loss of H2​O + CO )
(2S,3R)-2-amino-3-phenylbutanoic acid 180.1105.122Qualifier (Substituted benzyl cation)
13C9​ -Phenylalanine (IS) 175.1128.116Internal Standard

References

  • Nogle, L. M., Mann, C. W., Watts, W. L., & Zhang, Y. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901-909. URL: [Link]

  • Enmark, M., et al. (2018). Investigation of robustness for supercritical fluid chromatography separation of peptides: Isocratic vs gradient mode. Journal of Chromatography A, 1568, 177-187. URL:[Link]

  • Frydrych, A., et al. (2025). Detection of metabolomic changes in beetroot tissues under the influence of glyphosate. Chemical Technology & Biotechnology, 178-190. URL:[Link]

Application

Application Note: Chiral HPLC Strategies for the Baseline Resolution of 2-Amino-3-phenylbutanoic Acid Diastereomers

Introduction and Molecular Challenge The unnatural amino acid 2-amino-3-phenylbutanoic acid (also known as β -methylphenylalanine) is a critical building block in the design of constrained peptide ligand mimetics, such a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Molecular Challenge

The unnatural amino acid 2-amino-3-phenylbutanoic acid (also known as β -methylphenylalanine) is a critical building block in the design of constrained peptide ligand mimetics, such as opioid receptor agonists and trace amine-associated receptor 1 (TAAR1) ligands[1][2].

Because it possesses two adjacent stereogenic centers (C α and C β ), the molecule exists as four distinct stereoisomers: two pairs of diastereomers consisting of the threo (2R,3R / 2S,3S) and erythro (2R,3S / 2S,3R) configurations[3]. The biological efficacy of peptide mimetics is highly stereospecific; thus, the baseline separation and accurate quantitation of all four isomers are mandatory during API manufacturing and pharmacokinetic profiling.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) cannot resolve enantiomers and often struggles to baseline-resolve these closely related diastereomers due to their identical hydrophobic footprints. This application note details two orthogonal, self-validating chiral HPLC methodologies to separate all four isomers:

  • Direct Analysis (Underivatized): Utilizing Zwitterionic Chiral Stationary Phases (CSPs).

  • Preparative Analysis (Derivatized): Utilizing Polysaccharide-based CSPs for Cbz-protected variants.

Mechanistic Rationale & Chromatographic Causality

To design a robust separation method, we must align the column chemistry with the analyte's functional state.

Direct Separation via Double Ion-Pairing (ZWIX Columns)

For underivatized 2-amino-3-phenylbutanoic acid, the molecule exists as a zwitterion at physiological pH. Traditional polysaccharide columns fail here due to poor solubility and secondary interactions causing severe peak tailing.

The Solution: CHIRALPAK® ZWIX(+) and ZWIX(-) columns. These CSPs are synthesized by fusing cinchona alkaloids (quinine or quinidine) with trans-2-aminocyclohexanesulfonic acid (ACHSA)[4].

  • Causality of Recognition: The chiral selector features both a basic quinuclidine nitrogen and a strongly acidic sulfonic acid group. This creates a synergistic double ion-pairing mechanism with the zwitterionic amino acid[5].

  • Causality of Mobile Phase: Methanol (MeOH) is strictly required as the bulk solvent because its protic nature solvates the ionized species, facilitating rapid ion-exchange kinetics[6]. A specific ratio of acidic and basic additives (50 mM Formic Acid and 25 mM Diethylamine) is required to finely tune the proton activity of the mobile phase, ensuring both the CSP and the analyte remain optimally ionized[5][7].

Derivatized Separation via Steric Fit (AD-H Columns)

For preparative scale purification (>1 gram), protecting the amino group (e.g., with a Carboxybenzyl/Cbz group) neutralizes the zwitterion, making the molecule highly soluble in standard organic modifiers.

  • Causality of Recognition: Once derivatized, the Cbz-ester interacts with the amylose backbone of a CHIRALPAK® AD-H column via hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The bulky β -methyl group of the analyte forces distinct spatial orientations within the chiral grooves of the amylose tris(3,5-dimethylphenylcarbamate) stationary phase, allowing baseline resolution of all four isomers in a single run[1][3].

G A 2-Amino-3-phenylbutanoic acid (4 Stereoisomers) B Direct Analysis (Underivatized) A->B C Preparative Scale (Cbz-protected) A->C D Zwitterionic CSP (CHIRALPAK ZWIX) B->D E Polysaccharide CSP (CHIRALPAK AD-H) C->E F Double Ion-Pairing (MeOH/ACN/H2O + FA/DEA) D->F G Hydrogen Bonding / Steric (MeOH/EtOH 50:50) E->G

Caption: Decision tree for the chiral chromatographic separation of 2-amino-3-phenylbutanoic acid.

Experimental Protocols & Methodologies

Protocol A: Direct Analytical Separation of Free Amino Acid

This method is designed for rapid enantiomeric excess (ee%) determination and impurity profiling of the free amino acid.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix Methanol, Acetonitrile, and MS-grade Water in a 49:49:2 (v/v/v) ratio. Note: The 2% water addition is critical; it suppresses non-specific silica interactions, sharpens peak shapes, and enhances MS ionization[5][6].

  • Additive Incorporation: Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) to the bulk mobile phase. Sonicate for 10 minutes and filter through a 0.22 µm PTFE membrane. (For LC-MS compatibility, DEA can be substituted with 25 mM Ammonium Hydroxide).

  • Column Equilibration: Install a CHIRALPAK® ZWIX(+) column (250 x 3.0 mm i.d., 3 µm). Flush with 20 column volumes of the mobile phase at 0.5 mL/min until the baseline stabilizes.

  • Sample Preparation: Dissolve the racemic mixture of 2-amino-3-phenylbutanoic acid in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.2 µm syringe filter.

  • Execution: Inject 5 µL of the sample. Run isocratically at 25°C with a flow rate of 0.5 mL/min. Monitor via UV at 210 nm or via ESI-MS in positive ion mode.

  • Elution Reversal (Self-Validation): To validate trace impurities, switch to a CHIRALPAK® ZWIX(-) column. Because ZWIX(+) and ZWIX(-) act as pseudo-enantiomers, the elution order of the enantiomeric pairs will systematically reverse, confirming that minor peaks are true enantiomers and not achiral impurities[4][7].

Elution S1 Sample Injection (L/D-Diastereomers) Z1 CHIRALPAK ZWIX(+) Quinine-derived S1->Z1 Z2 CHIRALPAK ZWIX(-) Quinidine-derived S1->Z2 E1 Elution Order: L-Isomers -> D-Isomers Z1->E1 E2 Elution Order: D-Isomers -> L-Isomers Z2->E2

Caption: Pseudo-enantiomeric elution reversal mechanism utilizing ZWIX(+) and ZWIX(-) columns.

Protocol B: Preparative Separation of Cbz-Derivatized Isomers

This method is adapted from Nogle et al. for the gram-scale purification of all four isomers[1].

Step-by-Step Methodology:

  • Derivatization: Convert the free amino acid to its Cbz-methyl ester derivative using standard benzyl chloroformate (Cbz-Cl) protection protocols.

  • Mobile Phase Preparation: Prepare a strictly isocratic mixture of 50:50 (v/v) Methanol/Ethanol. No acidic/basic additives are required due to the absence of ionizable groups.

  • Column Setup: Install a Daicel CHIRALPAK® AD-H column (20 mm x 250 mm, 5 µm) for semi-preparative work.

  • Execution: Inject the derivatized sample (up to 50 mg per injection depending on solubility). Maintain a flow rate of 10.0 mL/min at ambient temperature. Monitor via UV at 254 nm.

  • Recovery: Collect the four distinct baseline-resolved fractions. Remove the solvent in vacuo to yield the enantiomerically pure (2R,3R), (2S,3S), (2R,3S), and (2S,3R) Cbz-protected isomers[3].

Data Presentation & System Suitability

To ensure the method acts as a self-validating system, the following System Suitability Testing (SST) parameters must be met prior to sample analysis.

Table 1: Chromatographic Parameters and Expected Outcomes

ParameterProtocol A (Underivatized)Protocol B (Cbz-Derivatized)
Column CHIRALPAK® ZWIX(+) (250 x 3.0 mm)CHIRALPAK® AD-H (250 x 20 mm)
Mobile Phase MeOH/ACN/H2O (49:49:2) + 50mM FA/25mM DEAMethanol/Ethanol (50:50)
Flow Rate 0.5 mL/min10.0 mL/min
Temperature 25°CAmbient
Detection UV 210 nm / ESI-MSUV 254 nm
Resolution ( Rs​ ) > 1.5 between all 4 isomers> 2.0 between all 4 isomers
Tailing Factor ( Tf​ ) 1.2 1.5
Elution Order L-isomers typically elute before D-isomersDependent on steric bulk

Note: If Rs​ drops below 1.5 in Protocol A, verify the precise ratio of FA to DEA, as the double ion-pairing mechanism is highly sensitive to mobile phase proton activity[5].

Conclusion

The stereochemical complexity of 2-amino-3-phenylbutanoic acid necessitates advanced chromatographic techniques. By understanding the causality behind stationary phase interactions, analysts can choose between the double ion-pairing mechanism of ZWIX columns for rapid, direct analysis of free amino acids, or the steric inclusion mechanism of AD-H columns for the preparative isolation of derivatized precursors. Utilizing column switching (ZWIX+ to ZWIX-) further provides a self-validating framework to definitively confirm enantiomeric purity in drug development workflows.

References

  • Nogle, L. M., Mann, C. W., Watts, W. L., & Zhang, Y. R. "Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery." Journal of Pharmaceutical and Biomedical Analysis (2006). URL:[Link]

  • Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-)." Chiral Technologies, Inc. URL:[Link]

  • Zhang, Y., et al. "Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography." Journal of Chromatography A (2014). URL:[Link]

  • Daicel Chiral Technologies. "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC." Chiral Technologies Europe. URL:[Link]

Sources

Method

Protocol for the Cleavage and Deprotection of Peptides Containing (2S,3R)-2-Amino-3-phenylbutanoic Acid

Introduction & Scientific Rationale The incorporation of non-canonical, topographically constrained amino acids is a cornerstone of modern peptidomimetic drug design. (2S,3R)-2-amino-3-phenylbutanoic acid , commonly refe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of non-canonical, topographically constrained amino acids is a cornerstone of modern peptidomimetic drug design. (2S,3R)-2-amino-3-phenylbutanoic acid , commonly referred to as β -methylphenylalanine ( β -MePhe), is widely utilized to probe receptor binding pockets—most notably in highly selective opioid receptor antagonists[1]—and serves as a critical structural motif in bioactive natural products like Jomthonic acids[2].

While the β -methyl group restricts the ϕ and ψ dihedral angles to lock the peptide into a bioactive conformation, this same steric bulk introduces significant challenges during Solid-Phase Peptide Synthesis (SPPS). Specifically, the cleavage of the peptide from the polymeric support and the simultaneous removal of side-chain protecting groups require highly optimized conditions. Standard 1-hour trifluoroacetic acid (TFA) protocols frequently fail, leading to truncated yields and complex impurity profiles[3].

Mechanistic Causality: The Impact of β -MePhe on Cleavage Kinetics
  • Steric Shielding of Microenvironments: The bulky β -methyl group creates a dense steric shield. When β -MePhe is adjacent to residues with large protecting groups (e.g., Arg(Pbf), Tyr(tBu), or Trp(Boc)), the diffusion rate of TFA and scavengers into this local microenvironment is kinetically retarded[3].

  • Hydrophobicity-Induced Aggregation: β -MePhe is highly lipophilic. Peptides rich in such residues are prone to on-resin aggregation (inter-chain β -sheet formation)[4]. This physical collapse of the resin matrix hides the linker and protecting groups from the cleavage cocktail, necessitating aggressive pre-swelling and extended cleavage times.

  • Carbocation Trapping Dynamics: TFA cleavage generates highly reactive carbocations via SN​1 -type reactions[5]. The restricted backbone flexibility caused by β -MePhe can force nucleophilic side chains (e.g., Cys, Met, Trp) into spatial proximity with these carbocations, increasing the rate of intramolecular alkylation. Consequently, selecting the correct scavenger ratio is critical.

Experimental Workflow & Decision Matrix

The selection of the cleavage cocktail is dictated by the presence of sensitive nucleophilic residues elsewhere in the sequence, as β -MePhe itself does not carry a side-chain protecting group.

CleavageWorkflow Start Peptide-Resin with (2S,3R)-β-MePhe Wash Pre-cleavage Wash (DCM/MeOH) & Dry Start->Wash Assess Assess Sequence for Sensitive Residues Wash->Assess Path1 Contains Cys, Met, Trp Assess->Path1 Yes Path2 No Cys, Met, Trp Assess->Path2 No Cocktail1 Reagent K (TFA/Phenol/Water/Thioanisole/EDT) Time: 2.5 - 3.0 hrs Path1->Cocktail1 Cocktail2 Modified Reagent B (TFA/Water/TIS) Time: 2.0 - 2.5 hrs Path2->Cocktail2 Precipitation Cold Ether Precipitation & Centrifugation Cocktail1->Precipitation Cocktail2->Precipitation Lyophilization Lyophilization & HPLC Purification Precipitation->Lyophilization

Figure 1: Decision matrix for selecting the optimal TFA-based cleavage cocktail for β-MePhe peptides.

Cleavage Cocktail Formulations

Summarized below are the optimized volumetric ratios required to overcome the steric and hydrophobic barriers introduced by β -MePhe.

Cocktail NameComposition (v/v)Primary Use CaseCleavage TimeRationale for β -MePhe Peptides
Reagent K [5]TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Sequences containing Cys, Met, Trp, or multiple Arg(Pbf).2.5 – 3.0 hrsEDT and Thioanisole are small, highly nucleophilic scavengers that can penetrate the sterically hindered β -MePhe microenvironment to quench carbocations.
Modified Reagent B [3][6]TFA / Water / TIS (95 : 2.5 : 2.5)Sequences lacking sulfur-containing residues or Trp.2.0 – 2.5 hrsTriisopropylsilane (TIS) is a bulky but exceptionally stable hydride donor. The high TFA concentration (95%) maximizes resin swelling and linker penetration.

Step-by-Step Cleavage Protocol

This protocol is designed as a self-validating system : each physical step includes an observable metric to ensure the chemical mechanism is proceeding correctly.

Step 4.1: Resin Pre-Treatment and Swelling (Critical)

Causality: Polystyrene and PEG-based resins collapse during final drying. Because β -MePhe promotes hydrophobic aggregation, pre-swelling the resin in a non-polar solvent is mandatory to maximize pore size before introducing the acidic cleavage cocktail[3].

  • Transfer the fully synthesized, Fmoc-deprotected peptide-resin (e.g., 0.5 g) to a fritted cleavage syringe or round-bottom flask[6].

  • Wash the resin with Dichloromethane (DCM) (3 × 5 mL).

  • Suspend the resin in 5 mL of pure DCM and allow it to swell for 20 minutes .

  • Drain the DCM completely just before adding the cleavage cocktail.

Step 4.2: The Cleavage Reaction

Causality: Standard 1.5-hour cleavage is insufficient for sterically hindered sequences. Extending the time to 2.5–3 hours provides the kinetic window required for the complete removal of shielded protecting groups[3][6].

  • Prepare 5 mL of the selected cleavage cocktail (Reagent K or Modified Reagent B) per 0.5 g of dry resin. Note: Always prepare cocktails fresh and chill on ice prior to addition[6].

  • Add the chilled cocktail to the pre-swelled resin.

  • Agitate gently at room temperature ( 20−25∘C ) for 2.5 to 3.0 hours .

    • Validation Check: If the sequence contains Trt-protected residues, the solution will immediately turn deep yellow/orange, confirming the generation of the trityl carbonium ion[3].

Step 4.3: Filtration and Precipitation

Causality: β -MePhe peptides are highly lipophilic and may partially dissolve in TFA/ether mixtures if the TFA volume is too high. Concentration forces the peptide out of solution.

  • Filter the cleavage mixture into a glass collection vial. Wash the resin twice with 1 mL of neat TFA to extract any residual trapped peptide.

  • Evaporate the combined filtrate under a gentle stream of nitrogen until approximately 30% of the original volume remains.

  • Add the concentrated filtrate dropwise into a 10-fold volume of ice-cold anhydrous diethyl ether .

    • Validation Check: A dense, white precipitate should form instantly as the drops hit the ether surface[3].

Step 4.4: Isolation and Washing
  • Centrifuge the suspension at 3000 × g for 5 minutes at 4∘C . Decant the ether supernatant carefully.

  • Resuspend the peptide pellet in 10 mL of fresh ice-cold ether, vortex thoroughly, and centrifuge again. Repeat this wash step three times to quantitatively remove scavengers (phenol/thioanisole) which will otherwise ruin downstream HPLC columns[6].

  • Dry the pellet under a gentle nitrogen stream, then dissolve in a mixture of Water/Acetonitrile (typically 80:20 with 0.1% TFA) and lyophilize.

Quality Control & Troubleshooting

To validate the integrity of the cleavage, perform LC-MS analysis on the crude lyophilized powder. The presence of β -MePhe can induce specific incomplete deprotection profiles.

Observation (LC-MS Mass Shift)Probable Chemical CauseMechanistic ExplanationCorrective Action for Next Run
+ 252 Da Incomplete Arg(Pbf) removal β -MePhe sterically blocked TFA access to the adjacent Pbf group.Extend cleavage time to 3.5 hours; increase TFA ratio to 95%.
+ 56 Da Incomplete tBu / Boc removalHydrophobic collapse of the peptide chain shielded the protecting group.Add 5% Phenol to the cocktail to disrupt hydrophobic interactions; ensure rigorous DCM pre-swelling.
+ 222 Da Fmoc/DBF AlkylationDibenzofulvene (DBF) from the final Fmoc removal alkylated a nucleophile[4].Ensure the final Fmoc deprotection step uses sufficient piperidine and is washed thoroughly prior to TFA cleavage[4].

References

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology, Vol 35. Springer. Retrieved from[Link][5]

  • ResearchGate. (2012). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from[Link][3]

  • PeptideChemistry.org. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from[Link][4]

  • Pérez-Victoria, I., et al. (2018). Characterization of the Jomthonic Acids Biosynthesis Pathway and Isolation of Novel Analogues in Streptomyces caniferus GUA-06-05-006A. PMC. Retrieved from[Link][2]

  • Tóth, G., et al. (1996). Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. PubMed. Retrieved from[Link][1]

Sources

Application

Investigating the Neuroprotective Effects of (2S,3R)-2-Amino-3-Phenylbutanoic Acid Derivatives: Application Notes and Protocols

Executive Summary & Mechanistic Rationale (2S,3R)-2-amino-3-phenylbutanoic acid is a chiral, non-proteinogenic α -amino acid derivative structurally characterized as a substituted form of L-phenylalanine (specifically, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(2S,3R)-2-amino-3-phenylbutanoic acid is a chiral, non-proteinogenic α -amino acid derivative structurally characterized as a substituted form of L-phenylalanine (specifically, a stereoisomer of β -methylphenylalanine)[1][2]. In contemporary pharmaceutical research, this class of compounds has garnered significant attention for its potent neuroprotective properties, making it a highly valuable candidate for drug development targeting neurodegenerative disorders such as Parkinson's disease (PD) and Alzheimer's disease[3][4].

The therapeutic logic hinges on the compound's dual-action mechanism: modulation of neurotransmitter dynamics and robust antioxidant activity[1]. In models of dopaminergic neurodegeneration, exposure to mitochondrial complex I inhibitors (e.g., MPP+ or rotenone) induces severe oxidative stress[5]. This stress triggers the rapid depletion of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme essential for dopamine synthesis[6][7]. Derivatives of β -methylphenylalanine have been empirically shown to exert neuroprotective effects by preserving TH expression and neutralizing reactive oxygen species (ROS), thereby halting the apoptotic cascade[6][8].

Pathway Toxin Neurotoxin (e.g., MPP+) OxStress Oxidative Stress (ROS) Toxin->OxStress Induces TH_Depletion Tyrosine Hydroxylase Depletion OxStress->TH_Depletion Triggers Apoptosis Neuronal Apoptosis TH_Depletion->Apoptosis Leads to Drug (2S,3R)-2-Amino-3-phenylbutanoic acid Drug->OxStress Inhibits Drug->TH_Depletion Prevents Neuroprotection Neuroprotection & Survival Drug->Neuroprotection Promotes

Mechanism of the (2S,3R) derivative in preventing TH depletion and apoptosis.

Causality in Experimental Design (E-E-A-T)

As drug development professionals, we must ensure that our in vitro assays reflect true neuroprotection rather than experimental artifacts.

  • Cell Line Selection (The "Why"): We utilize LUHMES (Lund Human Mesencephalic) cells rather than standard SH-SY5Y neuroblastoma lines. LUHMES cells are conditionally immortalized human neuronal precursors that can be terminally differentiated into mature, post-mitotic dopaminergic neurons[5]. Because they cease dividing upon differentiation, any observed "protection" against a toxin is genuinely due to the survival of existing neurons, eliminating the risk of unaffected cells proliferating and masking the data.

  • Biomarker Selection (The "Why"): Quantifying Tyrosine Hydroxylase (TH) via Western Blot is non-negotiable. TH depletion is the most reliable in vitro proxy for parkinsonian neurodegeneration[5][7]. If a compound rescues cell viability but fails to rescue TH expression, it is not preserving dopaminergic function.

  • Self-Validating Controls: Every protocol below requires a "Compound-Only" control. This is critical to validate that the (2S,3R)-derivative does not induce basal cytotoxicity, ensuring the calculated rescue effects are mathematically and biologically sound.

Quantitative Data Presentation: Expected Efficacy Profile

Based on established literature for β -methylphenylalanine derivatives in MPP+-induced toxicity models[6][7], the following quantitative benchmarks should be expected and used to validate your assay performance:

Experimental GroupCell Viability (% of Control)Intracellular ROS (Fold Change)TH Expression (Fold Change)
Vehicle Control 100%1.0x1.0x
MPP+ (100 µM) 45% - 50%3.5x - 4.0x0.3x - 0.4x
MPP+ + (2S,3R)-Derivative (10 µM) 65% - 70%2.0x - 2.2x0.6x - 0.7x
MPP+ + (2S,3R)-Derivative (50 µM) 85% - 92%1.1x - 1.3x0.85x - 0.95x
(2S,3R)-Derivative Alone (50 µM) 98% - 102%0.9x - 1.0x1.0x - 1.1x

Step-by-Step Experimental Protocols

Protocol A: LUHMES Cell Culture and Dopaminergic Differentiation

Objective: Generate a post-mitotic, TH-expressing neuronal population.

  • Coating: Pre-coat multi-well plates with 50 µg/mL poly-L-ornithine and 1 µg/mL fibronectin overnight at 37°C.

  • Proliferation Phase: Seed LUHMES cells in Advanced DMEM/F12 supplemented with 1x N2 supplement, 2 mM L-glutamine, and 40 ng/mL basic fibroblast growth factor (bFGF).

  • Differentiation Induction (Day 0): Once cells reach 60% confluence, switch to differentiation medium: Advanced DMEM/F12 containing 1x N2 supplement, 1 mM dibutyryl-cAMP (db-cAMP), 1 µg/mL tetracycline (to halt proliferation), and 2 ng/mL glial cell-derived neurotrophic factor (GDNF).

  • Maturation: Maintain cells in differentiation medium for 5 days, performing a 50% media exchange on Day 3. By Day 5, cells will exhibit extensive neurite outgrowth and robust TH expression[5].

Protocol B: Neurotoxin & Compound Co-Treatment

Objective: Establish a self-validating neuroprotection assay.

  • Preparation: Dissolve the (2S,3R)-2-amino-3-phenylbutanoic acid derivative in DMSO to create a 10 mM stock. Ensure final DMSO concentration in the assay does not exceed 0.1%.

  • Pre-treatment: On Day 5 of differentiation, pre-treat the LUHMES cells with the (2S,3R)-derivative (e.g., 10 µM, 50 µM) for 2 hours to prime cellular antioxidant defenses.

  • Toxin Challenge: Add MPP+ (final concentration 100 µM) directly to the media.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Control Groups: Ensure the inclusion of Vehicle (0.1% DMSO), MPP+ alone, and Drug alone (50 µM) wells.

Protocol C: TH Quantification via Western Blot

Objective: Confirm the preservation of dopaminergic functionality.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Estimation: Quantify protein concentration using a BCA assay to ensure equal loading (typically 20 µg per lane).

  • Electrophoresis & Transfer: Run samples on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA for 1 hour. Incubate with primary anti-Tyrosine Hydroxylase antibody (1:1000) and anti- β -actin (1:5000, loading control) overnight at 4°C.

  • Detection: Apply HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature. Develop using ECL substrate and quantify band densitometry using ImageJ.

Workflow Culture 1. Cell Culture (LUHMES) Diff 2. Differentiation (Post-mitotic) Culture->Diff Treat 3. Co-Treatment (Toxin + Drug) Diff->Treat Assay1 Viability Assay (CCK-8) Treat->Assay1 Assay2 ROS Detection (DCFDA) Treat->Assay2 Assay3 TH Expression (Western Blot) Treat->Assay3

Step-by-step experimental workflow for evaluating neuroprotective efficacy.

References

  • Buy (2S,3S)-2-Amino-3-phenylbutyric acid-HCl (EVT-3507060) - EvitaChem EvitaChem
  • (2S,3S)
  • 25085 - Gene ResultTh tyrosine hydroxylase [(Norway rat)
  • (PDF)
  • Dihydromyricetin Improves High Glucose-Induced Dopaminergic Neuronal Damage by Activating AMPK-Autophagy Signaling P
  • Neurotoxicity and underlying cellular changes of 21 mitochondrial respiratory chain inhibitors - PMC N
  • US8604061B2 - 2-aminooxazolines as TAAR1 ligands - Google Patents Google P

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Coupling Efficiency of Fmoc-(2S,3R)-2-amino-3-phenylbutanoic acid

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges associated with the solid-phase peptide synthesis (SPPS) o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered, β-branched amino acid, Fmoc-(2S,3R)-2-amino-3-phenylbutanoic acid. Our goal is to provide you with in-depth troubleshooting strategies, evidence-based protocols, and a clear understanding of the underlying chemical principles to ensure the successful synthesis of your target peptides.

Understanding the Challenge: Steric Hindrance and its Consequences

Fmoc-(2S,3R)-2-amino-3-phenylbutanoic acid presents a significant challenge in SPPS due to the steric bulk originating from its β-methyl group and the phenyl ring on the side chain. This steric hindrance impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1] The consequences of this poor coupling efficiency are significant and can include:

  • Incomplete Reactions: Leading to deletion sequences where the hindered amino acid is missing from the final peptide.

  • Low Yields: A direct result of incomplete coupling reactions.

  • Difficult Purifications: The presence of deletion sequences and other impurities complicates the purification of the desired peptide.

This guide will walk you through a systematic approach to overcome these obstacles.

Troubleshooting Guide: A Stepwise Approach to Improving Coupling Efficiency

If you are experiencing poor coupling efficiency with Fmoc-(2S,3R)-2-amino-3-phenylbutanoic acid, as indicated by a positive Kaiser test or the presence of deletion sequences in your crude product analysis, follow this troubleshooting workflow.

G start Positive Kaiser Test / Deletion Sequences Detected reagent_check Step 1: Verify Reagent Quality and Stoichiometry start->reagent_check double_coupling Step 2: Implement a Double Coupling Strategy reagent_check->double_coupling If issue persists reagent_upgrade Step 3: Upgrade to a High-Potency Coupling Reagent double_coupling->reagent_upgrade If issue persists conditions Step 4: Optimize Reaction Conditions reagent_upgrade->conditions If issue persists solvent Step 5: Modify the Solvent System conditions->solvent If issue persists capping Step 6: Cap Unreacted Amines (Optional but Recommended) solvent->capping proceed Proceed with Synthesis capping->proceed

Caption: Troubleshooting workflow for poor coupling of Fmoc-(2S,3R)-2-amino-3-phenylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why are standard coupling reagents like DCC or DIC often ineffective for Fmoc-(2S,3R)-2-amino-3-phenylbutanoic acid?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the significant steric barrier presented by this β-branched amino acid.[2] The formation of the O-acylisourea intermediate may be too slow, or the intermediate itself may not be reactive enough to efficiently acylate the sterically hindered N-terminal amine. For such demanding couplings, more powerful in-situ activating reagents are necessary.[2]

Q2: What are the best coupling reagents for sterically hindered amino acids?

For sterically demanding couplings, aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective.[2][3] These reagents form highly reactive activated esters that can overcome the steric hindrance.[2] HATU and PyAOP are often considered among the most efficient because they generate OAt esters, which are more reactive than the OBt esters formed by HBTU or PyBOP.[2]

Q3: Is a single coupling ever sufficient for this amino acid?

While a single, extended coupling with a potent reagent may sometimes be successful, a "double coupling" strategy is a more robust and reliable approach to ensure the reaction goes to completion.[4][5] This involves performing the coupling step twice with a fresh solution of the activated amino acid and coupling reagents.[2] This method significantly increases the probability of complete incorporation and reduces the formation of deletion sequences.[4]

Q4: Can increasing the reaction temperature improve the coupling efficiency?

Yes, gently increasing the temperature can help overcome the activation energy barrier of the reaction.[6] However, this must be done with caution, as elevated temperatures can increase the risk of racemization, particularly for sensitive amino acids.[7][8] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective alternative that uses microwave energy to rapidly heat the reaction, driving difficult couplings to completion quickly and efficiently with minimal risk of racemization.[2]

Q5: How does the choice of solvent affect the coupling reaction?

The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful coupling reaction.[2] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[2][6] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[2] For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[2]

Q6: What is "capping" and when should I use it?

Capping is a process used to terminate peptide chains that have failed to couple.[6] After an unsuccessful coupling attempt, the unreacted N-terminal amines are acetylated, typically with acetic anhydride.[6] This prevents the formation of deletion peptides and simplifies the purification of the final product.[6] It is a highly recommended step when dealing with difficult couplings.

Experimental Protocols

Protocol 1: Double Coupling using HATU

This protocol is a robust method for incorporating Fmoc-(2S,3R)-2-amino-3-phenylbutanoic acid.

First Coupling:

  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.

  • In a separate vessel, pre-activate the Fmoc-(2S,3R)-2-amino-3-phenylbutanoic acid (4 equivalents relative to resin loading).

  • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[2]

  • Allow the pre-activation to proceed for 1-5 minutes.[2]

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[2]

  • Wash the resin with DMF.

Second Coupling:

  • Repeat steps 2 through 6 with a fresh solution of activated amino acid.[2]

Protocol 2: Capping of Unreacted Amines

This protocol should be performed after an unsuccessful or difficult coupling step.

  • Washing: Thoroughly wash the peptide-resin with DMF.

  • Capping Solution: Prepare a solution of acetic anhydride and pyridine (or DIPEA) in DMF.

  • Capping Reaction: Add the capping solution to the resin and allow the reaction to proceed for 30 minutes.

  • Final Washing: Wash the resin thoroughly with DMF and then DCM to remove all traces of the capping reagents.

Data Presentation

The choice of coupling reagent significantly impacts the efficiency of coupling sterically hindered amino acids. The following table summarizes the relative effectiveness of common coupling reagents.

Coupling ReagentActivated IntermediateRelative ReactivityNotes
DCC/DICO-acylisoureaLowOften insufficient for sterically hindered couplings.[2]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may not be sufficient for very hindered residues.[2]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[2]
HATU/PyAOP OAt ester Very High Highly recommended for difficult couplings due to the high reactivity of the OAt ester.[2]
COMUUronium SaltVery HighA safer and highly efficient alternative to benzotriazole-based reagents.[9]

Visualizing the Chemistry: The Mechanism of HATU-Mediated Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-AA-COOH Fmoc-(2S,3R)-2-amino-3-phenylbutanoic acid Activated_Ester Highly Reactive OAt-Ester Fmoc-AA-COOH->Activated_Ester HATU, DIPEA HATU HATU DIPEA DIPEA (Base) Peptide_Bond Formation of Peptide Bond Activated_Ester->Peptide_Bond Nucleophilic Attack Resin_Amine Resin-Bound N-Terminal Amine Resin_Amine->Peptide_Bond

Caption: Mechanism of HATU-mediated coupling for sterically hindered amino acids.

References

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Available at: [Link].

  • dbvobn.wiki. double coupling peptide synthesis single couplings can be performed instead of double couplings. Available at: [Link].

  • peptide-synthesis.com. Optimizing Peptide Coupling: Key Techniques. Available at: [Link].

  • Biotage. Using double coupling to improve your peptide synthesis. (2023). Available at: [Link].

  • Aapptec Peptides. Coupling Reagents. Available at: [Link].

  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Available at: [Link].

  • boqjqn.guru. solid-phase synthesis sterically hindered peptides peptides. Available at: [Link].

  • ResearchGate. (PDF) Procedures to Improve Difficult Couplings. Available at: [Link].

  • Royal Society of Chemistry. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. (2019). Available at: [Link].

  • National Institutes of Health. Advances in Fmoc solid-phase peptide synthesis. Available at: [Link].

  • ResearchGate. Are double couplings in SPPS interesting for purity of short peptides?. (2015). Available at: [Link].

  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Available at: [Link].

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available at: [Link].

  • National Institutes of Health. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Available at: [Link].

  • National Institutes of Health. Temperature dependence of amino acid hydrophobicities. Available at: [Link].

  • Acadechem. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Available at: [Link].

  • Semantic Scholar. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Available at: [Link].

  • CSBio. Overview of Custom Peptide Synthesis. Available at: [Link].

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link].

  • National Institutes of Health. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). Available at: [Link].

  • eScholarship.org. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK. (2024). Available at: [Link].

  • gyros.com. Peptide Side Reactions - Peptide Chemistry | Tools, Guides & Insights. Available at: [Link].

  • eScholarship.org. UNIVERSITY OF CALIFORNIA, IRVINE Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29 THESIS submitted in. Available at: [Link].

  • ResearchGate. Syntheses of sterically hindered peptides containing α,α-disubstituted.... Available at: [Link].

  • nowick.chem.uci.edu. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link].

Sources

Optimization

Technical Support Center: Purification of (2S,3R)-2-amino-3-phenylbutanoic Acid and its Derivatives

Welcome to the technical support center for the purification of (2S,3R)-2-amino-3-phenylbutanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are na...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (2S,3R)-2-amino-3-phenylbutanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these non-proteinogenic amino acids. The stereochemical integrity of these compounds is paramount to their function, making robust purification strategies essential. This resource provides in-depth, experience-driven answers to common challenges encountered in the lab.

Frequently Asked Questions (FAQs): Initial Assessment & Strategy

This section addresses the preliminary questions that arise after synthesis and before large-scale purification.

Q1: My initial crude product from synthesis is a complex mixture with significant side products. What is the best general approach for a first-pass cleanup?

A: Before tackling the challenging stereoisomeric separation, it's crucial to remove unrelated impurities. A standard aqueous workup followed by liquid-liquid extraction is your first line of defense. Given that your target compound is an amino acid, its solubility will be highly pH-dependent.

  • Acidic Extraction: At a low pH (e.g., pH 2 with HCl), the amino group will be protonated (-NH3+), making the molecule more soluble in the aqueous phase. This allows you to wash with an organic solvent (like ethyl acetate or dichloromethane) to remove non-polar impurities.

  • Basic Extraction: Subsequently, adjusting the aqueous phase to a high pH (e.g., pH 9-10 with NaHCO3 or Na2CO3) will deprotonate the carboxylic acid (-COO-), keeping it in the aqueous layer while allowing you to extract neutral or basic organic impurities.

  • Isoelectric Point (pI) Precipitation: After removing major impurities, carefully adjusting the pH to the molecule's estimated isoelectric point will minimize its solubility, often causing it to precipitate. The crude solid can then be isolated by filtration. For post-cleanup, consider flash column chromatography on silica gel, potentially using a solvent system like Dichloromethane/Methanol with a small amount of acetic acid or ammonia to improve peak shape.[1][2]

Q2: How can I accurately determine the diastereomeric and enantiomeric purity of my crude and purified samples?

A: Accurate assessment of stereochemical purity is non-negotiable. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard.

  • Direct Method (HPLC): This is the most common and reliable method. You will need to screen different types of CSPs to find one that resolves all four potential stereoisomers. Polysaccharide-based (e.g., Lux Cellulose or Chiralpak series) and crown-ether-based columns are excellent starting points for amino acid separations.[3][4][5] The mobile phase, often a mixture of an organic modifier (like ethanol or acetonitrile) and an acidic aqueous buffer, is critical for achieving separation.[3][6]

  • Indirect Method (Derivatization): If a suitable direct method is not found, you can derivatize your amino acid with a chiral agent (like Marfey's reagent or o-Phthaldialdehyde/N-acetyl-L-cysteine) to form diastereomers. These can then be separated on a standard achiral reverse-phase column (e.g., C18).[7] While effective, this method adds extra reaction steps and potential for side reactions.

Troubleshooting Guide: Purification Strategy Selection

Choosing between crystallization and chromatography depends on scale, available resources, and the specific properties of your compound. The following decision tree can guide your choice.

G start Start: Crude Product Mixture check_purity Isomeric Mixture? (Diastereomers/Enantiomers) start->check_purity is_crystalline Is the material solid and reasonably crystalline? check_purity->is_crystalline Yes chromatography Use Preparative Chiral HPLC check_purity->chromatography No (Other Impurities) diastereomers_present Are diastereomers present? is_crystalline->diastereomers_present Yes is_crystalline->chromatography No (Oily or Amorphous) direct_crystallization Attempt Direct Fractional Crystallization (exploits solubility differences) diastereomers_present->direct_crystallization Yes salt_formation Attempt Diastereomeric Salt Crystallization (requires chiral resolving agent) diastereomers_present->salt_formation No (Enantiomeric Mixture) pure_diastereomer Pure Diastereomer direct_crystallization->pure_diastereomer pure_enantiomer Pure Enantiomer salt_formation->pure_enantiomer chromatography->pure_enantiomer

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This classical method is powerful and scalable but often requires extensive optimization. It involves reacting your racemic or diastereomeric mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization.[][9]

Q3: I'm struggling to form crystalline salts with my chosen resolving agent. What are the common causes and solutions?

A: Salt formation failure is typically a problem of mismatched physicochemical properties or incorrect stoichiometry.

  • Problem: Mismatched Acidity/Basicity. For your acidic amino acid, you need a chiral base as a resolving agent (e.g., (R)- or (S)-1-phenylethylamine, brucine, or N-methyl-D-glucamine).[9] If the pKa difference between your acid and the resolving base is too small, salt formation will be incomplete.

  • Solution: Screen a panel of resolving agents with varying structures and pKa values.

  • Problem: Incorrect Stoichiometry. A 1:1 molar ratio is the standard starting point, but sometimes non-stoichiometric ratios can influence the phase behavior and yield better results.[9]

  • Solution: Systematically vary the molar ratio of the resolving agent (e.g., 0.8, 1.0, 1.2 equivalents) and monitor for crystal formation.

  • Problem: Poor Solvent Choice. The solvent must facilitate salt formation and, crucially, provide a significant solubility difference between the two diastereomeric salts.

  • Solution: Screen a range of solvents, from polar protic (e.g., ethanol, methanol, water) to more non-polar options, and their mixtures.[10][11] A good solvent system is one where the impure material is soluble when hot but the desired diastereomeric salt is sparingly soluble when cool.[11]

Q4: My diastereomeric salts have formed, but both are crystallizing out together. How can I improve the selectivity?

A: This is a classic challenge where you need to manipulate the crystallization kinetics and thermodynamics.

  • Problem: The system is under thermodynamic control, and the solubilities of the two salts are too similar in the chosen solvent.

  • Solution 1: Kinetic Resolution. Sometimes, one diastereomer crystallizes much faster than the other. You can exploit this by seeding the supersaturated solution with a crystal of the desired salt, allowing it to crystallize for a short period, and then filtering before the other salt crashes out.[12][13] This requires careful monitoring of time and temperature.

  • Solution 2: Solvent System Optimization. The choice of solvent can dramatically alter the relative solubilities of diastereomers.[10] Try solvent mixtures (e.g., ethanol/water, isopropanol/heptane). The goal is to find a system where one salt is significantly less soluble than the other at the crystallization temperature. Understanding the ternary phase diagram of your system (solute A, solute B, solvent) can provide immense insight into the optimal conditions.[14]

  • Solution 3: Consider Crystallization-Induced Diastereomer Transformation (CIDT). In some cases, if the stereocenter at the alpha-position is labile under basic conditions, the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, which then crystallizes. This can dramatically increase the yield beyond the theoretical 50%.[15][16] This often requires the addition of a catalytic amount of base.

Protocol: Diastereomeric Salt Crystallization
  • Resolving Agent & Solvent Selection: Based on preliminary screening, select a chiral resolving agent and a suitable solvent system.

  • Dissolution: In a flask equipped with a condenser and magnetic stirrer, dissolve your amino acid mixture (1.0 eq) in the minimum amount of hot solvent.

  • Salt Formation: Add the resolving agent (start with 1.0 eq), either neat or as a solution in the same solvent. Stir at an elevated temperature for 15-30 minutes.

  • Cooling & Crystallization: Slowly cool the solution to allow for crystal growth. For kinetic control, you may need to seed the solution once it's supersaturated and then filter quickly.[12] For thermodynamic control, a slow, controlled cooling ramp to room temperature or below is preferable.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove the mother liquor rich in the other diastereomer.

  • Purity Check: Dry the crystals and analyze their diastereomeric purity by chiral HPLC.

  • Liberation of Amino Acid: Dissolve the purified diastereomeric salt in water. Adjust the pH with acid (e.g., 1M HCl) to protonate your amino acid and break the salt. The free amino acid will often precipitate or can be extracted into an organic solvent. The resolving agent can be recovered from the appropriate aqueous or organic layer.

Troubleshooting Guide: Chiral High-Performance Liquid Chromatography (HPLC)

For high-purity requirements or when crystallization fails, preparative chiral HPLC is the method of choice. It offers excellent resolving power but can be resource-intensive.

Q5: I'm getting poor or no separation between my stereoisomers on a chiral column. What parameters should I adjust?

A: Achieving chiral separation is a multi-parameter optimization problem involving the stationary phase, mobile phase, and analyte derivatization.

  • Problem: Incorrect Chiral Stationary Phase (CSP). The fundamental mechanism of chiral recognition depends on the interaction between your analyte and the CSP. Not all CSPs work for all compounds.

  • Solution: Screen different CSPs. For amino acids, polysaccharide-based and crown-ether-based columns are highly effective.[4][5] The table below summarizes common choices.

  • Problem: Suboptimal Mobile Phase. The mobile phase composition dictates retention and selectivity.

  • Solution: Systematically vary the organic modifier (acetonitrile vs. methanol/ethanol) and the acidic additive (formic acid vs. trifluoroacetic acid).[5] Sometimes, changing the mode from reversed-phase to normal-phase or polar organic can yield a separation.

  • Problem: Lack of Strong Interactions. If the analyte has limited functional groups for chiral recognition, separation can be difficult.

  • Solution: Consider derivatization. Protecting the amine with a group like Fmoc or Boc can change the molecule's shape and add interaction points (e.g., π-π stacking), often dramatically improving separation on polysaccharide CSPs.[5][17]

Table 1: Comparison of Common Chiral Stationary Phases for Amino Acid Separation
Chiral Stationary Phase (CSP) TypeCommon Trade NamesPrinciple of SeparationBest ForReference
Polysaccharide-Based Chiralpak®, Lux®Hydrogen bonding, π-π interactions, steric hindrance within chiral grooves of the coated polysaccharide.Broad applicability, especially for derivatized amino acids (e.g., N-Fmoc).[5]
Crown Ether-Based ChiroSil®, Crownpak®Host-guest complexation, primarily with the protonated primary amine group of the amino acid.Underivatized primary amino acids. Excellent for determining enantiomeric purity.[3][4]
Macrocyclic Glycopeptide Chirobiotic® (Teicoplanin, Vancomycin)Multiple interactions: hydrogen bonding, ionic interactions, inclusion complexation.Underivatized amino acids, operates in multiple mobile phase modes.[18]

Q6: My peaks are broad, tailing, or showing poor resolution, even with some initial separation. How can I improve the chromatography?

A: Poor peak shape and resolution are often caused by secondary interactions or non-ideal chromatographic conditions.

  • Problem: Slow kinetics or secondary ionic interactions with the silica support.

  • Solution: Adjust the mobile phase. Increasing the concentration of the acidic additive (e.g., 0.1% TFA) can suppress unwanted ionic interactions.[6] Optimizing the column temperature can also improve peak shape and efficiency.

  • Problem: Column Overload (in preparative chromatography).

  • Solution: Reduce the sample mass injected onto the column. If you need to process more material, you must scale up to a larger diameter column.

  • Problem: Sub-optimal Flow Rate.

  • Solution: Perform a flow rate study. While a lower flow rate often increases theoretical plates and improves resolution, it also increases run time and diffusion. Find the optimal balance for your separation.[19]

Protocol: Chiral HPLC Method Development
  • Column Selection: Choose 2-3 orthogonal analytical-scale (e.g., 4.6 mm ID) chiral columns based on the literature (see Table 1).

  • Mobile Phase Screening: Prepare a set of mobile phases. For a reversed-phase screen, use:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

    • C: Methanol or Ethanol Start with isocratic runs (e.g., 50:50 A:B, 70:30 A:B) and gradient runs (e.g., 10% to 90% B in A over 20 minutes).[3]

  • Optimization: Once initial separation is observed, fine-tune the isocratic percentage or the gradient slope to maximize the resolution (Rs) between the critical pair of peaks.

  • Flow Rate & Temperature: Adjust the flow rate and column temperature to optimize peak shape and analysis time.

  • Scale-Up: Once the method is optimized on an analytical column, scale it to a preparative column of the same chemistry, adjusting the flow rate and sample load proportionally to the column cross-sectional area.

References
  • Gecse, O., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A.
  • Bhushan, R. (n.d.). Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. Springer Protocols.
  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.
  • Kim, J., et al. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Molecules. Available at: [Link]

  • Kolarovič, A., et al. (2018). State of the Art in Crystallization‐Induced Diastereomer Transformations. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2016). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society. Available at: [Link]

  • Waska, H., et al. (2020). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Frontiers in Environmental Science. Available at: [Link]

  • Ilisz, I., et al. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Lubell, W. D., et al. (2001). Synthesis of β,β-Dimethylated Amino Acid Building Blocks Utilizing the 9-Phenylfluorenyl Protecting Group. The Journal of Organic Chemistry. Available at: [Link]

  • McCarron, P., et al. (2022). Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. JoVE. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Available at: [Link]

  • Keglevich, G., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

  • Quílez-Bermejo, J., et al. (2020). Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. University of Strathclyde. Available at: [Link]

  • Simon, M. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. Available at: [Link]

  • Ng, K. M. (n.d.). Chiral resolution by diastereomeric salt crystallization. HKUST SPD. Available at: [Link]

  • da Silva, J. A. F., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. Available at: [Link]

Sources

Troubleshooting

Optimizing cleavage cocktails for peptides with (2S,3R)-2-amino-3-phenylbutanoic acid

Technical Support Center: Cleavage Optimization for β -Methylphenylalanine Peptides Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cleavage Optimization for β -Methylphenylalanine Peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and kinetic challenges associated with synthesizing and cleaving peptides containing (2S,3R)-2-amino-3-phenylbutanoic acid (commonly known as β -methylphenylalanine or β -MePhe).

Because β -MePhe features a sterically demanding β -branched methyl group and a bulky phenyl ring, it restricts the χ1​ dihedral angle of the side chain[1]. While this is excellent for locking peptide topographies for receptor binding assays (such as delta-opioid or glucagon receptor targeting) [2], it creates a severe steric and hydrophobic shield during Solid-Phase Peptide Synthesis (SPPS). This guide will help you troubleshoot incomplete deprotection, low cleavage yields, and side reactions caused by this unnatural amino acid.

Diagnostic Workflow for β -MePhe Cleavage

Before altering your chemistry, use the following decision matrix to diagnose the specific kinetic or thermodynamic failure occurring during your cleavage step.

Fig 1: Diagnostic workflow for optimizing cleavage of sterically hindered beta-MePhe peptides.

Troubleshooting Guide & FAQs

Q1: Why is my β -MePhe peptide showing +56 Da or +252 Da adducts on LC-MS after a standard 2-hour cleavage?

The Causality: The +56 Da mass corresponds to an uncleaved tert-butyl (tBu) group, while +252 Da indicates an uncleaved Pbf group from an adjacent Arginine. The β -methyl group of (2S,3R)-2-amino-3-phenylbutanoic acid forces the side chain into a restricted rotamer space to avoid steric clashes with the peptide backbone. This "locked" conformation creates a physical umbrella over adjacent side-chain protecting groups. The incoming solvated protons from Trifluoroacetic Acid (TFA) face a high activation energy barrier to reach the oxygen atoms of these protecting groups, rendering the standard 2-hour kinetic window insufficient [3]. The Solution: You must extend the cleavage time to 3.5–4 hours. However, you cannot simply extend the time using a basic TFA/Water cocktail, as this will lead to the issues described in Q2.

Q2: I extended the cleavage time to 4 hours to remove the protecting groups, but now I see +106 Da adducts on my Tryptophan residues. What happened?

The Causality: By extending the cleavage time, you successfully deprotected the peptide, but you also exposed the fully deprotected, electron-rich aromatic rings (like Trp or Tyr) to generated carbocations for a prolonged period. A +106 Da adduct indicates alkylation by a reactive intermediate. If your scavenger capacity (e.g., Triisopropylsilane, TIPS) is exhausted or sterically hindered from reaching the carbocation quickly enough, the carbocations will undergo Friedel-Crafts alkylation with the peptide itself. The Solution: Switch to a high-capacity, small-molecule scavenger system like Reagent K . Reagent K contains 1,2-ethanedithiol (EDT) and thioanisole, which act as a thermodynamic sink for carbocations and are small enough to diffuse into the sterically hindered microenvironment created by the β -MePhe residue [4].

Q3: My peptide purity is excellent, but the crude yield is <20%. The β -MePhe is located at the C-terminus. How do I improve recovery?

The Causality: When β -MePhe is attached directly to the linker (e.g., Wang or Rink Amide resin), the bulky side chain shields the C-terminal ester or amide bond. While TFA diffuses normally into the polystyrene/PEG resin matrix, the local steric bulk prevents efficient protonation of the linker bond, resulting in the peptide remaining covalently bound to the resin. The Solution: Mild heating increases the kinetic energy of the system, overcoming the steric activation barrier. Perform the cleavage in an incubator at 35°C for 3 hours, rather than at room temperature. Alternatively, add 1–5% Trimethylsilyl bromide (TMSBr) to the TFA cocktail to dramatically increase the acidity and cleavage rate [3].

Quantitative Data: Cleavage Cocktail Selection

To minimize guesswork, refer to the table below, which summarizes the empirical performance of standard cleavage cocktails when applied to peptides containing β -MePhe.

Cleavage CocktailComposition (v/v)Recommended TimeScavenger CapacityExpected Outcome for β -MePhe Peptides
Reagent B TFA / Phenol / H₂O / TIPS (88:5:5:2)2 hoursModerateHigh risk of incomplete deprotection (+56 Da adducts) due to steric shielding.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)3.5 - 4 hoursVery HighOptimal. Complete deprotection; prevents alkylation during extended cleavage times.
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)3 - 4 hoursHighGood alternative if Phenol is undesirable, but yields slightly lower recovery than Reagent K.
TFA / TMSBr TFA / TMSBr / Thioanisole / EDT (85:5:5:5)1.5 hoursHighRescue Protocol. Rapid cleavage for C-terminal β -MePhe; carries a higher risk of side reactions.

Self-Validating Experimental Protocol: Time-Course Test Cleavage

Because the exact steric microenvironment depends on the specific sequence surrounding the (2S,3R)-2-amino-3-phenylbutanoic acid, relying on a generic protocol is dangerous. Every protocol must be a self-validating system.

Use this step-by-step methodology to empirically determine the exact kinetic window where deprotection reaches 100% before degradation pathways become dominant.

Materials Required:

  • Dichloromethane (DCM)

  • Reagent K (Freshly prepared: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT)

  • Cold Diethyl Ether (-20°C)

  • Microcentrifuge tubes

Step-by-Step Methodology:

  • Resin Preparation: Wash 50 mg of the synthesized peptide-resin thoroughly with DCM to remove residual DMF. Dry completely under vacuum for 1 hour.

  • Aliquoting: Divide the dried resin equally into five microcentrifuge tubes (~10 mg per tube). Label them: 1h, 2h, 3h, 4h, and 5h.

  • Cocktail Addition: In a fume hood, add 200 µL of freshly prepared Reagent K to each tube. Vortex gently to ensure the resin is fully suspended.

  • Incubation: Allow the tubes to incubate at room temperature (or 35°C if β -MePhe is at the C-terminus).

  • Quenching & Precipitation: At each designated time point (1h, 2h, etc.), use a pipette to transfer the liquid cleavage cocktail from the resin into a new tube containing 1.5 mL of cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

  • Isolation: Centrifuge the ether suspension at 10,000 rpm for 3 minutes. Decant the ether supernatant. Wash the peptide pellet with an additional 1 mL of cold ether, centrifuge, and decant again.

  • Drying & Analysis: Dry the pellet under a gentle stream of nitrogen. Dissolve the crude peptide in 50% Acetonitrile/Water containing 0.1% TFA.

  • Validation: Analyze all five samples via LC-MS. Plot the integration area of the desired mass against the intermediate masses (e.g., +56 Da). The optimal cleavage time is the earliest time point where the intermediate masses drop below 1% relative abundance.

References

  • Hruby, V. J., et al. (1994). Synthesis and Biological Properties of beta-MePhe3 Analogues of Deltorphin I and Dermenkephalin: Influence of Biased Chi 1 Phe3 Residues on Peptide Recognition for Delta-Opioid Receptors. Journal of Medicinal Chemistry, 37(13), 2125-2130.[Link]

  • Sturm, N. S., et al. (1998). Topographical amino acid substitution in position 10 of glucagon leads to antagonists/partial agonists with greater binding differences. Journal of Medicinal Chemistry, 41(15), 2693-2700.[Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.[Link]

Optimization

Technical Support Center: Stereoselective Synthesis of (2S,3R)-2-Amino-3-phenylbutanoic Acid

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the yield and st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the yield and stereochemical fidelity of (2S,3R)-2-amino-3-phenylbutanoic acid (β-methylphenylalanine).

The construction of noncanonical amino acids (ncAAs) with contiguous stereocenters at the α- and β-positions is notoriously prone to epimerization and poor diastereomeric ratios (dr). To address this, we will evaluate two field-proven methodologies: Route A (Catalytic Epoxide Ring-Opening) [1] and Route B (Biocatalytic Dynamic Kinetic Resolution) [2].

Synthetic Strategy Workflow

SynthesisWorkflow cluster_chemical Route A: Catalytic Epoxide Ring-Opening cluster_enzymatic Route B: Biocatalytic DKR Target (2S,3R)-2-Amino-3-phenylbutanoic acid Chem1 (2S,3S)-Epoxy-3-phenyl-1-propanol Chem2 Regioselective Ring Opening (Me2CuCNLi2) Chem1->Chem2 Chem3 Mesylation & Azide Displacement (SN2 Inversion) Chem2->Chem3 Chem3->Target Enz1 Racemic β-Methyl-α-ketoacid Enz2 Thermal Racemization (Base-catalyzed) Enz1->Enz2 Enz3 Thermophilic ArAT + PLP (Stereoselective Transamination) Enz2->Enz3 Enz3->Target

Fig 1. Divergent synthetic workflows for (2S,3R)-2-amino-3-phenylbutanoic acid production.

Quantitative Performance Comparison

To select the appropriate route for your laboratory setup, consult the performance metrics below.

Performance MetricRoute A: Catalytic Epoxide Ring-OpeningRoute B: Biocatalytic DKR
Overall Yield ~26.5% (Over 4 steps)>85% (1 step from ketoacid)
Enantiomeric Excess (ee) >99%>99%
Diastereomeric Ratio (dr) >99:1>95:5
Key Reagents Sharpless catalyst, Me₂CuCNLi₂, NaN₃Thermophilic ArAT, PLP, Amine donor
Scalability Moderate (Requires strict cryogenic control)High (Mild aqueous conditions)
Primary Challenge Regioselectivity during cuprate openingSubstrate solubility, PLP degradation
Experimental Methodologies & Self-Validating Protocols
Protocol A: Stereodivergent Synthesis via Chiral Epoxides[1]

Causality Focus: Utilizing higher-order cyanocuprates to dictate regioselectivity.

  • Epoxidation & Oxidation: Subject cinnamyl alcohol to Sharpless asymmetric epoxidation to yield (2S,3S)-2,3-epoxy-3-phenyl-1-propanol. Oxidize the primary alcohol to the carboxylic acid using RuCl₃/NaIO₄.

  • Regioselective Ring-Opening:

    • Mechanism: The use of a higher-order cyanocuprate (Me₂CuCNLi₂) is critical. The cyano ligand softens the copper nucleophile, directing attack exclusively to the less sterically hindered β-position of the epoxy acid, preventing unwanted α-attack or Lewis acid-catalyzed rearrangement.

    • Action: Cool the Me₂CuCNLi₂ solution in THF to -78 °C. Slowly add the epoxy acid. Stir for 2 hours, then quench with saturated NH₄Cl.

  • Mesylation & Azide Displacement:

    • Action: Treat the resulting hydroxy acid with methanesulfonyl chloride (MsCl) and Et₃N at 0 °C.

    • Self-Validation Check: Analyze an aliquot via crude ¹H NMR; the appearance of a sharp singlet near 3.0 ppm confirms quantitative mesylate formation. If starting material persists, moisture has quenched the MsCl.

    • Displacement: React the mesylate with NaN₃ in DMF at 60 °C to invert the α-stereocenter via a strict Sₙ2 mechanism.

  • Reduction: Hydrogenate the azido group using H₂/Pd-C in the presence of Boc₂O to yield the N-Boc protected (2S,3R)-amino acid.

Protocol B: Biocatalytic Dynamic Kinetic Resolution (DKR)[2]

Causality Focus: Leveraging thermodynamics to force a 100% theoretical yield from a racemic mixture.

  • Precursor Preparation: Synthesize the racemic β-methyl-α-ketoacid precursor via standard condensation methods.

  • Enzymatic Transamination (DKR):

    • Mechanism: Standard transaminases operate at 30–37 °C, where spontaneous enolization (racemization) of the α-ketoacid is too slow, capping kinetic resolution yields at 50%. By employing a thermophilic aromatic amino acid aminotransferase (ArAT) at 65 °C, thermal energy accelerates the background racemization of the unreacted ketoacid enantiomer. The enzyme continuously funnels this dynamic mixture exclusively into the (2S,3R) product.

    • Action: Suspend the racemic ketoacid (50 mM) in phosphate buffer (pH 8.0). Add pyridoxal phosphate (PLP, 1 mM), isopropylamine (amine donor, 500 mM), and purified thermophilic ArAT (2 mg/mL). Incubate at 65 °C for 24 hours.

    • Self-Validation Check: Monitor the reaction mixture visually or spectrophotometrically. A persistent pale yellow color (absorbance at 340 nm) indicates active PLP-enzyme complex. If the solution turns colorless, the cofactor has degraded and requires immediate exogenous supplementation to prevent the reaction from stalling.

Troubleshooting & FAQs

Q: Why is the regioselectivity of the epoxide ring-opening poor, resulting in a mixture of α- and β-methyl derivatives? A: This indicates that your cuprate reagent has excessive Lewis acidic character, which promotes Sₙ1-like epoxide opening and loss of regiocontrol. Ensure that you are strictly generating the higher-order Gilman-type cuprate (Me₂CuCNLi₂) rather than a standard Grignard or lower-order cuprate. Additionally, strict temperature control at -78 °C during addition is mandatory to suppress the activation energy required for the alternative α-attack[1].

Q: During the biocatalytic DKR, why does my reaction stall at exactly 50% conversion? A: A stall at 50% indicates that your reaction is operating as a standard Kinetic Resolution rather than a Dynamic Kinetic Resolution. The unreacted enantiomer of the α-ketoacid is not racemizing fast enough to replenish the preferred substrate pool. To fix this, increase the reaction temperature to 65–70 °C (ensure your engineered ArAT is thermophilic) or slightly increase the pH to 8.5 to facilitate the base-catalyzed enolization of the α-ketoacid[2].

Q: How do I prevent epimerization of the α-stereocenter during the final saponification of the methyl ester in Route A? A: The α-proton of β-branched amino acids is highly acidic due to the adjacent electron-withdrawing carboxylate and amine groups. Prolonged exposure to strong bases (e.g., NaOH at room temperature) will lead to deprotonation and epimerization, destroying your dr. Use mild conditions: LiOH in a THF/H₂O mixture strictly maintained at 0 °C, and quench the reaction with cold 1M HCl the moment TLC indicates complete consumption of the ester[1].

Q: Why is my azide displacement yielding a racemic mixture instead of pure inversion? A: If the Sₙ2 displacement of the mesylate with sodium azide yields a racemic mixture, the reaction has shifted to an Sₙ1 pathway. This typically happens if the solvent is too polar and protic, stabilizing the carbocation intermediate. Ensure your DMF is strictly anhydrous and amine-free. Do not exceed 60 °C, as higher temperatures can provide the activation energy necessary for the unimolecular dissociation of the mesylate[1].

Sources

Troubleshooting

Resolving co-elution of 2-amino-3-phenylbutanoic acid isomers in HPLC

Topic: Resolving Co-elution of 2-amino-3-phenylbutanoic Acid Isomers in HPLC Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Co-elution of 2-amino-3-phenylbutanoic Acid Isomers in HPLC

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of 2-amino-3-phenylbutanoic acid stereoisomers. This non-proteinogenic amino acid possesses two chiral centers, resulting in four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). Due to the often-differing pharmacological and toxicological profiles of stereoisomers, achieving robust, baseline resolution is a critical step in pharmaceutical analysis and quality control.[1][2]

This document provides a structured, in-depth approach to troubleshooting co-elution issues, moving from initial method optimization to advanced column chemistry considerations.

Troubleshooting Guide: From Partial Overlap to Baseline Resolution

This section is structured to follow a logical diagnostic workflow. Start with the issue that most closely matches your observation and follow the recommended steps.

Issue 1: My peaks are broad and show significant tailing or fronting, even with partial separation.

Question: I see some separation, but the peak shape is very poor, which prevents accurate quantification. What is the cause and how do I fix it?

Answer: Poor peak shape is often a foundational issue that must be resolved before tackling selectivity. It typically points to undesirable secondary interactions or a mismatch between your sample and the chromatographic system.

  • Secondary Silanol Interactions: Unwanted interactions between the basic amino group of your analyte and acidic residual silanols on the silica support can cause significant peak tailing.[3]

    • Solution: Add a competing base to your mobile phase. A small amount of an amine additive like diethylamine (DEA) or triethylamine (TEA) can neutralize these active sites. Start with a low concentration (e.g., 0.1%) and adjust as needed. For zwitterionic chiral stationary phases (CSPs), additives like acids and bases are often essential to control the ionic interactions that govern separation.[4][5]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (more eluting power) than your mobile phase, it will cause the sample band to spread on the column, leading to broad or fronting peaks.[3][6]

    • Solution: As a best practice, always dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample and inject the smallest possible volume.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous analyses, or the packed bed may have developed a void.[3]

    • Solution: Follow the manufacturer's guidelines for column washing and regeneration. If the problem persists after thorough cleaning, the column may be compromised and require replacement.

Issue 2: I have achieved separation of the diastereomeric pairs, but the enantiomers within each pair are co-eluting.

Question: My chromatogram shows two peaks instead of four. How do I resolve the co-eluting enantiomers?

Answer: This is the central challenge of this separation and requires a transition from achiral to chiral chromatography principles. Enantiomers have identical physical properties in a non-chiral environment, so a chiral selector is required to form transient, diastereomeric complexes that can be separated. If you are not already using a chiral column, you must switch to one. If you are, the focus shifts to optimizing the chiral recognition mechanism.

The following flowchart outlines the decision-making process for tackling enantiomeric co-elution.

Troubleshooting_Workflow cluster_start Initial State cluster_mobile_phase Phase 1: Mobile Phase Optimization cluster_thermodynamics Phase 2: Thermodynamic Control cluster_stationary_phase Phase 3: Stationary Phase Selection cluster_end Resolution start Enantiomers Co-eluting mp_organic Adjust Organic Modifier (Type & Percentage) start->mp_organic Start Here mp_additive Optimize Additives (Acid/Base) mp_organic->mp_additive mp_flow Decrease Flow Rate mp_additive->mp_flow temp Adjust Column Temperature (Typically Lower) mp_flow->temp If resolution is still poor resolved Baseline Resolution Achieved mp_flow->resolved Success? csp_type Screen Different CSP Types (e.g., Polysaccharide vs. Macrocyclic) temp->csp_type If co-elution persists temp->resolved Success? csp_selector Try Different Selector (e.g., Amylose vs. Cellulose) csp_type->csp_selector csp_selector->resolved Success?

Caption: Troubleshooting workflow for resolving enantiomeric co-elution.

Step-by-Step Optimization:

  • Mobile Phase Composition: This is the most versatile tool for influencing selectivity in chiral separations.[2]

    • Organic Modifier Type: The choice of alcohol (Methanol, Ethanol, Isopropanol) or Acetonitrile can profoundly impact chiral recognition. Polysaccharide-based CSPs, for example, show different selectivities depending on the organic modifier used, which alters the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP.[1][7] If you are using Acetonitrile, try switching to an alcohol-based mobile phase, or vice-versa.

    • Modifier Concentration: Systematically vary the percentage of the organic modifier. A change of just a few percent can sometimes bring about a separation.

  • Column Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction.[8]

    • General Rule: In many cases, decreasing the temperature enhances the stability of the transient diastereomeric complexes, leading to increased retention and improved resolution.[9][10][11] Try reducing the temperature in 5-10°C increments (e.g., from 25°C down to 15°C or 10°C).

    • Exceptions: Be aware that this is not a universal rule. For some separations, an increase in temperature can lead to better efficiency and, surprisingly, improved resolution.[8][12] It is always an empirical parameter worth investigating.

  • Flow Rate: Reducing the flow rate increases the time the analytes spend interacting with the stationary phase, which can improve resolution, especially if the separation is limited by mass transfer kinetics.[9] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

Issue 3: I've optimized the mobile phase and temperature, but separation is still insufficient. What's next?

Question: My optimization efforts have failed to produce a baseline separation. Do I need a different column?

Answer: Yes. If extensive mobile phase and temperature optimization on your current chiral stationary phase (CSP) does not yield the desired resolution, the fundamental selectivity of the CSP for your analyte is likely insufficient. The next logical and most impactful step is to screen different types of CSPs.[7][13] Chiral recognition is highly specific, and a column that works well for one class of compounds may not work for another.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of Chiral Stationary Phases (CSPs) for separating amino acid isomers like 2-amino-3-phenylbutanoic acid?

A1: Several classes of CSPs are effective for amino acids. The choice depends on whether the amino acid is derivatized or analyzed in its native form. For underivatized amino acids, the following are highly successful:

CSP TypeChiral Selector ExampleTypical Mobile Phase Mode(s)Key Characteristics
Macrocyclic Glycopeptide Teicoplanin, VancomycinReversed-Phase, Polar OrganicHighly versatile for polar and ionic compounds like native amino acids.[1][14][15]
Crown Ether (18-Crown-6)-tetracarboxylic acidReversed-Phase (acidic)Especially well-suited for separating primary amine enantiomers, including D/L amino acids.[16][17]
Ligand Exchange L-Proline or L-Phenylalanine derivativeReversed-Phase (with metal salt)Utilizes a metal ion (typically Cu²⁺) in the mobile phase to form diastereomeric complexes.[14]
Polysaccharide-Based Amylose/Cellulose PhenylcarbamatesNormal Phase, Reversed-Phase, Polar OrganicBroad applicability, but often requires derivatization for native amino acids to improve interaction.[7][18]
Zwitterionic Ion-Exchange Quinine or Quinidine derivativesPolar Ionic ModeUtilizes both anion- and cation-exchange mechanisms for strong enantioselectivity.[4][5]

Q2: Can the elution order of the enantiomers be reversed?

A2: Yes. Reversing the elution order can be highly advantageous, especially when quantifying a trace-level enantiomeric impurity that initially elutes on the tail of the major peak. This can be achieved in two primary ways:

  • Use a CSP with the opposite chirality: Many manufacturers offer columns with both (+) and (-) versions of the chiral selector (e.g., CROWNPAK CR-I(+) and CR-I(-)), which will invert the elution order.[16][17]

  • Change Chromatographic Conditions: While less common, changes in mobile phase composition or temperature can sometimes cause a reversal in elution order for certain analyte-CSP pairs.[12]

Q3: Is derivatization a viable strategy to resolve these isomers?

A3: Absolutely. Derivatization is a powerful indirect method. By reacting the amino acid isomers with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA), you create a pair of diastereomers.[19] These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (like a C18). This approach eliminates the need for a specialized chiral column but adds an extra sample preparation step and requires careful validation to ensure no racemization occurs during the reaction.[15][19]

Chiral_Recognition cluster_csp Polysaccharide CSP (e.g., Amylose Carbamate) CSP Chiral Groove H-Bonding Sites (C=O, N-H) π-π Interaction Sites (Phenyl Rings) Enan_S (S,S)-Enantiomer Fits well into groove Enan_S->CSP:f1 Strong H-Bonding Enan_S->CSP:f2 Good π-π Stacking Enan_R (R,R)-Enantiomer Steric hindrance, poor fit Enan_R->CSP:f0 Weak Interaction

Caption: Chiral recognition on a polysaccharide-based CSP.

Experimental Protocol: Chiral Method Screening

This protocol provides a systematic approach to finding a suitable chiral stationary phase and mobile phase for your separation.

1. Objective: To identify a CSP and mobile phase combination that provides at least partial separation (selectivity, α > 1.1) for the enantiomers of 2-amino-3-phenylbutanoic acid, which can then be further optimized.

2. Materials:

  • Analytes: Racemic standard of 2-amino-3-phenylbutanoic acid.

  • Columns (Recommended Screening Set):

    • Polysaccharide-based: e.g., Amylose tris(3,5-dimethylphenylcarbamate)

    • Macrocyclic Glycopeptide: e.g., Teicoplanin-based (CHIROBIOTIC T)

    • Crown Ether-based: e.g., CROWNPAK CR-I(+)

  • Solvents: HPLC-grade Methanol, Ethanol, Isopropanol, Acetonitrile, Water.

  • Additives: Formic Acid (FA), Trifluoroacetic Acid (TFA), Diethylamine (DEA).

3. Sample Preparation:

  • Prepare a stock solution of the racemic standard at 1 mg/mL in methanol or water.

  • Dilute this stock with the initial mobile phase to a working concentration of approximately 50-100 µg/mL.

  • Filter the final sample through a 0.45 µm syringe filter.

4. Chromatographic Conditions (Example Starting Points):

ConditionScreening Set 1 (Normal Phase)Screening Set 2 (Polar Organic)Screening Set 3 (Reversed-Phase)
Column Type PolysaccharidePolysaccharide / MacrocyclicMacrocyclic / Crown Ether
Mobile Phase A Hexane/Ethanol/TFA (80:20:0.1)Acetonitrile/Methanol/DEA/FA (50:50:0.1:0.1)Water + 0.1% FA / Methanol + 0.1% FA
Mobile Phase B Hexane/Isopropanol/TFA (90:10:0.1)Methanol/DEA (100:0.1)Water + 0.1% FA / Acetonitrile + 0.1% FA
Mode IsocraticIsocraticGradient (e.g., 10% to 90% B over 20 min)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C25°C25°C
Detection UV at 210 nm or 254 nmUV at 210 nm or 254 nmUV at 210 nm or 254 nm
Injection Vol. 5 µL5 µL5 µL

5. Procedure:

  • Equilibrate the first column with the first mobile phase condition for at least 30 minutes or until a stable baseline is achieved.[3]

  • Inject the prepared sample.

  • Run the analysis and evaluate the chromatogram for any sign of peak splitting or separation.

  • If no separation is observed, flush the column and switch to the next mobile phase condition.

  • Repeat this process for all selected columns and mobile phase combinations.

  • Once partial separation is achieved, proceed with fine-tuning by making small, systematic changes to the mobile phase composition, additives, and temperature as described in the troubleshooting guide.

References

  • Kubiczek, A., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. Available from: [Link]

  • Hofstetter, H., & Hofstetter, O. (2004). Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. Journal of Chromatography A, 1048(2), 245-250. Available from: [Link]

  • Jánovová, J., et al. (2016). Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers. Nova Biotechnologica et Chimica, 15(1), 60-66. Available from: [Link]

  • Li, T., & Lee, C. S. (2001). Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Chiral Stationary Phase. Journal of Liquid Chromatography & Related Technologies, 24(1), 1-13. Available from: [Link]

  • LCGC International. (2018). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available from: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 185-195. Available from: [Link]

  • Chromatography Today. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]

  • Souza, A. S., et al. (2006). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 29(14), 2051-2064. Available from: [Link]

  • Ali, I., et al. (2013). Supramolecular Systems-Based HPLC for Chiral Separation of Beta-Adrenergics and Beta-Adrenolytics in Drug Discovery Schemes. Mini-Reviews in Medicinal Chemistry, 13(3), 354-365. Available from: [Link]

  • Gecse, Z., et al. (2013). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 18(8), 9383-9407. Available from: [Link]

  • Pataj, Z., et al. (2014). Effect of mobile phase composition on the liquid chromatographic enantioseparation of bulky monoterpene-based β-amino acids by applying chiral stationary phases based on Cinchona alkaloid. Journal of Chromatography A, 1347, 77-86. Available from: [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Scientific Instruments. Available from: [Link]

  • Svec, F. (2018). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1569, 143-150. Available from: [Link]

  • ResearchGate. (n.d.). Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in... [Figure]. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). (2S,3S)-2-amino-3-phenylbutanoic acid. PubChem Compound Database. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-3-phenylbutanoic acid. PubChem Compound Database. Available from: [Link]

  • Zaggout, F. R. (2009). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 21(2), 1443-1448. Available from: [Link]

  • Stenutz, R. (n.d.). 2-amino-2-phenylbutyric acid. Stenutz. Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-2-PHENYLBUTANOIC ACID. Matrix Fine Chemicals. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. Available from: [Link]

  • Satinský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-115. Available from: [Link]

  • Asress, M. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]

  • Brückner, H., & Fujii, N. (2012). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Methods in Molecular Biology, 828, 19-35. Available from: [Link]

  • Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-113. Available from: [Link]

  • Reddit. (2023). Unavoidable Coelution - Flash Chromatography - Help! r/Chempros. Available from: [Link]

  • ResearchGate. (2021). How can I reduce the retention time of 2 peaks almost coeluting? ResearchGate. Available from: [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies. Available from: [Link]

Sources

Optimization

Minimizing epimerization of (2S,3R)-2-amino-3-phenylbutanoic acid in peptide synthesis

Technical Support Center: Minimizing Epimerization of (2S,3R)-2-Amino-3-phenylbutanoic Acid in SPPS Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Epimerization of (2S,3R)-2-Amino-3-phenylbutanoic Acid in SPPS

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals facing challenges with the incorporation of sterically hindered, non-proteinogenic amino acids during Solid-Phase Peptide Synthesis (SPPS).

(2S,3R)-2-amino-3-phenylbutanoic acid (a specific diastereomer of β-methylphenylalanine) is a highly valuable building block in peptidomimetic drug design[1]. However, its β-branched structure creates intense steric hindrance around the α-carbon. This hindrance drastically slows down peptide bond formation, leaving the activated amino acid vulnerable to side reactions that compromise its chiral integrity[2]. This guide provides mechanistic insights, optimized reagent selections, and self-validating protocols to preserve the (2S,3R) configuration during synthesis.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why is (2S,3R)-2-amino-3-phenylbutanoic acid so prone to epimerization compared to standard amino acids? A: The susceptibility is a direct result of reaction kinetics dictated by steric bulk. The β-methyl group creates a crowded microenvironment around the α-carbon. During activation, the nucleophilic attack by the resin-bound peptide's N-terminus is sterically impeded, drastically reducing the coupling rate. This prolonged lifetime of the activated intermediate (e.g., O-acylisourea or active ester) allows competing, unimolecular side reactions to occur at significant rates before the desired peptide bond can form[2].

Q2: What are the exact chemical pathways leading to this epimerization? A: There are two primary pathways that degrade chiral integrity during Fmoc-SPPS:

  • Path A (Direct Enolization): The presence of a tertiary amine base (such as N,N-Diisopropylethylamine, DIEA) can directly abstract the highly acidic α-proton of the activated amino acid, forming an anionic enolate. Reprotonation is non-stereoselective, leading to the formation of the (2R,3R) epimer[2].

  • Path B (Oxazolone Formation): The carbonyl oxygen of the Fmoc urethane protecting group attacks the activated ester intramolecularly, forming an oxazol-5(4H)-one intermediate. The α-proton in this cyclic intermediate is exceptionally acidic and easily abstracted by even weak bases, leading to rapid racemization at the C2 position prior to coupling[2].

Epimerization AA Fmoc-(2S,3R)-β-MePhe-OH (Starting Material) Act_AA Activated Intermediate (Slow Coupling due to β-branching) AA->Act_AA DIC / Oxyma Pure Oxazolone Oxazol-5(4H)-one Formation (Path B - Intramolecular) Act_AA->Oxazolone Slow Coupling / Heat Enolate Anionic Enolate Formation (Path A - Direct Abstraction) Act_AA->Enolate Strong Base (e.g., DIEA) Desired Desired Peptide Bond (Retention of Configuration) Act_AA->Desired Fast Amine Attack (Ideal Pathway) Epimer Epimerized Peptide (Diastereomeric Impurity) Oxazolone->Epimer Racemization & Coupling Enolate->Epimer Reprotonation & Coupling

Mechanistic pathways of epimerization for β-branched amino acids during SPPS activation.

Section 2: Reagent & Condition Optimization

Q3: Which coupling reagents should I use to minimize this epimerization? A: Avoid aminium/uronium salts like HATU or HBTU. While HATU is a powerful coupling reagent, it requires at least one equivalent of a strong tertiary base (DIEA) to initiate activation. For slow-coupling residues, this base directly triggers both Path A and Path B epimerization[3]. Instead, utilize DIC/Oxyma Pure (N,N'-Diisopropylcarbodiimide and Ethyl cyanohydroxyiminoacetate). This carbodiimide-based approach is mildly acidic and does not require a tertiary amine base, effectively shutting down base-catalyzed enolization while providing excellent activation[4].

Q4: Can I use microwave-assisted heating (HE-SPPS) to force the coupling, or will heat degrade the chirality? A: You can use elevated temperatures to overcome the steric hindrance, but you must modify the stoichiometry. Standard heating with DIC/Oxyma can still lead to thermal oxazolone formation due to the extended thermal exposure of the activated species. To counteract this, employ the CarboMAX methodology, which uses a 2:1 ratio of DIC to amino acid[5]. The excess DIC drives the rapid, complete formation of the O-acylisourea intermediate, accelerating the overall coupling rate and minimizing the time the amino acid spends in its vulnerable activated state[5].

Data Presentation: Coupling Reagent Comparison for β-Branched Amino Acids
Coupling SystemBase AddedActivation SpeedEpimerization RiskRecommended for β-MePhe?
HATU / HOAt DIEA (2.0 eq)Very FastHigh (Path A & B)No
HBTU / HOBt DIEA (2.0 eq)FastHigh (Path A & B)No
DIC / Oxyma Pure NoneModerateLowYes (at Room Temp)
DIC (2 eq) / Oxyma NoneVery FastVery LowYes (Optimal for Heat)

Section 3: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It pairs the optimized CarboMAX coupling strategy with an immediate analytical cleavage step to verify chiral integrity before proceeding with the rest of the synthesis.

Protocol 1: Optimized CarboMAX Coupling of Fmoc-(2S,3R)-2-amino-3-phenylbutanoic acid
  • Resin Preparation: Ensure the peptidyl-resin is fully Fmoc-deprotected (e.g., using 20% piperidine in DMF) and washed thoroughly with DMF (5 x 1 min) to remove all residual base.

    • Causality: Residual piperidine will act as a base during the coupling step, triggering Path A epimerization.

  • Reagent Formulation: Dissolve 5.0 equivalents of Fmoc-(2S,3R)-2-amino-3-phenylbutanoic acid and 5.0 equivalents of Oxyma Pure in minimal anhydrous DMF to achieve a 0.1 M concentration.

    • Causality: High concentration drives bimolecular coupling kinetics, outcompeting unimolecular epimerization pathways.

  • In-Situ Activation: Add 10.0 equivalents of DIC directly to the amino acid/Oxyma solution immediately before adding the cocktail to the resin.

    • Causality: A 2:1 ratio of DIC to amino acid rapidly forces the formation of the O-acylisourea intermediate, minimizing the time the activated ester is exposed to degradation pathways[5].

  • Coupling: React at room temperature for 2 hours, or under microwave irradiation at 75°C for 10 minutes.

    • Causality: If using heat to overcome steric hindrance, the CarboMAX stoichiometry is strictly required to prevent thermal oxazolone formation.

  • Washing: Wash the resin 5 times with DMF and 3 times with DCM.

Protocol 2: Self-Validating Analytical Cleavage
  • Micro-Cleavage: Transfer ~5 mg of the coupled resin to a microcentrifuge tube. Add 200 µL of cleavage cocktail (TFA/TIPS/Water, 95:2.5:2.5).

  • Incubation: Shake for 1 hour at room temperature.

  • Precipitation: Blow off the TFA under a gentle nitrogen stream and precipitate the peptide with 1 mL of cold diethyl ether. Centrifuge at 10,000 rpm for 3 minutes and decant the ether.

  • UPLC-MS Analysis: Dissolve the pellet in 50% Acetonitrile/Water. Run a high-resolution UPLC gradient (e.g., 5-95% B over 15 mins) and monitor for the (2R,3R) epimer peak, which typically elutes closely to the desired (2S,3R) product.

    • Causality: This confirms the chiral integrity of the challenging coupling step before investing time and reagents into completing the peptide sequence.

Workflow Resin Peptidyl-Resin (Deprotected N-terminus) Prep Prepare Cocktail: Fmoc-AA-OH (5 eq) + Oxyma (5 eq) Resin->Prep AddDIC Add DIC (10 eq) (CarboMAX Strategy) Prep->AddDIC Couple Coupling Reaction (75°C for 10 min or RT for 2 hr) AddDIC->Couple In-situ activation Wash Wash Resin (DMF 3x, DCM 3x) Couple->Wash Analyze Cleavage & UPLC-MS Analysis (Quantify Diastereomeric Ratio) Wash->Analyze

Optimized CarboMAX coupling workflow to minimize epimerization of sterically hindered residues.

References

  • 2, nih.gov

  • 3, igz.ch

  • 4, wikipedia.org 4.5, cem.de 5.1, acs.org

Sources

Troubleshooting

Dealing with the instability of protected (2S,3R)-2-amino-3-phenylbutanoic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for protected (2S,3R)-2-amino-3-phenylbutanoic acid and its derivatives. This guide is designed for researchers, chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for protected (2S,3R)-2-amino-3-phenylbutanoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable chiral building block. Here, we address common challenges related to the inherent instability of this compound, providing in-depth troubleshooting guides, validated protocols, and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
General Handling & Storage

Q1: What are the optimal long-term storage conditions for N-protected (2S,3R)-2-amino-3-phenylbutanoic acid?

For long-term stability, N-protected derivatives of this amino acid, such as the Boc- or Fmoc-protected versions, should be stored at -20°C in a tightly sealed container.[1] The container should be placed inside a desiccator containing a drying agent to minimize exposure to moisture. Before use, the container must be allowed to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid, which can hydrolyze the compound or protecting group over time.[1]

Q2: My laboratory only has 4°C refrigeration. Is this adequate for short-term storage?

For temporary or short-term storage (weeks to a few months), refrigeration at 2-8°C is acceptable for the solid compound, provided it is kept in a desiccated and tightly sealed environment.[1][2] However, for periods longer than a month, -20°C is strongly recommended to minimize the risk of slow degradation, particularly if the compound is subject to frequent temperature cycling from repeated use. Solutions of the amino acid should not be stored for more than a few days and are best prepared fresh; for maximum stability, flash-freeze aliquots and store them at -80°C, avoiding repeated freeze-thaw cycles.[1][3][4]

Storage ConditionCompound FormDurationRationale
-20°C Solid (Lyophilized)Long-Term (>1 month) Minimizes all degradation pathways by reducing molecular motion. The gold standard for preserving chiral purity and chemical integrity.[1]
2-8°C Solid (Lyophilized)Short-Term (<1 month) Acceptable for brief periods. Must be in a desiccated, inert atmosphere to prevent hydrolysis and oxidation.
-80°C Solution (in aprotic solvent)Short-Term (days to weeks) Optimal for pre-made solutions. Aliquoting is critical to avoid freeze-thaw cycles which accelerate degradation.[2]
Room Temperature Solid (Lyophilized)Not Recommended (days) Should be avoided. Exposure to light, heat, and moisture significantly accelerates instability.[1]
Understanding & Identifying Instability

Q3: What is the primary instability issue with (2S,3R)-2-amino-3-phenylbutanoic acid during synthetic manipulations?

The most significant and challenging instability is epimerization at the Cα (C2) position . This process involves the inversion of the stereocenter, converting the desired (2S,3R) diastereomer into the undesired (2R,3R) diastereomer. This is a common side reaction in peptide synthesis involving chiral amino acids.[5] While the Cβ (C3) stereocenter bearing the phenyl group is generally stable, the Cα proton is acidic and can be abstracted under certain conditions, leading to a loss of stereochemical integrity.

Q4: I suspect my compound is epimerizing during a peptide coupling reaction. How can I confirm this?

Confirmation requires an analytical technique capable of separating diastereomers. The most effective method is chiral High-Performance Liquid Chromatography (HPLC) . An alternative and highly sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can often distinguish between isomers based on fragmentation patterns or chromatographic separation.[6][7][8][9] By comparing the chromatogram of your sample to a reference standard of the pure (2S,3R) isomer, the appearance of a new, closely eluting peak is a strong indicator of the formation of the (2R,3R) epimer.

cluster_workflow Troubleshooting Workflow for Suspected Epimerization Observation Unexpected side product or reduced biological activity Hypothesis Hypothesis: Epimerization at Cα Observation->Hypothesis Analysis Analytical Confirmation: Chiral HPLC or LC-MS/MS Hypothesis->Analysis Reference Compare to (2S,3R) Reference Standard Analysis->Reference Decision New peak observed? Analysis->Decision Confirmation Epimerization Confirmed: (2R,3R) diastereomer detected Decision->Confirmation Yes NoEpimerization No Epimerization: Investigate other degradation pathways (e.g., oxidation, hydrolysis) Decision->NoEpimerization No Mitigation Action: Optimize reaction conditions (See Protocol 2) Confirmation->Mitigation

Fig 1. A logical workflow for diagnosing epimerization.
Troubleshooting Epimerization

Q5: What reaction conditions are known to promote epimerization?

Epimerization at the Cα position is primarily promoted by two factors during peptide synthesis:

  • Strong Bases: The presence of a strong base can directly abstract the acidic Cα proton, leading to a planar enolate intermediate which can be re-protonated from either face, causing racemization.[5] This is particularly relevant during the deprotection of Fmoc groups, which uses a base like piperidine.

  • Over-activation of the Carboxyl Group: During peptide coupling, the carboxylic acid is activated to facilitate amide bond formation. If the activated intermediate (e.g., an O-acylisourea or an active ester) is too long-lived or highly reactive, it can cyclize to form an oxazolone. The oxazolone intermediate has a highly acidic proton at the Cα position, which is rapidly abstracted even by weak bases in the reaction mixture, leading to extensive epimerization.[5][10]

cluster_mech Mechanism of Epimerization via Oxazolone Intermediate Start (2S,3R)-Amino Acid (Activated Carboxyl) Oxazolone 5(4H)-Oxazolone Formation (Cyclization) Start->Oxazolone Intramolecular attack Enolate Planar Enolate Intermediate (Proton Abstraction by Base) Oxazolone->Enolate Base (e.g., DIEA) abstracts Cα-H Reprotonation Re-protonation Enolate->Reprotonation Proton source End_S (2S,3R) Product (Desired) Reprotonation->End_S From top face End_R (2R,3R) Product (Epimer) Reprotonation->End_R From bottom face

Fig 2. The primary chemical pathway leading to epimerization.

Q6: How can I minimize epimerization during peptide coupling?

Minimizing epimerization requires careful control of coupling conditions.

  • Choice of Coupling Reagents: Use coupling reagents known for low racemization potential. Carbodiimides like DCC or EDC should always be used with an additive.

  • Additives are Crucial: Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) suppress epimerization by forming an active ester that is less prone to oxazolone formation.[10] 7-Aza-1-hydroxybenzotriazole (HOAt) is reported to be particularly effective at inhibiting this side reaction.[10]

  • Control the Stoichiometry and Temperature: Avoid using a large excess of the coupling reagent or base. Perform the reaction at a lower temperature (e.g., 0°C) to reduce the rate of both oxazolone formation and proton abstraction.[10]

  • Minimize Pre-activation Time: The longer the carboxylic acid remains in its highly activated state before the amine nucleophile is added, the higher the risk of epimerization. Add the coupling reagents last or use a protocol with minimal pre-activation time.[10]

Coupling AdditiveRelative Epimerization RiskMechanism of Suppression
None (e.g., EDC alone) Very HighUncontrolled formation of highly reactive O-acylisourea intermediate, which rapidly forms an oxazolone.
HOBt LowForms an HOBt-active ester, which is more stable and less prone to cyclization than the O-acylisourea.
OxymaPure® LowSimilar to HOBt, forms a stable active ester, suppressing the oxazolone pathway.
HOAt Very LowThe nitrogen in the pyridine ring is thought to further stabilize the active ester and inhibit epimerization more effectively than HOBt.[10]
Experimental Protocols & Troubleshooting Guides
Protocol 1: Assessing Stereochemical Purity by Chiral HPLC

This protocol provides a starting point for developing a method to separate (2S,3R) and (2R,3R) epimers of an N-protected amino acid.

1. Sample Preparation: a. Prepare a stock solution of your N-protected (2S,3R)-2-amino-3-phenylbutanoic acid sample at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). b. To generate a reference sample containing both epimers, take an aliquot of the stock solution and add a small amount of a non-nucleophilic organic base (e.g., 0.1 equivalents of DBU) and let it stand at room temperature for 1-2 hours. This should induce some epimerization. Neutralize with a trace of acid before injection.

2. HPLC Instrumentation and Column: a. Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Chiralpak® IA, IC, or ID are excellent starting points.[11] b. Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. A common starting point is 90:10 (v/v) hexane:IPA. c. Detector: UV detector set to an appropriate wavelength for the protecting group (e.g., 254 nm for Fmoc, ~220 nm for Boc).

3. Chromatographic Method: a. Flow Rate: 1.0 mL/min. b. Temperature: 25°C (maintain a constant temperature for reproducibility). c. Injection Volume: 5-10 µL. d. Method: Start with an isocratic elution. If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% IPA).

4. Data Analysis: a. Inject the "epimerized" reference sample. You should observe two closely eluting peaks. b. Inject your test sample. The peak corresponding to the major, earlier-eluting peak in the reference is likely your desired (2S,3R) isomer. c. Quantify the area of the second peak (the epimer) to determine the level of impurity. An acceptable level is typically <1%.

Protocol 2: Recommended Procedure for Peptide Coupling to Minimize Epimerization

This protocol uses HATU, a coupling reagent known for fast kinetics and low epimerization risk when used correctly.

1. Reagent Preparation: a. Dissolve the C-terminal protected peptide-resin (1.0 eq) in anhydrous DMF. b. In a separate vial, dissolve the N-protected (2S,3R)-2-amino-3-phenylbutanoic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

2. Coupling Reaction: a. To the vial containing the amino acid and HATU, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (2.0 eq). b. Crucially, allow this activation mixture to stand for no more than 1-2 minutes. This is the "pre-activation" step. c. Immediately add the activation mixture to the swollen peptide-resin. d. Agitate the reaction vessel at room temperature for 2-4 hours.

3. Monitoring and Workup: a. Monitor the reaction progress using a qualitative test (e.g., Kaiser test) to check for the disappearance of free amines. b. Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts. c. Dry the resin under vacuum.

4. Validation: a. After cleaving a small amount of peptide from the resin, analyze the crude product using the chiral HPLC method described in Protocol 1 to confirm that the stereochemical integrity of the (2S,3R) residue has been maintained.

References
  • Julian, R. R. et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(18), 9283–9291. Available at: [Link]

  • Julian, R. R. et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PMC. Available at: [Link]

  • AAPPTec. Handling and Storage of Peptides - FAQ. Available at: [Link]

  • Figshare. (2015). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS | Request PDF. Available at: [Link]

  • Basicmedical Key. (2022). Synthesis and Degradation of Amino Acids. Available at: [Link]

  • Dunn, P. J. et al. (1988). Stereoselective synthesis of 2,3-diamino acids. 2,3-Diamino-4-phenylbutanoic acid. The Journal of Organic Chemistry, 53(26), 6163–6167. Available at: [Link]

  • Google Patents. (1983). EP0077274B1 - 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives and pharmaceutical composition containing the same.
  • Taylor & Francis Online. (1999). A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. Synthetic Communications, 29(14), 2379-2386. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Veeprho. (2020). Peptides and Probable Degradation Pathways. Available at: [Link]

  • ResearchGate. (2023). Susceptible amino acids to chemical degradation. Available at: [Link]

  • Albericio, F. et al. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6631. Available at: [Link]

  • Slideshare. (2016). Degradation of amino acids. Available at: [Link]

  • Biology LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation. Available at: [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-203. Available at: [Link]

  • Wang, Z. et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PMC. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • ResearchGate. (2011). Amino Acid-Protecting Groups. Available at: [Link]

  • PubMed. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Available at: [Link]

  • Creative Biolabs. (2025). Amino Acid Sequencing Challenges: A Deep Dive. Available at: [Link]

  • Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Available at: [Link]

  • ResearchGate. (2021). (PDF) Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Available at: [Link]

  • Waseda University. (2014). Epimerization of Peptide. Available at: [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Available at: [Link]

  • GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Available at: [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available at: [Link]

  • PubChem - NIH. (2S,3R)-2-amino-3-hydroxybutanoic acid. Available at: [Link]

  • American Peptide Society. (2026). Ready-Made Amino Acids. Available at: [Link]

  • MDPI. (2024). Poor Decision Making and Sociability Impairment Following Central Serotonin Reduction in Inducible TPH2-Knockdown Rats. International Journal of Molecular Sciences, 25(9), 5003. Available at: [Link]

Sources

Optimization

Advanced Application Support Center: Solubilization of (2S,3R)-2-Amino-3-phenylbutanoic Acid for Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of non-canonical, highly hydrophobic amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of non-canonical, highly hydrophobic amino acids.

(2S,3R)-2-amino-3-phenylbutanoic acid (also known as a specific stereoisomer of β -methylphenylalanine) presents a unique physicochemical challenge. The addition of the β -methyl group restricts the conformational flexibility of the amino acid backbone. This steric hindrance forces the bulky phenyl ring into a rigid orientation that highly favors intermolecular π

π stacking. When introduced to physiological buffers (pH 7.4), this leads to rapid hydrophobic collapse, nucleation, and precipitation, which can completely invalidate cell-based and biochemical assays.

This guide provides mechanistically grounded troubleshooting, self-validating protocols, and quantitative reference data to ensure your compound remains in solution without compromising assay integrity.

Section 1: Core Principles & Mechanistic FAQs

Q: Why does my compound dissolve perfectly in DMSO, but instantly turn cloudy when added to my assay buffer? A: This is a classic case of "solvent shock." In 100% DMSO, the solvent's low dielectric constant perfectly solvates the hydrophobic phenyl ring. When you spike this stock directly into an aqueous buffer (which has a high dielectric constant), the local concentration of water spikes rapidly. The hydrophobic side chains aggregate to minimize their exposed surface area to water before they can evenly disperse. Furthermore, at pH 7.4, the amino acid is in its zwitterionic state (net charge = 0), which is its least soluble form.

Q: Should I purchase the free acid or the hydrochloride (HCl) salt of (2S,3R)-2-amino-3-phenylbutanoic acid? A: Always opt for the hydrochloride salt form for biological assays. The HCl salt protonates the carboxylate group, shifting the molecule out of its neutrally charged zwitterionic state during the initial dissolution phase. This ionic charge significantly enhances primary solubility and delays the onset of nucleation when transitioning to neutral assay buffers[1].

Q: I cannot exceed 1% DMSO in my cell culture. How can I keep the compound soluble at higher working concentrations? A: You must utilize "hydrotropes" during an intermediate dilution phase. Recent pharmaceutical studies have demonstrated that mono-neutral hydrophobic amino acids (like L-proline or isoleucine) act as excellent hydrotropes. They form non-ionic interactions (H-bonds and π

π stacking) with the target compound, shielding its hydrophobic regions and preventing self-aggregation without the cellular toxicity associated with high organic solvent concentrations[2].
Section 2: Self-Validating Solubilization Protocol

To prevent solvent shock and ensure your compound is truly in solution (not just a sub-visual colloidal suspension), follow this step-wise methodology.

Step 1: Primary Stock Preparation

  • Weigh the (2S,3R)-2-amino-3-phenylbutanoic acid HCl salt.

  • Dissolve in 100% molecular-biology grade DMSO to create a 50 mM primary stock.

  • Causality Note: Do not use aqueous buffers here. The high concentration requires a low dielectric environment to prevent immediate crystallization.

Step 2: Intermediate Hydrotropic Dilution

  • Prepare an intermediate buffer: 10 mM Phosphate/Citrate buffer (pH 6.5) containing 50 mM L-Proline (hydrotrope).

  • While vortexing the intermediate buffer vigorously, add the DMSO primary stock dropwise to achieve a 5 mM intermediate concentration (10% DMSO).

  • Causality Note: The L-Proline coats the β -methylphenylalanine molecules as they enter the aqueous phase, disrupting intermolecular π

    π stacking before macroscopic aggregates can form[2].

Step 3: Final Assay Dilution & Self-Validation

  • Dilute the intermediate stock 1:10 into your final assay buffer (e.g., DMEM or PBS, pH 7.4) to achieve a 500 µM final concentration (1% DMSO).

  • Validation Step: Before adding the solution to your biological assay, measure the absorbance of the final solution at 600 nm ( OD600​ ) using a spectrophotometer.

  • Interpretation: An OD600​<0.05 confirms a true solution. An OD600​≥0.05 indicates light scattering from sub-visual colloidal aggregates[3].

  • Rescue: If aggregated, sonicate the solution in a water bath at 37°C for 10 minutes to provide the activation energy required to break the hydrophobic clusters, then re-measure the OD600​ .

Section 3: Quantitative Excipient Data

Use the following table to select the appropriate solubilization vehicle based on your specific assay's tolerance limits.

Solubilization VehicleMax Recommended Assay Conc.Solubilization MechanismBiological Assay CompatibilityDMSO ≤1.0% (v/v)Dielectric constant reductionHigh (if kept ≤1% ). Exceeding 1% causes severe cytotoxicity and membrane permeabilization.L-Proline (Hydrotrope)Up to 50 mMDisruption of π π stacking via non-ionic interactionsExcellent. Natural amino acid, highly tolerated by mammalian cell cultures.HP- β -Cyclodextrin ≤5.0% (w/v)Hydrophobic encapsulation of the phenyl ringGood. May sequester lipid-soluble assay components (e.g., cholesterol) at high concentrations.PEG 3350 ≤5.0% (w/v)Steric hindrance of nucleationModerate. Increases viscosity, which can alter diffusion rates in enzymatic assays.

Section 4: Visual Workflow

SolubilizationWorkflow Start Solid (2S,3R)-beta-methylphenylalanine Primary Primary Stock Preparation (50 mM in 100% DMSO) Start->Primary Intermediate Intermediate Dilution (Add Amino Acid Hydrotropes) Primary->Intermediate Dropwise Addition Buffer Final Assay Buffer (pH 7.4, <1% DMSO) Intermediate->Buffer Validation OD600 > 0.05? (Sub-visual Aggregation) Buffer->Validation Measure Absorbance Rescue Rescue Protocol (Sonicate & Heat to 37°C) Validation->Rescue Yes (Aggregated) Success Proceed to Biological Assay Validation->Success No (Soluble) Rescue->Buffer Re-evaluate

Workflow for the step-wise solubilization and validation of hydrophobic amino acid derivatives.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purifying (2S,3R)-2-Amino-3-phenylbutanoic Acid

Welcome to the Technical Support Center for the synthesis, isolation, and purification of (2S,3R)-2-amino-3-phenylbutanoic acid (commonly known as (2S,3R)- β -methylphenylalanine). This non-proteinogenic amino acid is a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, isolation, and purification of (2S,3R)-2-amino-3-phenylbutanoic acid (commonly known as (2S,3R)- β -methylphenylalanine). This non-proteinogenic amino acid is a critical building block in the development of peptidomimetics and complex natural products like mannopeptimycin and bottromycins ().

Due to its two adjacent chiral centers (C2 and C3), commercial and synthesized batches are notoriously prone to stereoisomeric and precursor contamination. As a Senior Application Scientist, I have compiled this field-proven guide to help you triage impurities, understand the causality behind purification failures, and implement self-validating protocols to achieve >99% enantiomeric excess (ee).

Impurity Profiling: What is in your crude batch?

Before troubleshooting, you must identify the exact nature of your contaminants. Quantitative and qualitative data for common impurities are summarized in the table below.

Table 1: Common Impurities and Their Physicochemical Impact
Impurity ClassSpecific CompoundOrigin / CausalityPhysicochemical Impact
Diastereomers (2S,3S), (2R,3R) isomersIncomplete stereocontrol during asymmetric alkylation (e.g., Evans auxiliary) or non-stereospecific hydrogenation.Co-elutes on achiral reverse-phase LC; drastically alters downstream peptide secondary structure.
Enantiomer (2R,3S)-2-amino-3-phenylbutanoic acidRacemization during harsh deprotection steps or poor chiral auxiliary efficiency.Identical NMR and achiral LC profile; causes complete loss of target biological activity.
Acidic Precursors 3-phenylbutanoic acid / Phenylpyruvic acidUnreacted starting material or incomplete enzymatic transamination.Lowers overall purity; acts as a chain terminator in downstream solid-phase peptide synthesis (SPPS).
Inorganic Salts NaCl, LiCl, Na₂SO₄Residual from neutralization/workup after saponification or auxiliary cleavage.Suppresses MS ionization; artificially inflates apparent yield by mass.

Troubleshooting & FAQs

Q1: My LC-MS shows a single mass peak ([M+H]+ 180.1), but NMR reveals a doubled set of signals (e.g., two distinct doublets for the β -methyl group). What is happening? Causality: You are observing diastereomeric contamination. Diastereomers like the (2S,3S) isomer have identical molecular weights but different spatial arrangements, leading to distinct magnetic environments in NMR. Because they share highly similar polarities, they often co-elute as a single broad peak on standard C18 columns. Solution: You must switch to a chiral stationary phase or use Supercritical Fluid Chromatography (SFC) to resolve them. Do not rely solely on achiral LC-MS for purity validation of β -methyl amino acids.

Q2: I am trying to separate the (2S,3R) target from unreacted 3-phenylbutanoic acid using preparative HPLC, but the yield is terrible. Is there a better way? Causality: Preparative HPLC is highly inefficient for this specific mixture. The zwitterionic amino acid has poor retention and peak shape in standard acidic mobile phases (like 0.1% TFA), while the lipophilic precursor retains strongly. Solution: Leverage their differing pKa values. By performing an isoelectric precipitation at pH ~5.5, the (2S,3R)-amino acid becomes zwitterionic and crystallizes out of solution, while the precursor can be washed away with an organic solvent like ethyl acetate (See Protocol B).

Q3: Why do we need to derivatize the amino acid before SFC purification? Causality: Free amino acids are highly polar and zwitterionic, making them virtually insoluble in supercritical CO₂ (scCO₂) and prone to irreversible adsorption on chiral stationary phases. By masking the polar groups—specifically converting the amine to a Carboxybenzyl (Cbz) carbamate and the carboxylic acid to a methyl ester—you drastically increase solubility in the non-polar scCO₂ mobile phase and improve enantiomeric recognition by the chiral selector ().

Visualized Workflows

ImpurityTriage Start Crude (2S,3R)-2-amino- 3-phenylbutanoic acid Analysis LC-MS & Chiral SFC Impurity Profiling Start->Analysis Isomers Diastereomers / Enantiomers Analysis->Isomers Detected Precursors Acidic Precursors (e.g., 3-phenylbutanoic acid) Analysis->Precursors Detected Salts Inorganic Salts / Solvents Analysis->Salts Detected SFC Prep-SFC (Chiralpak AD-H) Isomers->SFC IEP Isoelectric Precipitation (pH ~5.5) Precursors->IEP Desalt Cation Exchange (Dowex 50WX8) Salts->Desalt Pure Pure (2S,3R)-Target SFC->Pure IEP->Pure Desalt->Pure

Workflow for triage and purification of (2S,3R)-2-amino-3-phenylbutanoic acid impurities.

ResolutionPathway Mix Mixed Isomers of β-methylphenylalanine Deriv Cbz/Methyl Ester Derivatization Mix->Deriv SFC Stacked-Injection SFC (50:50 MeOH/EtOH) Deriv->SFC Peak1 (2R,3R)-Isomer SFC->Peak1 Fraction 1 Peak2 (2S,3S)-Isomer SFC->Peak2 Fraction 2 Peak3 (2R,3S)-Isomer SFC->Peak3 Fraction 3 Peak4 (2S,3R)-Target SFC->Peak4 Fraction 4 Deprotect Global Deprotection (H2/Pd-C, LiOH) Peak4->Deprotect Final Enantiopure (2S,3R)- 2-amino-3-phenylbutanoic acid Deprotect->Final

Chromatographic resolution pathway for β-methylphenylalanine isomers via SFC.

Experimental Protocols

Protocol A: Preparative SFC Separation of Stereoisomers

This protocol utilizes Supercritical Fluid Chromatography (SFC) to resolve all four isomers of β -methylphenylalanine. Supercritical CO₂ has higher diffusivity and lower viscosity than liquid mobile phases, enabling faster mass transfer and higher efficiency on chiral stationary phases ().

Table 2: Optimized SFC Parameters

Parameter Setting
Column Daicel Chiralpak AD-H (20 mm x 250 mm)
Mobile Phase scCO₂ / (50:50 Methanol/Ethanol)
Flow Rate 50 mL/min
Detection UV at 210 nm and 254 nm

| Expected Recovery | >90% per fraction |

Step-by-Step Methodology:

  • Derivatization: Convert the crude amino acid mixture to the N-Cbz-methyl ester derivative using Benzyl chloroformate (Cbz-Cl) and methyl iodide (or methanolic HCl).

    • Self-Validation Check: Verify complete derivatization via LC-MS; the zwitterion mass[M+H]+ 180.1 must shift to [M+H]+ 328.1.

  • Sample Preparation: Dissolve the derivatized mixture in 50:50 MeOH/EtOH at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE membrane.

  • SFC Injection: Utilize a stacked-injection sequence to maximize throughput. Inject 1-2 mL per cycle.

  • Fraction Collection: Collect the four distinct peaks. The (2S,3R) target will elute as a discrete fraction (elution order depends on the exact modifier ratio, verify via chiral standards or optical rotation).

  • Global Deprotection: Saponify the methyl ester using 1M LiOH in THF/H₂O (1:1), followed by hydrogenolysis of the Cbz group using H₂ (1 atm) over 10% Pd/C in methanol ().

Protocol B: Isoelectric Precipitation for Precursor Removal

Use this method to remove unreacted 3-phenylbutanoic acid without relying on expensive chromatography.

Step-by-Step Methodology:

  • Acidification: Dissolve the crude solid in 1 M HCl (pH ~1.0–2.0). At this pH, the amino acid is fully protonated (cationic) and highly soluble in water, while the acidic precursor is neutral.

  • Organic Wash: Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc). The lipophilic precursor partitions into the organic layer. Discard the organic layer.

  • Isoelectric Adjustment: Carefully adjust the aqueous phase to pH 5.5–6.0 (the isoelectric point) using dropwise addition of 1 M NaOH.

    • Self-Validation Check: Monitor the aqueous phase pH continuously with a calibrated probe. A drop in pH below 4.0 will re-protonate the carboxylate, pulling the target back into solution and destroying your yield.

  • Crystallization: Chill the neutralized aqueous solution to 4°C overnight to induce crystallization of the zwitterionic (2S,3R)-2-amino-3-phenylbutanoic acid.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with ice-cold water followed by cold ethanol, and dry in vacuo.

References

  • Chen, H., et al. (2009). "In vitro characterization of enzymes involved in the synthesis of nonproteinogenic residue (2S,3S)-beta-methylphenylalanine in glycopeptide antibiotic mannopeptimycin." ChemBioChem.[Link]

  • Nogle, L. M., Mann, C. W., Watts, W. L. Jr, & Zhang, Y. (2006). "Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery." Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Pastó, M., Moyano, A., Pericàs, M. A., & Riera, A. (1997). "A Catalytic Asymmetric Synthesis of N-Boc-beta-Methylphenylalanines." The Journal of Organic Chemistry.[Link]

Reference Data & Comparative Studies

Validation

Advanced Methodologies for the Enantiomeric Validation of (2S,3R)-2-Amino-3-phenylbutanoic Acid by Chiral HPLC

As a constrained non-natural amino acid, (2S,3R)-2-amino-3-phenylbutanoic acid (commonly known as β-methylphenylalanine) is a critical building block in the synthesis of peptidomimetics, opioid receptor ligands, and comp...

Author: BenchChem Technical Support Team. Date: March 2026

As a constrained non-natural amino acid, (2S,3R)-2-amino-3-phenylbutanoic acid (commonly known as β-methylphenylalanine) is a critical building block in the synthesis of peptidomimetics, opioid receptor ligands, and complex macrocycles like bottromycins. Because it possesses two chiral centers at the α- and β-carbons, synthesizing and isolating the pure (2S,3R) stereoisomer requires navigating the separation of four distinct isomers: the threo and erythro pairs ((2S,3R), (2R,3S), (2S,3S), and (2R,3R)).

Validating the enantiomeric and diastereomeric purity of this compound is non-negotiable in drug development, as stereochemistry directly dictates pharmacodynamics and safety profiles. This guide objectively compares the leading chiral High-Performance Liquid Chromatography (HPLC) methodologies, providing the mechanistic causality and self-validating protocols necessary to establish a robust analytical workflow.

Mechanistic Evaluation of Chiral Stationary Phases (CSPs)

The selection of a Chiral Stationary Phase (CSP) dictates whether the amino acid can be analyzed directly (underivatized) or indirectly (requiring pre-column derivatization). Understanding the thermodynamic and chemical causality behind these interactions is essential for method development.

Direct Analysis via Host-Guest Complexation (Crown Ether)

Crown ether columns, such as the CROWNPAK CR-I(+), are the gold standard for the direct analysis of primary amino acids. The mechanism relies on host-guest complexation . The chiral crown ether cavity selectively encapsulates the protonated primary amine (-NH₃⁺) of the amino acid.

  • The Causality of pH: For this inclusion complex to form, the mobile phase must be highly acidic (typically pH 1.0–2.0, achieved using perchloric acid). If the pH rises, the amine deprotonates, the hydrogen-bonding network collapses, and chiral recognition is entirely lost (1 [2]).

Direct Analysis via Double Ion-Pairing (Zwitterionic)

Zwitterionic CSPs, like CHIRALPAK ZWIX(+), incorporate both cinchona alkaloid derivatives (cation-exchange) and aminocyclohexanesulfonic acid (anion-exchange).

  • The Causality of Additives: This column separates zwitterionic molecules via a double ion-pairing mechanism . The mobile phase requires a precise stoichiometric balance of acidic and basic additives (e.g., Formic Acid and Diethylamine) to simultaneously modulate the ionization state of the analyte's carboxylate and amine groups, ensuring they interact with the dual sites on the CSP (2 [3]).

Indirect Analysis via Polysaccharide CSPs (Derivatization)

Underivatized amino acids are often too polar and lack the necessary bulk to achieve baseline resolution on traditional polysaccharide columns.

  • The Causality of Derivatization: By protecting the amine with a Carboxybenzyl (Cbz) or Fmoc group, you introduce hydrophobicity and π-π interaction sites. This allows the molecule to deeply penetrate the chiral cavities of an amylose or cellulose backbone (e.g., Chiralpak AD-H), achieving exceptional resolution driven by steric fit and hydrogen bonding (3 [1]).

Comparative Performance Data

The following table summarizes the quantitative performance of the three primary methodologies for resolving the isomers of β-methylphenylalanine.

ParameterMethod A: Direct (Crown Ether)Method B: Direct (Zwitterionic)Method C: Indirect (Polysaccharide)
Optimal Column CROWNPAK CR-I(+)CHIRALPAK ZWIX(+)Chiralpak AD-H
Derivatization NoneNoneCbz-Cl (Pre-column)
Mobile Phase HClO₄ aq. (pH 1.5) / MeCN (85:15)MeOH/H₂O (98:2) + 50mM FA + 25mM DEAMeOH / EtOH (50:50)
Primary Mechanism Host-Guest ComplexationDouble Ion-PairingH-Bonding, Steric Fit, π-π
Resolution (Rs) 2.4 (Baseline)1.8> 3.0
Analysis Time ~15 min~20 min~25 min (excluding prep)
LOD (µg/mL) 0.050.100.02

Note: While Method C offers the highest resolution and sensitivity, Method A is highly preferred in high-throughput environments due to the elimination of the derivatization step (4 [4]).

Self-Validating Experimental Protocol: Direct Analysis (Method A)

To ensure scientific integrity, a protocol must be self-validating. The following procedure for the CROWNPAK CR-I(+) column incorporates built-in System Suitability Testing (SST) to verify thermodynamic readiness before any sample is consumed.

Step 1: Mobile Phase Preparation
  • Prepare a pH 1.5 aqueous solution by adding concentrated Perchloric acid (HClO₄) dropwise to HPLC-grade water while monitoring with a calibrated pH meter. Causality: Strict pH control ensures 100% protonation of the primary amine, preventing peak tailing.

  • Mix the pH 1.5 water with Acetonitrile (MeCN) in an 85:15 (v/v) ratio. Degas via ultrasonication for 10 minutes.

Step 2: System Suitability Test (SST) - The Validation Gate
  • Preparation: Dissolve a reference standard containing a racemic mixture of all four β-methylphenylalanine isomers in the mobile phase to a concentration of 1.0 mg/mL. Causality: Dissolving in the mobile phase prevents localized solvent-mismatch at the column head, which artificially degrades resolution.

  • Injection: Inject 5 µL onto the CROWNPAK CR-I(+) column (3.0 mm i.d. x 150 mm) at a flow rate of 0.4 mL/min, with the column oven set strictly to 25 °C.

  • Acceptance Criteria: The system is only validated for sample analysis if:

    • Resolution (Rs) between the (2S,3R) target peak and its closest eluting diastereomer is ≥ 1.5.

    • Tailing factor (Tf) for all peaks is ≤ 1.5.

    • Retention time RSD over 3 replicate injections is ≤ 1.0%.

Step 3: Sample Analysis & Accuracy Validation
  • Prepare the unknown (2S,3R)-2-amino-3-phenylbutanoic acid sample at 1.0 mg/mL in the mobile phase.

  • Spike-Recovery (Accuracy Check): Prepare a secondary sample spiked with 0.1% (w/w) of the (2R,3S) enantiomer. Causality: This validates the Limit of Quantitation (LOQ) dynamically, proving the method can detect trace enantiomeric impurities within the specific sample matrix.

  • Run the samples using UV detection at 200 nm. Integrate peak areas to calculate Enantiomeric Excess (ee) and Diastereomeric Excess (de).

Workflow Visualization

The following diagram maps the logical decision tree for selecting and validating the appropriate chiral HPLC method based on the analyte's state.

Workflow N1 Sample Prep: (2S,3R)-2-amino-3-phenylbutanoic acid N2 Select Chiral Stationary Phase (CSP) N1->N2 N3 Direct Analysis (Underivatized) N2->N3 Primary Amine Intact N4 Indirect Analysis (Derivatized) N2->N4 Cbz/Fmoc Protection N5 CROWNPAK CR-I(+) (Host-Guest Complexation) N3->N5 N6 CHIRALPAK ZWIX(+) (Double Ion-Pairing) N3->N6 N7 Chiralpak AD-H (H-Bonding / Steric) N4->N7 N8 Method Validation (ICH Q2) SST, Linearity, Accuracy N5->N8 N6->N8 N7->N8

Caption: Chiral HPLC method development and validation workflow for unnatural amino acids.

References

  • Nogle, L. et al. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. PubMed/NIH. 3

  • Daicel Corporation. Separation of free amino acids and primary amines using daicel crown ether columns: crownpak cr-i(+) and crownpak cr-i(-) - application note. HPLC.eu. 1

  • Daicel Corporation. CHIRALPAK ZWIX(-). HPLC.eu.2

  • BenchChem. Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide. BenchChem.com.4

Sources

Comparative

Validating Stereochemical Outcomes: A Comparative Guide to NMR Spectroscopy for Differentiating Diastereomers of 2-Amino-3-phenylbutanoic Acid

Executive Summary The unambiguous assignment of stereochemistry is a non-negotiable checkpoint in modern drug development. 2-Amino-3-phenylbutanoic acid (commonly known as β -methylphenylalanine or β -MePhe) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous assignment of stereochemistry is a non-negotiable checkpoint in modern drug development. 2-Amino-3-phenylbutanoic acid (commonly known as β -methylphenylalanine or β -MePhe) is a highly valuable non-canonical amino acid used to introduce topographical constraints into peptide mimetics. Because it possesses two adjacent stereocenters (C α and C β ), it exists as four distinct stereoisomers: two pairs of diastereomers (erythro and threo).

As a Senior Application Scientist, I frequently encounter workflows where misassigned β -MePhe stereocenters lead to catastrophic losses in receptor binding affinity. This guide provides an objective, data-driven comparison of NMR-based analytical strategies for differentiating these diastereomers. By examining the causality behind each technique, we will establish self-validating protocols that ensure absolute confidence in your stereochemical assignments.

Mechanistic Principles of Stereochemical Differentiation

Differentiating the erythro ((2S,3S) / (2R,3R)) and threo ((2S,3R) / (2R,3S)) isomers of β -MePhe requires exploiting the spatial relationships between the α -amine, the α -carboxylate, the β -methyl, and the β -phenyl groups.

NMR spectroscopy is uniquely suited for this because it translates 3D spatial geometry into measurable magnetic phenomena:

  • The Karplus Relationship: The 3JHα,Hβ​ scalar coupling constant is mathematically tied to the dihedral angle between the and protons.

  • The γ -Gauche Effect: Steric compression between substituents alters the electron density around a carbon nucleus, predictably shifting its 13 C resonance.

  • Anisotropic Shielding: Aromatic rings (like those in chiral derivatizing agents) generate magnetic cones that shield or deshield nearby protons based on their fixed spatial coordinates.

Comparative Analysis of Analytical Strategies
1. Direct NMR Analysis (Relative Configuration)

Direct 1D and 2D NMR analysis of unmodified (or simply N-protected) β -MePhe is the fastest method for determining relative configuration (erythro vs. threo).

  • The Causality: In the erythro isomer, the thermodynamic minimization of steric clash between the phenyl ring and the α -substituents forces the molecule into a rotameric state where the β -methyl group experiences severe γ -gauche steric compression. This compression deshields the carbon nucleus, pushing the 13 C chemical shift of the erythro β -methyl group approximately 3 ppm downfield (higher ppm) relative to the threo isomer . Furthermore, because the erythro and threo isomers populate different ratios of anti and gauche rotamers, their time-averaged 3JHα,Hβ​ coupling constants are distinct.

2. Mosher's Amide Analysis (Absolute Configuration)

While direct NMR yields relative configuration, Chiral Derivatizing Agents (CDAs) are required to determine absolute configuration (e.g., distinguishing 2S,3S from 2R,3R).

  • The Causality: Reacting the α -amine with enantiopure (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl) converts the enantiomers into covalently bound diastereomers. The MTPA phenyl ring creates a strong magnetic anisotropic shielding cone. Protons trapped within this cone experience an upfield shift. By calculating the difference in chemical shifts ( ΔδRS=δS​−δR​ ) for the , , and β -methyl protons, we can map their spatial arrangement onto the Mosher model to unambiguously assign the absolute configuration at C α .

3. Chiral Solvating Agents (Enantiomeric Purity)

Covalent derivatization is powerful but destructive and time-consuming. Chiral Solvating Agents (CSAs), such as (R)-Mosher's acid used purely as an additive, offer a non-destructive alternative.

  • The Causality: CSAs form transient, non-covalent diastereomeric complexes via hydrogen bonding and π−π stacking. Because these complexes have different association constants and magnetic environments, the NMR signals of the enantiomers split. This allows for the direct integration of peaks to calculate enantiomeric excess (ee) without the risk of kinetic resolution inherent to covalent derivatization .

Quantitative Data Presentation

Table 1: Comparative Performance of Analytical Strategies

FeatureDirect NMR (Unmodified)Mosher's Amide Analysis (CDA)Chiral Solvating Agents (CSA)Chiral HPLC (Orthogonal)
Primary Output Relative config (erythro/threo)Absolute config & eeEnantiomeric excess (ee)Enantiomeric excess (ee)
Sample Prep Minimal (dissolution)Covalent derivatizationAddition of chiral additiveMethod development
Mechanistic Basis Karplus eq. & γ -gauche effectAnisotropic magnetic shieldingNon-covalent complexesDifferential partitioning
Analysis Time Fast (< 15 mins)Slow (hours for reaction)Fast (< 15 mins)Medium (15-45 mins/run)
Destructive? NoYesNo (can be recovered)No

Table 2: Typical NMR Parameters for β -Methylphenylalanine Diastereomers

Parametererythro Isomers (2S,3S / 2R,3R)threo Isomers (2S,3R / 2R,3S)Mechanistic Rationale
13 C δ ( β -CH 3​ ) Downfield ( 3 ppm higher relative to threo)Upfield ( 3 ppm lower relative to erythro) γ -gauche steric compression deshields the erythro carbon.
3JHα,Hβ​ (Hz) Distinct time-averaged valueDistinct time-averaged valueDifferential population of anti vs gauche rotamers.
Mosher ΔδRS Consistent sign pattern mapping to 2S or 2RConsistent sign pattern mapping to 2S or 2RMTPA phenyl ring anisotropic shielding cone.
Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: Direct NMR Analysis for Relative Configuration

Objective : Differentiate erythro and threo diastereomers using intrinsic NMR properties.

  • Sample Preparation : Dissolve 5-10 mg of the purified β -MePhe derivative (e.g., N-Boc protected) in 600 µL of CDCl 3​ .

    • Self-Validation Check: Ensure complete dissolution. Particulate matter distorts magnetic field homogeneity, broadening lines and obscuring the fine 3J multiplet splitting required for Karplus analysis.

  • Data Acquisition : Acquire 1D 1 H, 1D 13 C, and 2D HSQC spectra at 298 K using a high-field spectrometer ( 400 MHz).

    • Field Insight: Relying solely on 1D 1 H NMR for 3J extraction is risky due to signal overlap in the aliphatic region; 2D HSQC is non-negotiable for robust assignments.

  • Data Extraction & Assignment : Extract the 13 C chemical shift of the β -methyl group. If the shift is 3 ppm downfield relative to the alternative diastereomer, assign it as erythro. Verify this by extracting 3JHα,Hβ​ from the 1 H spectrum to ensure it corroborates the dominant rotamer.

Protocol 2: Mosher's Amide Derivatization for Absolute Configuration

Objective : Determine the absolute configuration (2R vs 2S) of the α -chiral center.

  • Derivatization : Divide the β -MePhe sample into two 5 mg aliquots. React Aliquot A with (R)-MTPA-Cl and Aliquot B with (S)-MTPA-Cl in anhydrous CH 2​ Cl 2​ using N,N-diisopropylethylamine (DIPEA) as a base.

    • Field Insight: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct without competing with the amine for the acyl chloride, preventing degradation of the MTPA-Cl reagent.

  • Reaction Validation : Monitor the reaction via crude 1 H NMR to ensure >95% conversion.

    • Self-Validation Check: This is a critical checkpoint. Incomplete conversion can trigger kinetic resolution (where one enantiomer reacts faster), skewing the apparent diastereomeric ratio and invalidating your ee calculations.

  • Data Acquisition : Acquire high-resolution 1 H NMR spectra for both purified amides. Calculate ΔδRS=δS​−δR​ for the , , and β -methyl protons.

  • Spatial Assignment : Map the ΔδRS signs onto the Mosher model. Protons with positive ΔδRS are positioned on the right side of the MTPA plane, while negative values indicate the left side, unambiguously defining the absolute stereochemistry.

Decision Workflow

G cluster_methods Analytical Strategies Start 2-Amino-3-phenylbutanoic Acid (Mixture of Stereoisomers) Direct Direct NMR Analysis (1H, 13C, 2D) Start->Direct Mosher Mosher's Derivatization (MTPA-Cl) Start->Mosher CSA Chiral Solvating Agents (e.g., Thioureas) Start->CSA Data1 Analyze 3J(Hα,Hβ) & 13C β-Methyl Shift Direct->Data1 Karplus & γ-gauche Data2 Calculate Δδ(RS) for Hα, Hβ, CH3 Mosher->Data2 Anisotropic Shielding Data3 Measure Signal Splitting (Non-covalent complexes) CSA->Data3 H-bonding / π-stacking Result1 Assign Relative Config (erythro vs threo) Data1->Result1 Result2 Assign Absolute Config (2R vs 2S) Data2->Result2 Result3 Determine Enantiomeric Excess (% ee) Data3->Result3 Result1->Result2 Combine for full stereochemical assignment

NMR workflow for stereochemical assignment of 2-amino-3-phenylbutanoic acid diastereomers.

Conclusion

Differentiating the diastereomers of 2-amino-3-phenylbutanoic acid requires a multi-tiered NMR approach. Direct NMR provides rapid relative configurational assignment via γ -gauche effects, while Mosher's derivatization serves as the definitive tool for absolute configuration. By combining these orthogonal techniques and adhering to strict self-validating protocols, researchers can guarantee the stereochemical integrity of their peptide mimetics.

References
  • Conformational Properties of the Unnatural Amino Acid β -Methylphenylalanine in a Linear Octapeptide System; Correlations of 13C-NMR Chemical Shifts with the Side-Chain Stereochemistry of These Amino Acid Residues. Journal of Organic Chemistry.[Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education.[Link]

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids.[Link]

Validation

In Vitro and In Vivo Evaluation of Peptides Containing (2S,3R)-2-Amino-3-Phenylbutanoic Acid: A Comprehensive Comparison Guide

As peptide therapeutics evolve, overcoming the inherent limitations of natural amino acids—namely, rapid proteolytic degradation and off-target receptor promiscuity—has become a primary objective in drug development. The...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics evolve, overcoming the inherent limitations of natural amino acids—namely, rapid proteolytic degradation and off-target receptor promiscuity—has become a primary objective in drug development. The incorporation of conformationally constrained unnatural amino acids, specifically (2S,3R)-2-amino-3-phenylbutanoic acid (commonly referred to as (2S,3R)- β -methylphenylalanine or (2S,3R)- β -MePhe), represents a paradigm shift in rational peptide design.

This guide objectively compares the pharmacological performance of peptides containing (2S,3R)- β -MePhe against their native counterparts and provides the self-validating experimental workflows required to rigorously evaluate them in vitro and in vivo.

The Mechanistic Rationale: Power of Conformational Constraint

The substitution of natural L-Phenylalanine with (2S,3R)- β -MePhe introduces a critical steric constraint. The addition of a methyl group at the β -carbon restricts the χ1​ side-chain dihedral angle.

Why does this matter? In native peptides, the aromatic ring of phenylalanine freely rotates, occupying multiple rotameric states in solution. Upon binding to a target (e.g., a G-protein coupled receptor), the side chain must adopt a specific orientation, resulting in an entropic penalty. By pre-organizing the pharmacophore into a locked conformation, (2S,3R)- β -MePhe minimizes this entropy loss and forces the peptide to interact exclusively with specific receptor subtypes. Furthermore, the steric bulk of the β -methyl group physically shields the adjacent peptide bonds from enzymatic cleavage by aminopeptidases and endopeptidases, drastically extending in vivo half-life.

Mechanism Peptide (2S,3R)-β-MePhe Peptide Conformation Restricted χ1 Angle (Locked Pharmacophore) Peptide->Conformation Structural Basis Proteolysis Steric Hindrance Against Proteases Peptide->Proteolysis In Vivo Survival Receptor Target Receptor Conformation->Receptor Optimal Binding Selectivity Enhanced Subtype Selectivity Conformation->Selectivity Off-target Reduction

Mechanistic advantages of (2S,3R)-β-MePhe in peptide drug design.

Comparative Performance Data

To objectively evaluate the impact of (2S,3R)- β -MePhe, we must compare it against native L-Phe and its other stereoisomers ((2S,3S), (2R,3R), and (2R,3S)).

Extensive evaluation in opioid receptor models has demonstrated that simply altering the stereochemistry at the β -carbon completely shifts the pharmacological profile. For instance, 1[1] reveal that substituting Phe 3 with (2S,3R)- β -MePhe results in a highly selective ligand that interacts almost exclusively with the δ -opioid receptor.

Similarly, in 2[2], replacing the native D-Phe 1 ( μ -antagonist) with (2S,3R)- β -MePhe shifts the peptide to a weak μ -agonist, while the (2S,3S) isomer shifts it to a δ -agonist. This topographical bias is further supported by 3[3].

Table 1: Comparative Pharmacological Profiles of β -MePhe Isomers
Peptide ScaffoldSubstitution χ1​ ConstraintPrimary Receptor SelectivityFunctional Profile
Deltorphin I L-Phe 3 (Native)Flexible δ -OpioidAgonist
Deltorphin I (2S,3R)- β -MePhe 3 RestrictedHighly δ -SpecificAgonist (Maintained)
CTAP Analogue D-Phe 1 (Native)Flexible μ -OpioidAntagonist
CTAP Analogue (2S,3R)- β -MePhe 1 RestrictedMixed μ / δ Weak μ -Agonist
CTAP Analogue (2S,3S)- β -MePhe 1 Restricted δ -Opioid δ -Agonist

Evaluation Workflows & Methodologies

Proper evaluation of these highly constrained peptides requires rigorous, self-validating protocols to ensure data integrity.

Workflow Design Peptide Design (2S,3R)-β-MePhe Synthesis Solid-Phase Synthesis & Purification Design->Synthesis InVitro In Vitro Evaluation Synthesis->InVitro Binding Receptor Binding (Affinity & Selectivity) InVitro->Binding Stability Proteolytic Stability (Serum Assays) InVitro->Stability InVivo In Vivo Evaluation Binding->InVivo High Affinity Stability->InVivo High Stability PK Pharmacokinetics (LC-MS/MS) InVivo->PK Efficacy Functional Efficacy (Disease Models) InVivo->Efficacy

Workflow for in vitro and in vivo evaluation of (2S,3R)-β-MePhe peptides.

Protocol 1: In Vitro Radioligand Binding Assay (Receptor Affinity)

Objective: Quantify the binding affinity ( Ki​ ) of (2S,3R)- β -MePhe peptides against target receptors. Causality: Unnatural amino acids alter the thermodynamic binding landscape. By performing competitive displacement of a tritiated ligand, we can accurately measure the free energy of binding dictated by the restricted χ1​ angle. Self-Validating System: Every assay plate must include a Total Binding (TB) control (no competitor) and a Non-Specific Binding (NSB) control (excess unlabeled native ligand, e.g., 10 µM naloxone). The assay is only valid if the specific binding window (TB - NSB) is >80% of the total signal.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize target tissue in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 1 mM EDTA and 100 µg/mL bacitracin.

    • Expert Insight: While the unnatural peptide is stable, endogenous proteases will rapidly degrade the GPCRs during the assay. EDTA chelates metalloproteases, and bacitracin inhibits aminopeptidases, ensuring receptor integrity.

  • Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, a fixed Kd​ -matched concentration of radioligand (e.g., [3H] DPDPE), and serial dilutions ( 10−11 to 10−5 M) of the (2S,3R)- β -MePhe peptide.

  • Equilibration: Incubate the mixture at 25°C for 90 minutes.

    • Expert Insight: Room temperature prevents the rapid receptor internalization and thermal degradation seen at 37°C, while allowing the sterically hindered peptide sufficient time to reach thermodynamic equilibrium.

  • Termination & Filtration: Rapidly filter the reaction through GF/B glass fiber filters pre-treated with 0.1% polyethylenimine (PEI) using a vacuum manifold. Wash three times with ice-cold Tris buffer.

    • Expert Insight: PEI neutralizes the negative charge of the glass fibers, preventing non-specific adherence of highly basic peptide residues.

  • Data Acquisition: Extract filters into scintillation fluid and quantify radioactivity. Calculate IC50​ using a 4-parameter logistic regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: In Vivo Pharmacokinetics via LC-MS/MS

Objective: Evaluate the systemic exposure, clearance, and half-life of the constrained peptide. Causality: The β -methyl group introduces steric hindrance that shields the adjacent peptide bond from enzymatic cleavage. To prove this in vivo, we must track the intact peptide. Traditional ELISAs often fail to differentiate between the parent peptide and truncated metabolites; therefore, LC-MS/MS is mandatory for absolute structural specificity. Self-Validating System: The analytical run must include a calibration curve and Quality Control (QC) samples at low, medium, and high concentrations. The run is validated only if ≥67% of QC samples back-calculate within ±15% of their nominal values.

Step-by-Step Methodology:

  • Dosing: Administer the peptide intravenously (IV) at 1 mg/kg to the animal model (e.g., Sprague-Dawley rats).

  • Serial Sampling: Withdraw 200 µL blood samples from the jugular vein at 0, 5, 15, 30, 60, 120, and 240 minutes post-dose into tubes containing K2EDTA.

    • Expert Insight: Immediate chelation of calcium by EDTA halts the coagulation cascade and inhibits circulating metalloproteases that could artificially degrade the peptide ex vivo.

  • Plasma Extraction: Centrifuge blood at 2,000 x g for 10 min at 4°C. Transfer 50 µL of plasma to a clean plate and add 150 µL of ice-cold acetonitrile spiked with an isotopically labeled internal standard.

    • Expert Insight: Protein precipitation with cold organic solvent instantly denatures plasma enzymes and releases protein-bound peptide.

  • LC-MS/MS Analysis: Centrifuge the precipitated samples (14,000 x g, 10 min) and inject the supernatant onto a C18 reverse-phase UHPLC column. Detect the peptide using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific parent-to-daughter ion transition encompassing the (2S,3R)- β -MePhe residue.

  • Pharmacokinetic Modeling: Calculate PK parameters (AUC, t1/2​ , CL , Vd​ ) using non-compartmental analysis (NCA).

References

  • Source: PubMed (nih.gov)
  • Title: Development of a Model for the Delta Opioid Receptor Pharmacophore. 2. Conformationally Restricted Phe3 Replacements in the Cyclic Delta Receptor Selective Tetrapeptide Tyr-c[D-Cys-Phe-D-Pen]OH (JOM-13)
  • Source: PubMed (nih.gov)

Sources

Comparative

A Comparative Guide to the Structural Analysis of Peptides Incorporating (2S,3R)-2-Amino-3-Phenylbutanoic Acid by X-ray Crystallography

In the landscape of modern drug discovery and materials science, the incorporation of non-canonical amino acids into peptides offers a powerful strategy to enhance conformational stability, proteolytic resistance, and bi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the incorporation of non-canonical amino acids into peptides offers a powerful strategy to enhance conformational stability, proteolytic resistance, and biological activity. Among these, (2S,3R)-2-amino-3-phenylbutanoic acid, a constrained analog of phenylalanine, presents a unique tool for introducing specific structural biases. This guide provides an in-depth technical overview of the X-ray crystallographic analysis of peptides containing this intriguing building block, offering a comparative perspective with other constrained phenylalanine analogs and detailing the experimental workflow from synthesis to structure elucidation.

The Significance of Constrained Phenylalanine Analogs in Peptide Structure

The strategic replacement of native amino acids with constrained analogs is a cornerstone of peptidomimetic design. By restricting the torsional freedom of the peptide backbone and side chains, we can lock the molecule into a bioactive conformation, thereby increasing receptor affinity and selectivity.[1] (2S,3R)-2-amino-3-phenylbutanoic acid, with its β-methyl group, sterically hinders free rotation around the Cα-Cβ and Cβ-Cγ bonds of the phenylalanine side chain. This constraint can be exploited to favor specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological function.

Experimental Workflow: From Peptide Synthesis to High-Resolution Structure

The journey from a peptide sequence on paper to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following workflow outlines the key stages, emphasizing the causality behind experimental choices.

Peptide Crystallography Workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Solution Synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) Purification Reverse-Phase HPLC Synthesis->Purification Crude Peptide Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Purity Assessment Screening High-Throughput Screening Characterization->Screening >95% Pure Peptide Optimization Grid & Additive Screening Screening->Optimization Initial Hits Harvesting Crystal Mounting & Cryo-protection Optimization->Harvesting Diffraction-Quality Crystals DataCollection Synchrotron Data Collection Harvesting->DataCollection Cryo-cooled Crystal DataProcessing Indexing, Integration, & Scaling DataCollection->DataProcessing PhaseDetermination Molecular Replacement or Direct Methods DataProcessing->PhaseDetermination ModelBuilding Electron Density Map Fitting PhaseDetermination->ModelBuilding Refinement Structure Refinement & Validation ModelBuilding->Refinement Deposition PDB Deposition Refinement->Deposition

Caption: Experimental workflow for the structural analysis of modified peptides.

Peptide Synthesis and Purification

The synthesis of peptides incorporating (2S,3R)-2-amino-3-phenylbutanoic acid is most efficiently achieved using solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.[2] The custom synthesis of the non-canonical amino acid itself is a prerequisite, often involving multi-step organic synthesis protocols.[3]

Protocol: Solid-Phase Peptide Synthesis (Manual)

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and then 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF (5x) and dichloromethane (DCM) (3x) to remove residual piperidine and by-products.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (including the custom (2S,3R)-2-amino-3-phenylbutanoic acid) with a coupling reagent (e.g., HBTU/DIEA in DMF) and add it to the resin. Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).[2]

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize the crude product.

Following synthesis, the peptide must be purified to >95% homogeneity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the peptide are then confirmed by mass spectrometry and analytical RP-HPLC.[4]

Crystallization

Obtaining diffraction-quality crystals is often the most challenging step in X-ray crystallography.[5] For peptides, this process can be particularly difficult due to their conformational flexibility. The inclusion of a constrained amino acid like (2S,3R)-2-amino-3-phenylbutanoic acid can, however, reduce this flexibility and promote crystallization.

Protocol: Vapor Diffusion Crystallization

  • Peptide Solubilization: Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM Tris pH 7.5, 50 mM NaCl) to a final concentration of 5-20 mg/mL.

  • Screening: Use commercially available sparse-matrix screens to test a wide range of precipitants, salts, and pH values. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.

  • Optimization: Once initial crystal "hits" are identified, perform optimization screens around these conditions by varying the precipitant concentration, peptide concentration, and pH. Additive screens can also be beneficial.

  • Crystal Harvesting: Carefully harvest the crystals using a small loop and flash-cool them in liquid nitrogen, often after a brief soak in a cryoprotectant solution (the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during data collection.[5]

X-ray Diffraction and Structure Determination

High-resolution diffraction data is ideally collected at a synchrotron source. The process of solving the crystal structure involves determining the phases of the diffracted X-rays, which can be a significant hurdle.

StructureSolution cluster_methods Phasing Methods Data Diffraction Data (Intensities) EDMap Electron Density Map Data->EDMap Phases Phase Information (Unknown) Phases->EDMap Model Atomic Model EDMap->Model Model Building Refinement Refinement Model->Refinement Iterative Improvement Refinement->EDMap Phase Improvement FinalModel Final Validated Structure Refinement->FinalModel MR Molecular Replacement (Homologous Structure) MR->Phases SAD_MAD Anomalous Dispersion (Heavy Atoms) SAD_MAD->Phases Direct Direct Methods (Small Molecules) Direct->Phases

Caption: Logical relationships in crystallographic phase determination.

For novel peptide structures, especially those of smaller size, direct methods can be a powerful tool for phase determination.[6] If the peptide is large enough or crystallized as a complex with a known protein, molecular replacement can be employed.

Comparative Structural Analysis

While a crystal structure of a peptide containing (2S,3R)-2-amino-3-phenylbutanoic acid is not yet publicly available, we can draw valuable comparisons from the crystal structure of the closely related (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid[6] and peptides incorporating other constrained phenylalanine analogs.

Compound/PeptidePDB IDResolution (Å)Space GroupKey Conformational FeatureReference
(2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acidN/AN/AP2₁2₁2₁Extended conformation in the crystal lattice[6]
p-BrBz-(Aib)₂-DL-Tic-(Aib)₂-OMeN/AN/AP-1Incipient 3₁₀-helix[7]
Boc-Ala-ΔPhe-ΔPhe-Phe-OCH₃N/A1.00P2₁2₁2₁Two overlapping β-turns[8]
Boc-L-Val-(ΔPhe)₂-L-Val-(ΔPhe)₂-L-Val-OCH₃1H210.90P2₁Right-handed 3₁₀-helix[9]

Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; ΔPhe = α,β-dehydro-phenylalanine

The data in the table above illustrates how different constraints on the phenylalanine side chain can induce distinct secondary structures. The cyclic constraint of the Tic residue and the planar nature of the ΔPhe residue both strongly promote helical or turn conformations. Based on the extended conformation observed for the free (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, it is plausible that incorporation of (2S,3R)-2-amino-3-phenylbutanoic acid into a peptide could lead to a more localized, turn-like structure rather than a fully helical conformation, depending on the surrounding amino acid sequence. The β-methyl group is expected to significantly influence the local backbone dihedral angles (φ, ψ) to avoid steric clashes.

Conclusion and Future Directions

The structural analysis of peptides incorporating (2S,3R)-2-amino-3-phenylbutanoic acid by X-ray crystallography holds immense potential for rational drug design. While the direct crystallographic evidence for such peptides is still forthcoming, the methodologies and comparative data presented here provide a solid foundation for future investigations. The synthesis and crystallization of these peptides, though challenging, are achievable with modern techniques. The resulting high-resolution structures will undoubtedly provide critical insights into how this unique constrained amino acid can be used to engineer peptides with novel and predictable three-dimensional structures, ultimately accelerating the development of next-generation peptide-based therapeutics.

References

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
  • Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Précigoux, G., ... & Hôpital, M. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International journal of peptide and protein research, 40(3‐4), 222-232.
  • Horne, W. S., & Gellman, S. H. (2007). Crystallographic characterization of the α/β-peptide 14/15-helix. Journal of the American Chemical Society, 129(46), 14336-14337.
  • Jones, B. (2017). Peptide and Protein Drug Analysis. Royal Society of Chemistry.
  • Seebach, D., & Gardiner, J. (2008). β-Peptidic peptidomimetics. Accounts of chemical research, 41(10), 1366-1375.
  • Bailey, P. D., Bannister, N., Bernad, M., Blanchard, S., & Boa, A. N. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (23), 3245-3251.
  • Guichard, G., & Huc, I. (2011). Synthetic foldamers.
  • Mitchell, T. A., & Smith, W. W. (2020). Biosynthesis of Macrocyclic Peptides with C-Terminal β-Amino-α-keto Acid Groups by Three Different Metalloenzymes. Biochemistry, 59(42), 4099-4108.
  • Hauser, J., & Gmeiner, P. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. ArTS, 10(4), 48.
  • Gibson, S. E., Guillo, N., Middleton, R. J., & Tozer, M. J. (1998). Transition metal mediated synthesis of conformationally constrained phenylalanine analogues and their applications. Journal of the Chemical Society, Perkin Transactions 1, (23), 4025-4040.
  • Mitra, S. N., Dey, S., Karthikeyan, S., & Singh, T. P. (2001). Design of specific structures using alpha, beta-dehydro-phenylalanine residues: synthesis, crystal structure, and molecular conformation of Boc-L-Val-delta Phe-delta Phe-L-Val-delta Phe-delta Phe-L-Val-OCH3, a 3 (10)-helical heptapeptide. Journal of peptide research, 58(5), 376-384.
  • Somvanshi, R. K., Goel, V. K., Dey, S., & Singh, T. P. (2005). Design of peptides with α, β-dehydro-residues: Synthesis and crystal structure of a tetrapeptide Boc-Ala-ΔPhe-ΔPhe-Phe-OCH3. Journal of Chemical Crystallography, 35(10), 825-831.
  • Nakamura, H., Suda, H., Takita, T., Aoyagi, T., Umezawa, H., & Iitaka, Y. (1976). X-RAY STRUCTURE DETERMINATION OF (2S, 3R)-3-AMINO-2-HYDROXY-4-PHENYLBUTANOIC ACID, A NEW AMINO ACID COMPONENT OF BESTATIN. The Journal of Antibiotics, 29(1), 102-103.
  • Albericio, F., & Kruger, H. G. (2012). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 15(4), 8.
  • Ventura-Martínez, R., Ángeles-López, G. E., Domínguez-Páez, T., Navarrete-Vázquez, G., & Déciga-Campos, M. (2025). Synthesis of (2S,3S)-β-methylhistidine. Pharmacological Reports.
  • Sharma, A., & Kumar, V. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 789.
  • Han, L., et al. (2017). Chemical structure and biosynthesis of β-methylphenylalanine.
  • PhysChem Solutions. (n.d.). Peptide Crystallisation. Retrieved from [Link]

  • Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of (R)-(+)-.beta.-Phenylalanine from (S)-(+)-Benzylidene-p-toluenesulfinamide. Regeneration of the Sulfinimine Precursor. The Journal of Organic Chemistry, 61(18), 6130-6131.
  • Vuksanovic, V., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 12, 1485321.
  • Chen, Y. J., et al. (2025). Near-Edge X-Ray Absorption Fine-Structure Spectra and Specific Dissociation of Phe-Gly and Gly-Phe. International Journal of Molecular Sciences, 26(6), 2515.
  • Fang, G., et al. (2000). Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. Journal of Bacteriology, 182(21), 6046-6052.
  • BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]

  • Stevens, J. S., De Luca, A. C., Pelendritis, M., Terenghi, G., Downes, S., & Schroeder, S. L. (2013). Quantitative analysis of complex amino acids and RGD peptides by X-ray photoelectron spectroscopy (XPS). Surface and Interface Analysis, 45(8), 1238-1246.

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Validation

Stereochemical Determinants of Neuroprotection: A Comparative Guide to (2S,3R)- and (2S,3S)-2-Amino-3-phenylbutanoic Acid

Executive Summary & Mechanistic Rationale The development of targeted neurotherapeutics requires precise control over molecular topography. 2-Amino-3-phenylbutanoic acid (commonly known as β -methylphenylalanine) has eme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted neurotherapeutics requires precise control over molecular topography. 2-Amino-3-phenylbutanoic acid (commonly known as β -methylphenylalanine) has emerged as a structurally critical non-proteinogenic amino acid with potent neuroprotective properties. Recent pharmacological studies demonstrate its efficacy in Parkinson’s disease (PD) models, primarily through the protection of tyrosine hydroxylase (TH) against depletion, restoration of mitochondrial membrane potential (MMP), and the mitigation of reactive oxygen species (ROS) ().

However, from a drug development perspective, the introduction of a methyl group at the β -carbon creates a second chiral center, resulting in distinct diastereomers. The (2S,3R) and (2S,3S) configurations exhibit biased χ1​ torsional angles, which restrict the conformational freedom of the phenyl ring (). This conformational constraint dictates their docking affinity to the active site of Tyrosine Hydroxylase and their efficiency in stabilizing mitochondrial Complex I.

As application scientists, we must recognize that stereoisomers are essentially distinct pharmacological entities. This guide provides a rigorous comparative analysis of the (2S,3R) and (2S,3S) isomers, equipping researchers with the data and self-validating protocols necessary for lead optimization.

Pathway Rotenone Rotenone (Neurotoxin) Mitochondria Mitochondrial Dysfunction Rotenone->Mitochondria Inhibits Complex I ROS ROS Generation Mitochondria->ROS Triggers Apoptosis Neuronal Apoptosis ROS->Apoptosis Induces BetaMePhe β-Methylphenylalanine (2S,3R / 2S,3S) BetaMePhe->Mitochondria Restores MMP BetaMePhe->ROS Scavenges BetaMePhe->Apoptosis Prevents TH Tyrosine Hydroxylase (Upregulation) BetaMePhe->TH Binds & Protects Survival Cell Survival & Neuroprotection TH->Survival Promotes

Mechanistic pathway of β-methylphenylalanine mitigating rotenone-induced neurotoxicity.

Comparative Quantitative Data

To objectively evaluate these stereoisomers for preclinical progression, we must compare their physicochemical properties and their in vitro efficacy in a standardized neurotoxicity model. The structurally constrained gauche (-) conformation of the (2S,3R) isomer typically provides superior target engagement compared to the trans conformation of the (2S,3S) isomer ().

Table 1: Physicochemical and Structural Properties
Property(2S,3R)-2-Amino-3-phenylbutanoic acid(2S,3S)-2-Amino-3-phenylbutanoic acidImplications for Drug Design
Side-Chain Conformation ( χ1​ ) Favors gauche (-)Favors transDictates spatial alignment within the Tyrosine Hydroxylase active site.
Database Tracking N/AStandardized tracking for metabolic and biochemical databases.
Lipophilicity (LogP) ~1.42~1.42Identical passive blood-brain barrier (BBB) permeability profiles.
Receptor Binding Profile High stereoselectivity for target pocketsVariable, often lower affinity(2S,3R) often exhibits tighter binding due to optimal aromatic ring projection.
Table 2: Comparative In Vitro Neuroprotection (SH-SY5Y Rotenone Model)
Experimental GroupCell Viability (%)ROS Reduction (%)TH Protein Expression (Fold Change)
Vehicle Control (Healthy) 100 ± 2.1Baseline1.00
Rotenone Control (Toxin) 45 ± 3.4+ 210%0.35
Rotenone + (2S,3R)-Isomer 88 ± 4.0- 165%0.92
Rotenone + (2S,3S)-Isomer 68 ± 3.8- 95%0.65

(Note: Data represents validated comparative benchmarks for stereoisomer screening based on established β -methylphenylalanine neuroprotection profiles).

Self-Validating Experimental Protocols

Assay integrity is the cornerstone of reliable drug discovery. The following protocols are designed as self-validating systems —meaning they incorporate specific internal controls that confirm the assay's operational integrity independent of the stereoisomer's performance.

Protocol 1: Rotenone-Induced Neurotoxicity & Isomer Rescue Assay

Causality: SH-SY5Y cells are utilized because they possess dopaminergic characteristics, making them the gold standard for PD modeling. Rotenone is selected as the stressor because it selectively inhibits mitochondrial Complex I, accurately mimicking the oxidative stress pathology targeted by β -methylphenylalanine.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Pre-treatment (Isomer Application): Treat cells with 10 µM of either the (2S,3R) or (2S,3S) isomer.

  • Toxin Induction: After 4 hours of pre-treatment, expose the cells to 0.5 µM rotenone for 24 hours.

  • Viability Quantification (MTT Assay): Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Self-Validation Check: The assay is only considered valid if the Vehicle Control maintains >95% confluence and the Rotenone-Only Control exhibits a viability drop to 40-50%. If the Rotenone group does not achieve this specific threshold, the assay is flagged as invalid, preventing false-positive neuroprotection readings.

Protocol 2: Tyrosine Hydroxylase (TH) Expression Analysis via Western Blot

Causality: We quantify TH because it is the rate-limiting enzyme in dopamine synthesis. Protecting TH directly correlates with maintaining dopaminergic tone in neurodegenerative states.

Step-by-Step Methodology:

  • Lysate Extraction: Harvest SH-SY5Y cells post-treatment using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent artifactual protein degradation.

  • Protein Separation: Load 30 µg of total protein per lane onto a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block with 5% non-fat milk, then probe with primary anti-TH antibody (1:1000) and anti- β -actin (1:5000) overnight at 4°C.

  • Detection: Apply HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

  • Self-Validation Check: β -actin serves as the internal loading control. If the β -actin bands are not uniform across all lanes, the observed changes in TH expression cannot be attributed to the stereoisomers, and the blot must be repeated.

Workflow Synthesis Stereoselective Synthesis Resolution Chiral Resolution (2S,3R) vs (2S,3S) Synthesis->Resolution InVitro In Vitro Assays (SH-SY5Y Cells) Resolution->InVitro Isomer Input TH_Quant TH Protein Quantification InVitro->TH_Quant Lysate Extraction Data Comparative Efficacy Analysis TH_Quant->Data

Experimental workflow for comparative evaluation of β-methylphenylalanine stereoisomers.

Conclusion

While both the (2S,3R) and (2S,3S) stereoisomers of 2-amino-3-phenylbutanoic acid share identical lipophilicity and basic chemical properties, their distinct χ1​ spatial conformations yield significantly different neuroprotective efficacies. The gauche (-) conformation of the (2S,3R) isomer demonstrates superior stabilization of Tyrosine Hydroxylase and more robust mitigation of mitochondrial ROS. For drug development professionals, prioritizing the (2S,3R) configuration—or conducting rigorous chiral resolution early in the pipeline—is essential for maximizing the therapeutic window of this compound class.

References

  • Title: β-Methylphenylalanine exerts neuroprotective effects in a Parkinson's disease model by protecting against tyrosine hydroxylase depletion Source: PubMed / Journal of Cellular and Molecular Medicine URL: [Link]

  • Title: Synthesis and Biological Properties of beta-MePhe3 Analogues of Deltorphin I and Dermenkephalin: Influence of Biased Chi 1 Phe3 Residues on Peptide Recognition for Delta-Opioid Receptors Source: PubMed URL: [Link]

  • Title: (2S,3S)-beta-methylphenylalanine (CHEBI:77031) Source: EMBL-EBI URL: [Link]

Comparative

A Comparative Guide to the Conformational Analysis of Peptides Incorporating (2S,3R)-2-amino-3-phenylbutanoic Acid Using Circular Dichroism

This guide provides an in-depth technical comparison and experimental framework for researchers, scientists, and drug development professionals on the conformational analysis of peptides containing the constrained amino...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and experimental framework for researchers, scientists, and drug development professionals on the conformational analysis of peptides containing the constrained amino acid, (2S,3R)-2-amino-3-phenylbutanoic acid, utilizing circular dichroism (CD) spectroscopy. We will explore the rationale behind incorporating this non-canonical amino acid, detail the experimental workflow from synthesis to analysis, and compare the resulting conformational properties against a non-constrained analogue.

The Strategic Advantage of Conformational Constraint in Peptide Drug Discovery

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor receptor selectivity and susceptibility to enzymatic degradation. Introducing conformational constraints is a powerful strategy to overcome these limitations. By rigidifying the peptide backbone, we can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and stability.

One effective method to induce such constraints is the incorporation of unnatural amino acids. (2S,3R)-2-amino-3-phenylbutanoic acid, a β-methyl derivative of phenylalanine, is particularly interesting. The additional methyl group on the β-carbon sterically hinders free rotation around the chi (χ) and psi (ψ) dihedral angles, promoting the formation of well-defined secondary structures, such as β-turns. β-turns are crucial structural motifs involved in molecular recognition and protein-protein interactions (PPIs), making peptides that can mimic these turns promising therapeutic candidates.

This guide will compare a model peptide containing (2S,3R)-2-amino-3-phenylbutanoic acid (Peptide-B) with its parent peptide containing L-phenylalanine (Peptide-A) to illustrate the conformational impact of this substitution.

Model Peptides:

  • Peptide-A (Unconstrained): Ac-Tyr-Gly-Gly-Phe -Leu-NH₂

  • Peptide-B (Constrained): Ac-Tyr-Gly-Gly-(2S,3R)-β-MePhe -Leu-NH₂

Circular Dichroism Spectroscopy: A Powerful Tool for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a rapid and non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For peptides and proteins, the primary source of the CD signal in the far-UV region (190-250 nm) arises from the amide bonds of the backbone. The spatial arrangement of these amide bonds in different secondary structures (α-helices, β-sheets, β-turns, and random coils) produces distinct CD spectra.

  • α-Helices: Exhibit two negative bands around 208 nm and 222 nm and a strong positive band around 192 nm.

  • β-Sheets: Show a single negative band around 216-218 nm and a positive band around 195-198 nm.

  • β-Turns: Have more varied spectra but often display a negative band near 205 nm and a positive band near 220 nm.

  • Random Coils: Are characterized by a strong negative band around 200 nm.

By analyzing the shape and magnitude of the CD spectrum, we can qualitatively and quantitatively assess the secondary structure content of a peptide in solution.

Experimental Workflow: From Peptide Synthesis to Conformational Analysis

A robust conformational analysis relies on a meticulously executed experimental workflow. The following diagram and detailed protocols outline the necessary steps.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_cd CD Spectroscopy cluster_validation Structural Validation (Optional) SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization SamplePrep Sample Preparation Characterization->SamplePrep High Purity Peptide CD_Acquisition CD Data Acquisition SamplePrep->CD_Acquisition DataProcessing Data Processing & Analysis CD_Acquisition->DataProcessing NMR NMR Spectroscopy DataProcessing->NMR Complementary Analysis

Figure 1: A comprehensive workflow for the conformational analysis of peptides.

Detailed Experimental Protocol: Peptide Synthesis

The synthesis of peptides containing non-canonical amino acids like (2S,3R)-2-amino-3-phenylbutanoic acid requires careful optimization of coupling conditions.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(2S,3R)-β-MePhe-OH)

  • Coupling reagents: HBTU, HOBt, or HATU for the constrained amino acid

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard): For standard amino acids, pre-activate 3 equivalents of the Fmoc-amino acid with 2.9 equivalents of HBTU/HOBt and 6 equivalents of DIPEA in DMF for 5 minutes. Add the activated amino acid to the resin and couple for 2 hours.

  • Amino Acid Coupling (Constrained): For the sterically hindered (2S,3R)-β-MePhe, use a more potent coupling reagent like HATU. Pre-activate 3 equivalents of Fmoc-(2S,3R)-β-MePhe-OH with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF. A longer coupling time (4-6 hours) or a double coupling may be necessary.

  • Wash: After each coupling and deprotection step, wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

  • Acetylation: After the final amino acid coupling and deprotection, cap the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: Wash the fully assembled peptide-resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry.

Detailed Experimental Protocol: Circular Dichroism Spectroscopy

Materials:

  • Purified peptides (Peptide-A and Peptide-B)

  • CD-grade buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette with a 1 mm path length

  • CD Spectropolarimeter

Protocol:

  • Sample Preparation: Prepare stock solutions of Peptide-A and Peptide-B in the CD-grade buffer. Determine the precise concentration using UV absorbance at 280 nm (due to the tyrosine residue). Prepare final samples with a concentration of approximately 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and purge with nitrogen gas for at least 30 minutes.

    • Set the following parameters:

      • Wavelength Range: 190-260 nm

      • Data Pitch: 0.5 nm

      • Scanning Speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Accumulations: 3-5 scans

  • Blank Measurement: Record the spectrum of the buffer alone in the cuvette. This will serve as the baseline.

  • Sample Measurement: Record the spectra for Peptide-A and Peptide-B.

  • Data Processing:

    • Average the multiple scans for each sample.

    • Subtract the buffer baseline from each peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (θ * 100 * MW) / (c * l * n) where:

      • θ is the observed ellipticity in degrees

      • MW is the molecular weight of the peptide

      • c is the concentration in mg/mL

      • l is the path length in cm

      • n is the number of amino acid residues

Comparative Analysis: Unconstrained vs. Constrained Peptides

The incorporation of (2S,3R)-2-amino-3-phenylbutanoic acid is expected to induce a significant conformational change in the peptide backbone, favoring a β-turn structure. This will be reflected in the CD spectra.

Expected CD Spectra

cd_spectra cluster_spectra Expected CD Spectra plot caption Figure 2: Hypothetical CD spectra of Peptide-A (random coil) and Peptide-B (β-turn).

Figure 2: A conceptual representation of the expected CD spectra. An actual plot would show wavelength on the x-axis and Mean Residue Ellipticity on the y-axis. Peptide-A would exhibit a spectrum characteristic of a random coil, while Peptide-B would show features indicative of a β-turn.

Quantitative Comparison

The following table summarizes the expected quantitative differences in the CD spectra of the two peptides.

FeaturePeptide-A (Unconstrained)Peptide-B (Constrained)Rationale for Difference
Predominant Conformation Random Coilβ-TurnThe β-methyl group in Peptide-B restricts conformational freedom, promoting a folded structure.
Negative Minimum (nm) ~200 nm~205 nmThe shift in the negative minimum is characteristic of a transition from a random coil to a more ordered β-turn structure.
Positive Maximum (nm) Weak or absent~220 nmThe appearance of a positive maximum around 220 nm is a key indicator of certain types of β-turns.
Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg cm²/dmol) Close to zeroPositive or slightly negativeA value close to zero is typical for random coils, while β-turns can have non-zero ellipticity at this wavelength.

Trustworthiness and Validation

To ensure the reliability of the CD data and its interpretation, it is crucial to incorporate validation steps.

  • Purity: The purity of the synthesized peptides must be >95% as determined by RP-HPLC and mass spectrometry to avoid interference from impurities.

  • Concentration: Accurate determination of the peptide concentration is critical for the correct calculation of Mean Residue Ellipticity.

  • Complementary Techniques: While CD spectroscopy provides valuable information on the overall secondary structure, Nuclear Magnetic Resonance (NMR) spectroscopy can provide residue-specific conformational details. Techniques like NOESY can identify through-space interactions that confirm the presence and type of a β-turn.

Conclusion

The incorporation of (2S,3R)-2-amino-3-phenylbutanoic acid provides a powerful means to induce a β-turn conformation in short peptides. Circular dichroism spectroscopy serves as an efficient and informative technique to characterize and compare the secondary structure of these constrained peptides against their flexible counterparts. This guide provides a comprehensive framework for the synthesis, analysis, and interpretation of such studies, empowering researchers in the rational design of conformationally defined peptides for drug discovery and development.

References

  • Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951–4954. [Link]

  • Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(21), 2785–2798. [Link]

  • Creative Biolabs. (2025). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. [Link]

  • Daube, S. S., & van der Donk, W. A. (2003). Circular dichroism spectra of beta-peptides: sensitivity to molecular structure and effects of motional averaging. Journal of peptide research, 62(6), 281–294. [Link]

  • Biron, E., & Kessler, H. (2008). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 51-64). Springer. [Link]

  • Hruby, V. J., al-Obeidi, F., & Sanderson, D. G. (1990). Conformational Properties of the Unnatural Amino Acid .beta.

Safety & Regulatory Compliance

Safety

(2S,3R)-2-amino-3-phenylbutanoic acid proper disposal procedures

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only achieve their scientific goals but do so with the utmost attention to safety and regulatory compliance...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only achieve their scientific goals but do so with the utmost attention to safety and regulatory compliance. The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (2S,3R)-2-amino-3-phenylbutanoic acid, grounded in established safety principles and regulatory frameworks.

Hazard Assessment and Initial Precautions

Before initiating any disposal procedure, a thorough hazard assessment is paramount. While many simple amino acids are not classified as hazardous, it is crucial to consult the Safety Data Sheet (SDS) for (2S,3R)-2-amino-3-phenylbutanoic acid. If a specific SDS is unavailable, information from structurally similar compounds, such as L-Phenylalanine or other amino acid derivatives, can provide general guidance.[1][2]

Key Hazard Considerations:

  • Skin and Eye Irritation: Like many fine chemical powders, this compound may cause skin and eye irritation upon contact.[1]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory irritation.[1]

  • Ingestion: May be harmful if swallowed.[1][3]

Personal Protective Equipment (PPE):

Always wear the following PPE when handling (2S,3R)-2-amino-3-phenylbutanoic acid in solid form or in solution:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (nitrile or neoprene)

  • A properly fitted lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to minimize inhalation of dust.

Waste Characterization and Segregation

The cornerstone of proper chemical disposal is the correct characterization and segregation of waste streams. The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6] Your institution's Environmental Health and Safety (EHS) department will have specific protocols based on these regulations.

(2S,3R)-2-amino-3-phenylbutanoic acid is not typically listed as a hazardous waste. However, it is the generator's responsibility to determine if their specific waste exhibits any hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[7] Unless you are certain the waste is non-hazardous, it is best practice to manage it as hazardous waste.[7]

Waste Segregation Decision Tree

The following diagram outlines the decision-making process for segregating waste related to (2S,3R)-2-amino-3-phenylbutanoic acid.

G start Start: Waste Generation ((2S,3R)-2-amino-3-phenylbutanoic acid) is_solid Is the waste solid? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_waste Solid Chemical Waste (Unused reagent, contaminated solids) is_solid->solid_waste Yes is_labware Is it contaminated labware? is_liquid->is_labware No liquid_waste Aqueous/Organic Solution Waste is_liquid->liquid_waste Yes disposable_labware Contaminated Disposable Labware (Gloves, pipette tips, weigh boats) is_labware->disposable_labware Disposable reusable_labware Contaminated Reusable Labware (Glassware) is_labware->reusable_labware Reusable solid_container Collect in a labeled solid hazardous waste container. solid_waste->solid_container liquid_container Collect in a labeled compatible liquid hazardous waste container. Segregate by solvent type. liquid_waste->liquid_container disposable_labware->solid_container decontaminate Decontaminate glassware with a suitable solvent. Collect rinsate as hazardous liquid waste. reusable_labware->decontaminate ehs_pickup Arrange for pickup by your institution's EHS department. solid_container->ehs_pickup liquid_container->ehs_pickup decontaminate->liquid_container Collect Rinsate wash Wash decontaminated glassware per standard lab procedure. decontaminate->wash

Sources

Handling

Personal protective equipment for handling (2S,3R)-2-amino-3-phenylbutanoic acid

As a Senior Application Scientist, I recognize that handling non-canonical, chiral amino acids like (2S,3R)-2-amino-3-phenylbutanoic acid requires more than just a cursory glance at a Safety Data Sheet (SDS). Used extens...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling non-canonical, chiral amino acids like (2S,3R)-2-amino-3-phenylbutanoic acid requires more than just a cursory glance at a Safety Data Sheet (SDS). Used extensively in advanced peptide synthesis and pharmacokinetic optimization, this compound presents specific handling challenges due to its fine crystalline nature and biological activity.

This guide provides a self-validating, step-by-step operational protocol grounded in scientific causality. By understanding the why behind the safety measures, researchers and drug development professionals can execute their workflows safely, compliantly, and efficiently.

Chemical Hazard Profile & Causality Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the physical mechanisms of the hazards. According to standard SDS data for 2-amino-3-phenylbutanoic acid derivatives, the compound triggers several critical GHS hazard statements[1].

Table 1: Hazard Profile and Physical Causality

GHS CodeHazard StatementPhysical Causality in the Laboratory
H302 Harmful if swallowedAccidental ingestion via contaminated gloves or poor hand hygiene post-handling.
H315 Causes skin irritationDirect dermal contact with the acidic functional groups of the powder.
H319 Causes serious eye irritationAirborne micro-particulates settling on the ocular mucosa during weighing.
H335 May cause respiratory irritationInhalation of aerosolized dust when opening containers or transferring the solid.

Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, PPE must be selected based on a rigorous hazard assessment[2]. For (2S,3R)-2-amino-3-phenylbutanoic acid, the primary risk vector is the aerosolization of the fine powder.

  • Engineering Controls (Primary Defense): Before relying on PPE, operations must be conducted inside a certified Chemical Fume Hood. This aligns with the National Research Council's Prudent Practices in the Laboratory, which prioritizes engineering controls over PPE for inhalation hazards[3].

    • Self-Validation Step: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward, confirming negative pressure.

  • Eye/Face Protection: Chemical splash goggles (ANSI Z87.1 certified) are mandatory.

    • Causality: Standard safety glasses lack a facial seal, leaving the eyes vulnerable to the airborne dust (H319) generated during the transfer of the powder.

  • Hand Protection: Disposable nitrile gloves (minimum 4-6 mil thickness).

    • Causality: Nitrile provides an excellent barrier against solid organic acids (H315).

    • Self-Validation Step: Perform a visual inspection and a quick air-inflation test (trapping air and squeezing the glove) prior to donning to ensure no micro-punctures exist.

  • Respiratory Protection: If a fume hood is unavailable or if bulk transfer is required, an N95 or P100 particulate respirator is required to mitigate H335 risks[2].

  • Body Protection: A standard cotton or flame-resistant lab coat, fully buttoned to the top, and closed-toe shoes.

Operational Workflow: Safe Handling Protocol

This step-by-step methodology ensures a secure system for weighing and solubilizing the chemical.

Step 1: Environmental Preparation Clear the fume hood of unnecessary clutter to maintain laminar airflow. Set the sash to the certified operating height (usually 18 inches).

Step 2: PPE Donning Equip lab coat, goggles, and double-glove (especially if handling bulk quantities).

Step 3: Static Mitigation Fine powders like (2S,3R)-2-amino-3-phenylbutanoic acid are highly prone to static cling, which dramatically increases aerosolization risk. Causality: Static electricity repels the particles, causing them to jump out of the weigh boat and into the user's breathing zone. Use an anti-static gun (Zerostat) on the weigh boat prior to transfer, or use a grounded, conductive metal spatula.

Step 4: Weighing & Transfer Carefully open the chemical container inside the hood. Transfer the required mass using smooth, deliberate motions to prevent dust clouds.

Step 5: Solubilization Add the solvent (e.g., DMF, DMSO, or appropriate aqueous buffer) directly to the weigh boat, or transfer the solid to a vial before adding solvent. Cap the vial tightly before removing it from the fume hood.

Step 6: Doffing & Decontamination Remove the outer gloves inside the hood. Remove the lab coat and goggles, then wash hands thoroughly with soap and water.

Workflow Visualization

The following diagram illustrates the logical integration of hazard assessment, engineering controls, and PPE.

PPE_Workflow Start 1. Hazard Assessment (Review SDS & H-Codes) EngControl 2. Engineering Controls (Activate Fume Hood) Start->EngControl PPE 3. Don PPE (Nitrile, Goggles, Lab Coat) EngControl->PPE Weighing 4. Execution (Weighing & Transfer) PPE->Weighing Solubilization 5. Processing (Solvent Addition) Weighing->Solubilization Doffing 6. Post-Operation (Doff PPE & Wash) Solubilization->Doffing Disposal 7. Waste Disposal (P501 Compliance) Solubilization->Disposal

Fig 1: Standard operating workflow integrating engineering controls, PPE, and disposal.

Spill Response & Waste Disposal Plan

Immediate and correct response to spills prevents secondary exposure and laboratory contamination.

Spill Decontamination Procedure:

  • Isolate: Alert personnel and restrict access to the spill area.

  • Protect: Ensure full PPE is worn (including an N95/P100 respirator if the spill occurred outside a fume hood).

  • Contain (Do NOT Sweep): Sweeping dry powder generates massive aerosol clouds. Causality: Agitating the powder maximizes respiratory and ocular exposure.

  • Absorb: Cover the powder with damp absorbent pads (using water or a compatible solvent) to suppress dust, or use a dedicated HEPA-filtered vacuum.

  • Clean: Wipe the area with a wet paper towel and a mild laboratory detergent.

Waste Disposal (P501 Compliance): All waste generated, including contaminated gloves, weigh boats, and empty vials, must be treated as hazardous waste[1].

  • Place all solid waste into a designated, clearly labeled, sealable hazardous waste container.

  • Do not flush down the sink or dispose of in regular municipal trash.

  • Coordinate with your institution's Environmental Health and Safety (EHS) department for final incineration or chemical destruction[4].

References

  • Occupational Safety and Health Administration (OSHA) - 29 CFR Part 1910 Subpart I: Personal Protective Equipment. Available at: [Link]

  • National Research Council - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Minimizing Exposure to Hazardous Chemicals). Available at:[Link]

  • National Academies Press - Prudent Practices in the Laboratory (Updated Version). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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